molecular formula C6H6BIO2 B1360912 2-Iodophenylboronic acid CAS No. 1008106-86-2

2-Iodophenylboronic acid

Cat. No.: B1360912
CAS No.: 1008106-86-2
M. Wt: 247.83 g/mol
InChI Key: MGUDXXNWLVGZIF-UHFFFAOYSA-N
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Description

2-Iodophenylboronic acid is a useful research compound. Its molecular formula is C6H6BIO2 and its molecular weight is 247.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BIO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUDXXNWLVGZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647760
Record name (2-Iodophenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008106-86-2
Record name (2-Iodophenyl)boronic acid
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Record name 2-Iodophenylboronic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-iodophenylboronic acid (C₆H₆BIO₂), a key organoboron intermediate. Valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound is a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. This guide details a common synthetic route, purification strategies, and a full characterization profile.

Synthesis of this compound

The most prevalent method for synthesizing arylboronic acids is through the reaction of a corresponding organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2] The Grignard reaction, utilizing an aryl halide as a precursor, is a robust and widely adopted approach.[3][4]

Reaction Scheme

The synthesis begins with the formation of a Grignard reagent from an appropriate di-halogenated benzene, such as 1-bromo-2-iodobenzene, which then reacts with a borate ester. The resulting boronate ester is subsequently hydrolyzed to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1-Bromo-2-iodobenzene D Grignard Reagent (2-Iodophenylmagnesium bromide) A->D  THF, Reflux B Magnesium (Mg) B->D C Triisopropyl borate E Boronate Ester Intermediate C->E  -78 °C to RT D->E F This compound E->F  Acidic Workup (HCl)

Synthesis pathway of this compound.
Experimental Protocol

This protocol describes the synthesis via the Grignard reagent method.

Materials:

  • 1-Bromo-2-iodobenzene

  • Magnesium turnings

  • Iodine (crystal, for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: Under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents) to a dry three-necked flask equipped with a reflux condenser and a dropping funnel. Add a single crystal of iodine. Slowly add a solution of 1-bromo-2-iodobenzene (1.0 equivalent) in anhydrous THF dropwise. The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux for 2-3 hours until the magnesium is consumed. Cool the resulting dark Grignard solution to room temperature.

  • Borylation: In a separate flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add the prepared Grignard reagent to the cold borate solution dropwise via cannula, ensuring the internal temperature does not rise above -60 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis (Quenching): Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid. Stir vigorously for 1-2 hours until two clear layers form.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene.

Characterization and Data

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below.

PropertyValueReference(s)
CAS Number 1008106-86-2[5]
Molecular Formula C₆H₆BIO₂[5]
Molecular Weight 247.83 g/mol
Monoisotopic Mass 247.95056 Da[6]
Appearance White to tan solid/powder
Melting Point 189-194 °C
Purity Typically ≥95%
Spectroscopic Data

Spectroscopic analysis provides detailed structural information.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Description: ¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group.

  • Expected Signals:

    • Aromatic protons (4H): Signals typically appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, these will appear as a complex multiplet.

    • B(OH)₂ protons (2H): A broad singlet is expected, which is exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Description: ¹³C NMR provides information about the carbon skeleton of the molecule.

  • Expected Signals:

    • Aromatic carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom directly bonded to the iodine (C-I) will be shifted upfield compared to the others, while the carbon bonded to the boron atom (C-B) will appear as a broader signal.

FTIR (Fourier-Transform Infrared Spectroscopy)

  • Description: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.[7]

  • Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
3500-3200 (broad)O-H stretchBoronic acid (B-OH)[8]
3100-3000C-H stretch (aromatic)Aryl C-H[7]
~1600, ~1475C=C stretch (in-ring)Aromatic Ring[7]
~1350B-O stretchB-O[9]
< 1000C-I stretchAryl Iodide-

MS (Mass Spectrometry)

  • Description: Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.

  • Expected Value:

    • [M]⁺: The molecular ion peak is expected at m/z ≈ 247.95, corresponding to the monoisotopic mass of the compound.[6]

General Experimental Workflow

The overall process from synthesis to final characterization follows a structured workflow to ensure product quality and reproducibility.

G A Reaction Setup (Inert Atmosphere, Dry Glassware) B Synthesis (Grignard Formation & Borylation) A->B C Quenching (Acidic Hydrolysis) B->C D Workup & Extraction C->D E Purification (Recrystallization) D->E F Characterization (NMR, IR, MS, MP) E->F G Pure Product F->G

General experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 2-Iodophenylboronic acid, a versatile building block in modern organic synthesis. The information is curated for researchers and professionals in drug development and materials science, with a focus on delivering precise data, detailed experimental methodologies, and logical visualizations to support advanced research applications.

Core Physicochemical Data

This compound is a white to off-white solid compound utilized extensively in carbon-carbon bond-forming reactions.[1][2][3] Its stability and reactivity make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.[3] The fundamental physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆BIO₂[1][4][5]
Molecular Weight 247.83 g/mol [1][4][5][6]
Appearance White to off-white or tan solid/powder[1][2][3][7]
Melting Point 189-194 °C[1][2][6][8]
Boiling Point (Predicted) 345.3 ± 44.0 °C (at 760 Torr)[2][7][8]
Density (Predicted) 1.95 ± 0.1 g/cm³[2][8]
pKa (Predicted) 8.29 ± 0.58[2][8]
Solubility Poorly soluble in water; soluble in most polar organic solvents.[9]N/A
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C.[2][8]N/A

Key Applications and Reactivity

This compound is a bifunctional molecule, possessing both a nucleophilic boronic acid group and an electrophilic carbon-iodine bond. This unique structure allows it to participate in sequential or iterative cross-coupling reactions, making it a powerful tool for the synthesis of complex oligoarenes.

The most prominent application is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid moiety reacts with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[10][11][12] The carbon-iodine bond on the same molecule can then be used in a subsequent coupling step.

Below is a diagram illustrating the logical relationship of this compound as a bifunctional coupling partner.

G cluster_0 This compound cluster_1 Reactivity Profile A B(OH)₂ (Boronic Acid) C Phenyl Ring A->C D Nucleophilic Site (Suzuki Coupling Partner 1) A->D Reacts with organohalide B I (Iodide) B->C E Electrophilic Site (Suzuki Coupling Partner 2) B->E Reacts with organoboron F C-C Bond Formation D->F E->F

Bifunctional Reactivity of this compound.

Experimental Protocols

Precise determination of physicochemical properties is critical for reaction optimization and formulation development. Below are detailed methodologies for key experimental procedures.

This protocol provides a standard method for assessing the solubility of a compound in various solvents.[13][14][15]

Objective: To determine the solubility of this compound in water, 5% NaOH, 5% NaHCO₃, and 5% HCl.

Materials:

  • This compound

  • Small test tubes

  • Spatula

  • Vortex mixer

  • Solvents: Deionized water, 5% (w/v) NaOH solution, 5% (w/v) NaHCO₃ solution, 5% (v/v) HCl solution.

Procedure:

  • Place approximately 10-25 mg of this compound into four separate, labeled test tubes.[13][16]

  • To the first test tube, add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time).[13] After each addition, shake or vortex the tube vigorously for 30-60 seconds.[13][15][17]

  • Observe the mixture. If the solid dissolves completely, the compound is classified as soluble. If it remains undissolved, it is classified as insoluble.

  • If the compound is insoluble in water, proceed to the next steps with the remaining three tubes.

  • To the second tube, add 0.75 mL of 5% NaOH solution in portions, shaking vigorously after each addition.[13] Observe for dissolution. Solubility in NaOH indicates an acidic functional group.[14]

  • To the third tube, add 0.75 mL of 5% NaHCO₃ solution in portions, shaking vigorously.[13] Dissolution in this weaker base suggests a strongly acidic group.[14]

  • To the fourth tube, add 0.75 mL of 5% HCl solution in portions, shaking vigorously.[13] Solubility in acid indicates a basic functional group.[14]

  • Record all observations.

This protocol outlines the determination of the acid dissociation constant (pKa) for a boronic acid.[18][19]

Objective: To experimentally determine the pKa of the boronic acid group in this compound.

Materials:

  • This compound

  • Autotitrator with a calibrated pH electrode (e.g., Mettler-Toledo)

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) titrant (e.g., 0.1 M)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Beaker

  • Magnetic stirrer and stir bar

  • Solvent: Deionized water or a water/co-solvent mixture (e.g., water/acetonitrile) if solubility is low.[18][20]

Procedure:

  • Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a beaker to create a solution of known concentration.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

  • Begin the titration by adding small, precise increments of the standardized base titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.[19]

This workflow visualizes a typical laboratory procedure for using this compound in a Suzuki-Miyaura coupling reaction.[10]

G prep 1. Preparation reagents Combine: - Aryl Halide - this compound - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) prep->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction 2. Reaction heat Heat Mixture (e.g., 80-100 °C) under Inert Atmosphere reaction->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup 3. Workup & Isolation quench Cool to RT & Quench workup->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify 4. Purification column Column Chromatography purify->column product Isolated Product column->product

General Workflow for a Suzuki-Miyaura Coupling Reaction.

This guide provides foundational data and methodologies essential for the effective use of this compound in research and development. For further safety and handling information, consult the material safety data sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide to the Crystal Structure of 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-Iodophenylboronic acid, a compound of significant interest in organic synthesis and medicinal chemistry. This document outlines the key crystallographic parameters, molecular geometry, and the experimental protocols utilized for its determination, offering valuable insights for researchers in drug design and materials science.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 664933 .[1] The key parameters of the crystal structure are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₆H₆BIO₂
Formula Weight247.83
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.323(2) Å
b7.423(2) Å
c11.083(2) Å
α90°
β108.89(3)°
γ90°
Volume804.2(3) ų
Z4
Density (calculated)2.050 Mg/m³
Absorption Coefficient4.681 mm⁻¹
F(000)464
Selected Bond Lengths
BondLength (Å)
I(1)-C(1)2.099(4)
B(1)-C(2)1.558(7)
B(1)-O(1)1.365(6)
B(1)-O(2)1.372(6)
C(1)-C(2)1.401(6)
C(1)-C(6)1.385(6)
C(2)-C(3)1.391(6)
C(3)-C(4)1.378(7)
C(4)-C(5)1.381(7)
C(5)-C(6)1.388(7)
Selected Bond Angles
AtomsAngle (°)
O(1)-B(1)-O(2)115.8(4)
O(1)-B(1)-C(2)123.1(5)
O(2)-B(1)-C(2)121.1(5)
C(6)-C(1)-C(2)118.1(4)
C(6)-C(1)-I(1)119.5(3)
C(2)-C(1)-I(1)122.4(3)
C(3)-C(2)-C(1)121.3(4)
C(3)-C(2)-B(1)120.3(4)
C(1)-C(2)-B(1)118.4(4)
C(4)-C(3)-C(2)120.2(5)
C(3)-C(4)-C(5)119.8(5)
C(6)-C(5)-C(4)120.4(5)
C(1)-C(6)-C(5)120.2(5)

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a metal-iodine exchange reaction. A general procedure is outlined below, based on established methods for the preparation of arylboronic acids.

Materials:

  • 1,2-diiodobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexanes

Procedure:

  • A solution of 1,2-diiodobenzene in diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of aqueous HCl.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

  • Dissolve the purified this compound in a suitable solvent system, such as a mixture of diethyl ether and hexanes.

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Colorless, needle-like crystals will form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following steps:[2][3][4][5]

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

Logical Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start 1,2-Diiodobenzene react1 Metal-Iodine Exchange with n-BuLi start->react1 Diethyl Ether, -78 °C react2 Borylation with Triisopropyl Borate react1->react2 workup Aqueous Workup and Extraction react2->workup purification Purification workup->purification product This compound purification->product dissolve Dissolution in Diethyl Ether/Hexanes product->dissolve evaporation Slow Evaporation dissolve->evaporation crystals Single Crystals evaporation->crystals data_collection X-ray Diffraction Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Experimental workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodophenylboronic acid is a versatile bifunctional reagent, possessing both a nucleophilic boronic acid moiety and an electrophilic iodide, making it a valuable building block in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it can act as either the organoboron or the organohalide partner, enabling the sequential and controlled formation of carbon-carbon bonds. However, like other arylboronic acids, its utility is intrinsically linked to its stability, with protodeboronation and oxidation being the principal degradation pathways. A thorough understanding of its reactivity and stability under various conditions is crucial for the successful design, optimization, and scale-up of synthetic routes in research and drug development. This guide provides a comprehensive overview of the reactivity and stability of this compound, including key reaction protocols and stability considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₆BIO₂[1][2]
Molecular Weight 247.83 g/mol [1][2]
Appearance Solid
Melting Point 189-194 °C
CAS Number 1008106-86-2[1][2]

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its two functional groups: the boronic acid and the iodo group. This dual reactivity allows for its participation in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound can participate in this reaction as the organoboron component.

  • General Reaction Scheme: Ar-B(OH)₂ + Ar'-X → Ar-Ar' (in the presence of a Palladium catalyst and a base)

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Halides

Aryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux295[3]
BromobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux392[4]
4-Chloroacetophenone[Pd(NHC)(η-methylnaphthyl)Br]K₂CO₃EtOH80298[5]
4-IodoanisolePd/CK₂CO₃DMFMicrowave (reflux)192[6]

Suzuki_Miyaura_Cycle

Other Cross-Coupling Reactions

This compound is also a competent substrate in other important cross-coupling reactions, leveraging either the boronic acid or the iodo functionality.

  • Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds. The boronic acid moiety of this compound can couple with amines or alcohols.[7][8] The general mechanism involves the formation of a copper-aryl species which then undergoes reductive elimination with the heteroatom nucleophile.[9]

  • Heck Coupling: The iodo group of this compound can participate in the Heck reaction, coupling with alkenes in the presence of a palladium catalyst and a base to form a substituted alkene.[10][11]

  • Sonogashira Coupling: The iodo group can also undergo Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper, to yield aryl alkynes.[12][13]

Stability Profile

The stability of this compound is a critical consideration for its storage and use in synthesis. The primary degradation pathways are protodeboronation and oxidation.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction in Suzuki-Miyaura couplings, reducing the yield of the desired product. The rate of protodeboronation is highly dependent on pH and temperature.

  • Acid-Catalyzed Protodeboronation: At low pH, the reaction is catalyzed by acid and proceeds via electrophilic aromatic substitution.

  • Base-Catalyzed Protodeboronation: At high pH, the boronic acid exists as the more reactive boronate anion ([ArB(OH)₃]⁻), which is susceptible to cleavage.[14]

Studies on a range of arylboronic acids have shown that half-lives can vary from seconds to weeks depending on the substrate and the pH. For many simple arylboronic acids, maximum stability is observed in the neutral pH range.

Protodeboronation_Pathways

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) such as hydrogen peroxide, to yield the corresponding phenol.[15][16] This degradation pathway can be relevant in biological systems and under certain reaction conditions. The mechanism is thought to involve the formation of a boronate-peroxide intermediate.[15] The rate of oxidation is also pH-dependent.[15][16]

Thermal Stability
Photostability

No specific photostability studies on this compound were found. However, as a substituted aromatic compound, it may be susceptible to photodegradation upon exposure to UV light. General guidelines for photostability testing, such as those from the International Council for Harmonisation (ICH), can be followed to assess this property.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Aryl halide (1.0 equiv)

    • This compound (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane, DMF)

    • Aqueous solution for biphasic systems (e.g., water, 2M Na₂CO₃)

  • Procedure:

    • To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by the aqueous base.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol provides a general framework for assessing the thermal stability of this compound.

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA)

    • Differential Scanning Calorimeter (DSC)

  • TGA Procedure:

    • Calibrate the TGA instrument for mass and temperature.

    • Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina or platinum).

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

  • DSC Procedure:

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the heat flow as a function of temperature.

Stability_Workflow

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis, offering multiple avenues for the construction of complex molecular architectures. Its utility is, however, dependent on careful consideration of its stability, with protodeboronation and oxidation being key degradation pathways. By understanding the factors that influence these degradation processes, such as pH and temperature, and by employing appropriate reaction conditions and handling procedures, researchers can effectively harness the synthetic potential of this important building block. Further quantitative studies on the stability of this compound under a broader range of conditions would be beneficial for its even more widespread and efficient application in drug discovery and development.

References

Solubility of 2-Iodophenylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-iodophenylboronic acid in common organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on the theoretical solubility profile based on the physicochemical properties of the molecule and general solubility principles of related compounds. Furthermore, comprehensive experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise and reliable data for their specific applications. This guide is intended to be a valuable resource for scientists working with this compound in areas such as organic synthesis, medicinal chemistry, and materials science, where an understanding of its solubility is critical for reaction optimization, purification, and formulation development.

Introduction to this compound

This compound is an organoboron compound that serves as a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a boronic acid moiety and an iodine atom on the phenyl ring allows for sequential and site-selective functionalization, making it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction solvent, influences reaction kinetics and yield, and is a critical parameter in developing purification methods such as crystallization and chromatography.

Expected Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in the public domain, an expected solubility profile can be extrapolated based on its molecular structure and the general solubility of phenylboronic acid derivatives.

Molecular Structure and Polarity:

This compound possesses both polar and non-polar characteristics. The boronic acid group (-B(OH)₂) is polar and capable of hydrogen bonding, which contributes to its solubility in polar solvents. The phenyl ring and the iodine atom, however, are non-polar and contribute to its solubility in less polar organic solvents. The "like dissolves like" principle suggests that the solubility of this compound will be dependent on the polarity of the solvent.

Expected Solubility in Common Organic Solvents:

Based on the solubility of similar compounds like phenylboronic acid, which is soluble in most polar organic solvents, a similar trend can be expected for this compound.[1]

  • High Expected Solubility: In polar aprotic solvents such as tetrahydrofuran (THF), acetone, and ethyl acetate, and in polar protic solvents like methanol, ethanol, and isopropanol, this compound is expected to exhibit good solubility. This is due to favorable dipole-dipole interactions and hydrogen bonding between the boronic acid group and the solvent molecules.

  • Moderate Expected Solubility: In solvents of intermediate polarity, such as dichloromethane, moderate solubility can be anticipated.

  • Low Expected Solubility: In non-polar solvents like toluene, hexanes, and cyclohexane, the solubility is expected to be limited due to the dominant non-polar nature of these solvents and the polar nature of the boronic acid functional group.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can influence their solubility behavior.[2]

Quantitative Solubility Data

SolventMolar Mass ( g/mol )Density (g/mL at 20°C)Dielectric ConstantSolubility of this compound ( g/100 mL at 25°C)Molar Solubility (mol/L at 25°C)
Methanol32.040.79232.7Data not availableData not available
Ethanol46.070.78924.5Data not availableData not available
Isopropanol60.100.78619.9Data not availableData not available
Acetone58.080.79120.7Data not availableData not available
Ethyl Acetate88.110.9026.02Data not availableData not available
Tetrahydrofuran (THF)72.110.8897.6Data not availableData not available
Dichloromethane84.931.3279.08Data not availableData not available
Toluene92.140.8672.38Data not availableData not available
Acetonitrile41.050.78637.5Data not availableData not available

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, the following established experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath or a magnetic stirrer can be used for agitation.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the organic solvent.

  • Quantification:

    • Gravimetric Analysis: A known volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound. The container with the dried residue is then weighed, and the mass of the dissolved solid is determined.[1][3]

    • High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.[4] Dilute the saturated supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.[4] Analyze the diluted sample by HPLC with a suitable detector (e.g., UV-Vis at the λmax of this compound).[5][6] The concentration of the original saturated solution can then be calculated.

    • UV-Vis Spectroscopy: Similar to HPLC, a calibration curve is first established using standard solutions of known concentrations.[7] The absorbance of the clear saturated supernatant (or a known dilution) is measured at the wavelength of maximum absorbance (λmax).[7] The concentration is then determined from the calibration curve. This method is suitable for compounds with a strong chromophore.

Data Analysis:

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/100 mL, mg/mL, or mol/L.

Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, which is often useful in early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate (e.g., 96-well), perform serial dilutions of the stock solution with the same solvent to create a range of concentrations.

  • Addition of Test Solvent: To a new microplate, add a fixed volume of the desired organic solvent to each well.

  • Compound Addition: Transfer a small, fixed volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This will induce precipitation if the concentration exceeds the solubility limit in the final solvent mixture.

  • Detection of Precipitation: The presence of a precipitate can be detected visually or by using an automated plate reader that measures turbidity (nephelometry) or light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

G Thermodynamic Solubility Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or Filter B->C D Collect clear supernatant C->D E Gravimetric Analysis D->E F HPLC Analysis D->F G UV-Vis Spectroscopy D->G H Solubility (g/100mL or mol/L) E->H F->H G->H

Caption: Workflow for determining thermodynamic solubility.

Logical Relationship of Factors Influencing Solubility

G Factors Influencing Solubility Solute This compound Properties Polarity_Solute Polarity (Boronic Acid vs. Phenyliodide) Solute->Polarity_Solute H_Bonding Hydrogen Bonding Capability Solute->H_Bonding MW Molecular Weight & Size Solute->MW Solvent Solvent Properties Polarity_Solvent Polarity & Dielectric Constant Solvent->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding (Donor/Acceptor) Solvent->H_Bonding_Solvent Conditions External Conditions Temp Temperature Conditions->Temp Pressure Pressure (for gases) Conditions->Pressure Solubility Solubility Polarity_Solute->Solubility H_Bonding->Solubility MW->Solubility Polarity_Solvent->Solubility H_Bonding_Solvent->Solubility Temp->Solubility Pressure->Solubility

Caption: Factors influencing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure suggests a favorable solubility profile in polar aprotic and protic solvents. For researchers and drug development professionals, the experimental determination of its solubility is a critical step for process optimization and formulation. The detailed protocols provided in this guide for thermodynamic and kinetic solubility measurements offer a robust framework for generating this essential data. The continued investigation and reporting of such fundamental physicochemical properties will be of significant benefit to the broader scientific community.

References

An In-depth Technical Guide to 2-Iodophenylboronic Acid (CAS: 1008106-86-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodophenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, key applications with experimental protocols, and the mechanistic understanding of its catalytic activity.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1008106-86-2[General]
Molecular Formula C₆H₆BIO₂[1][2][3]
Molecular Weight 247.83 g/mol [1][4][3][5]
IUPAC Name (2-iodophenyl)boronic acid[1][4]
Synonyms B-(2-Iodophenyl)boronic acid[4]
Appearance White to yellow to tan solid[6]
Melting Point 189-194 °C[1][2][]
Boiling Point 345.3 °C at 760 mmHg (Predicted)[2][6]
Solubility Soluble in trifluoroacetic acid, not in water.[8]
Storage Store in a refrigerator (2-8 °C) under an inert atmosphere in a dark space.[2][6]

Core Application: Catalytic Amide Bond Formation

A significant application of this compound is its role as a catalyst in the direct amidation of carboxylic acids and amines. This method presents a greener alternative to traditional amide synthesis, which often requires stoichiometric activating agents, leading to significant waste.[] The ortho-iodo substituent plays a crucial role in enhancing the catalytic activity through steric and electronic effects.[9]

Catalytic Cycle for Direct Amidation

The proposed catalytic cycle for the amidation reaction catalyzed by this compound involves the formation of a mono(acyloxy)boronic acid intermediate. The reaction is driven to completion by the removal of water, typically achieved using molecular sieves.[1][2]

Amidation_Cycle cluster_cycle Catalytic Cycle Catalyst 2-Iodophenylboronic Acid Intermediate1 Mono(acyloxy)boronic Acid Intermediate Catalyst->Intermediate1 + Carboxylic Acid - H₂O Intermediate2 Tetracoordinate Acyl Boronate Intermediate1->Intermediate2 + Amine Intermediate2->Catalyst - Amide Product Amide Intermediate2->Product C-O Bond Cleavage Amide_out Amide Product Water H₂O Water_out Water (removed by molecular sieves) CarboxylicAcid Carboxylic Acid Amine Amine

Caption: Catalytic cycle of this compound in direct amidation.

Experimental Protocol: General Procedure for Direct Amidation

This protocol is a generalized procedure based on the literature for the direct amidation of a carboxylic acid and an amine using this compound as a catalyst.[1][4]

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • This compound (0.05-0.10 mmol, 5-10 mol%)

  • Activated 4 Å molecular sieves (250-500 mg)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene, 2-5 mL)

Procedure:

  • To a dry reaction vial, add the carboxylic acid, amine, this compound, and activated 4 Å molecular sieves.

  • Add the anhydrous solvent to the vial.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrates.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the molecular sieves.

  • Wash the filtrate with an acidic solution (e.g., 1 M HCl) to remove unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and the boronic acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, it serves as the organoboron component, coupling with various organic halides or triflates to form carbon-carbon bonds, a cornerstone of modern pharmaceutical and materials science research.[10]

Catalytic Cycle for Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0) catalyst and proceeds through oxidative addition, transmetalation, and reductive elimination steps.[10][11]

Suzuki_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OxAdd + R¹-X CoupledProduct Coupled Product (R¹-R²) Transmetalation Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OxAdd->Transmetalation + [R²-B(OH)₂]⁻ Transmetalation->Pd0 Reductive Elimination + R¹-R² OrganicHalide Organic Halide (R¹-X) BoronicAcid This compound (R²-B(OH)₂) + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol, 2-3 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a reaction flask, combine the aryl or vinyl halide, this compound, and the base.

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Application in the Synthesis of Biologically Relevant Molecules

While this compound does not have a known direct biological signaling pathway, its utility in the synthesis of amide bonds makes it an important tool in drug discovery and development. Amide bonds are fundamental components of a vast array of pharmaceuticals and biologically active molecules, including peptides and small molecule inhibitors. The diagram below illustrates the logical workflow from simple starting materials to potentially bioactive amides, facilitated by this compound catalysis.

Drug_Development_Workflow Start_Materials Carboxylic Acids & Amines Amide_Synthesis Direct Amidation Reaction Start_Materials->Amide_Synthesis Catalyst This compound (Catalyst) Catalyst->Amide_Synthesis Amide_Library Library of Amide Compounds Amide_Synthesis->Amide_Library Bio_Screening Biological Screening (e.g., Enzyme Assays) Amide_Library->Bio_Screening Lead_Compound Lead Compound Identification Bio_Screening->Lead_Compound Drug_Development Further Drug Development Lead_Compound->Drug_Development

Caption: Workflow for synthesizing and identifying bioactive amides.

Conclusion

This compound (CAS: 1008106-86-2) is a highly valuable and versatile reagent for organic synthesis. Its primary applications in catalytic direct amidation and Suzuki-Miyaura cross-coupling reactions provide efficient and often greener pathways to complex organic molecules. For researchers in drug development and medicinal chemistry, this compound offers a reliable method for the construction of the critical amide bond and for the synthesis of biaryl structures, both of which are prevalent in pharmaceutically active compounds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory.

References

molecular weight and formula of 2-Iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 2-Iodophenylboronic acid, a versatile reagent in organic synthesis, particularly in cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound is an organoboron compound that is widely utilized as a building block in the synthesis of complex organic molecules. Its utility stems from the presence of both an iodo group and a boronic acid moiety, allowing for sequential or differential reactivity in cross-coupling reactions.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₆H₆BIO₂[1][2][3]
Molecular Weight 247.83 g/mol [1][2][3]
CAS Number 1008106-86-2[1][3]
Appearance Solid[1][4]
Melting Point 189-194 °C[1]
Relative Density 1.95[1]

Experimental Protocols

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The following is a representative experimental protocol for such a reaction.

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents) to the flask.

  • Solvent Addition: Under an inert atmosphere, add the degassed solvent to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Reaction Workflow

The logical flow of a typical Suzuki-Miyaura coupling reaction involving this compound can be visualized to better understand the sequence of events from starting materials to the final product.

Suzuki_Coupling_Workflow Start Starting Materials (this compound, Aryl Halide) Reaction_Setup Reaction Setup (Add Reagents, Base, Catalyst) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor Reaction (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Biaryl Product Purification->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Characterization of 2-Iodophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for 2-Iodophenylboronic acid (C₆H₆BIO₂), a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its spectroscopic profile is crucial for identity confirmation, purity assessment, and reaction monitoring. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides generalized experimental protocols, and illustrates a typical analytical workflow.

Chemical Structure and Properties

  • IUPAC Name: (2-iodophenyl)boronic acid[1]

  • CAS Number: 1008106-86-2[2][3]

  • Molecular Formula: C₆H₆BIO₂[1][4]

  • Molecular Weight: 247.83 g/mol [1][2][3]

  • Monoisotopic Mass: 247.95056 Da[1]

  • Appearance: Typically a solid[2]

  • Melting Point: 189-194 °C[2][3]

Spectroscopic Data

The following sections present the predicted and characteristic spectroscopic data for this compound. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to broader signals in NMR and additional peaks in IR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2 - 8.5Broad Singlet2HB(OH)₂
~7.8 - 7.9Doublet of Doublets1HAr-H (ortho to -B(OH)₂)
~7.4 - 7.5Triplet of Doublets1HAr-H (para to -I)
~7.1 - 7.2Triplet of Doublets1HAr-H (meta to -I)
~7.9 - 8.0Doublet of Doublets1HAr-H (ortho to -I)

Note: The B(OH)₂ protons are exchangeable and may not always be observed or may appear as a very broad signal depending on the solvent and water content.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~145 - 148C -I
~137 - 139Ar-C
~132 - 134Ar-C
~130 - 131Ar-C
~128 - 129Ar-C
Not Observed or BroadC -B(OH)₂

Note: The carbon atom directly attached to the boron (C-B) often exhibits a very broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectrum of solid this compound is typically obtained using a KBr pellet.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (from B(OH)₂), often indicating hydrogen bonding
3100 - 3000MediumAromatic C-H stretch
1600 - 1585MediumAromatic C=C ring stretch
1500 - 1400MediumAromatic C=C ring stretch
1380 - 1320StrongB-O stretch
1100 - 1000MediumIn-plane C-H bend
900 - 675StrongOut-of-plane C-H bend
~750StrongC-I stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. Due to the propensity of boronic acids to dehydrate, derivatization is sometimes employed for analysis.

Table 4: Predicted Mass Spectrometry Data (m/z) for this compound

m/z ValueIon FormulaInterpretation
248[C₆H₆BIO₂]⁺Molecular ion (M⁺)
230[C₆H₅BI(O)]⁺Loss of H₂O from M⁺
204[C₆H₄I]⁺Loss of B(OH)₂ from M⁺
127[I]⁺Iodine cation
77[C₆H₅]⁺Phenyl cation (from loss of I and B(OH)₂)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. Sonication may be required to aid dissolution.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water or methanol. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

  • Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC) or a direct infusion pump.

  • Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Flow rate and temperature optimized for the instrument.

    • Mass Range: m/z 50-500.

  • Data Processing: The resulting mass spectrum will show the mass-to-charge ratio of the ions generated. The molecular ion may be observed as protonated [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Compound Synthesis & Purification of This compound prep_nmr Dissolve in Deuterated Solvent start->prep_nmr Sample Aliquots prep_ir Prepare KBr Pellet or Thin Film start->prep_ir Sample Aliquots prep_ms Dilute in ESI/MS Solvent start->prep_ms Sample Aliquots acq_nmr NMR Spectrometer (¹H, ¹³C) prep_nmr->acq_nmr acq_ir FTIR Spectrometer prep_ir->acq_ir acq_ms Mass Spectrometer (e.g., ESI-MS) prep_ms->acq_ms analysis_nmr Chemical Shifts Coupling Constants Structure Elucidation acq_nmr->analysis_nmr Raw Data (FID) analysis_ir Functional Group Identification acq_ir->analysis_ir Interferogram analysis_ms Molecular Weight Elemental Composition Fragmentation Pattern acq_ms->analysis_ms Mass Spectrum report Comprehensive Spectroscopic Report analysis_nmr->report Compiled Data analysis_ir->report Compiled Data analysis_ms->report Compiled Data

References

A Technical Guide to 2-Iodophenylboronic Acid: Commercial Availability, Purity, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-iodophenylboronic acid, a versatile reagent in organic synthesis and a building block of interest in medicinal chemistry. This document details its commercial availability, typical purity levels, and key experimental protocols for its synthesis, purification, and application, with a focus on its relevance to drug discovery and development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, generally ≥95%, with some suppliers offering grades of 98% or higher. It is most commonly supplied as a solid.

Table 1: Commercial Availability and Typical Purity of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical PurityPhysical Form
Sigma-Aldrich1008106-86-2C₆H₆BIO₂247.83≥95%Solid
Fluorochem1008106-86-2C₆H₆BIO₂247.8398%[1]Solid[1]
Santa Cruz Biotechnology1008106-86-2C₆H₆BIO₂247.83Not specifiedNot specified[2]
GlobalChemMall1008106-86-2C₆H₆BIO₂Not specifiedNot specifiedNot specified

Note: Purity levels and physical form are as stated by the suppliers and may vary between batches. It is always recommended to consult the supplier's certificate of analysis (CoA) for lot-specific data.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate. The following is a representative protocol adapted from general procedures for the synthesis of arylboronic acids.[3][4][5]

Materials:

  • 2-Bromoiodobenzene (1.0 equiv)[6]

  • Magnesium turnings (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate (1.2 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Iodine crystal (for Grignard initiation)

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to the flask.

    • Add a solution of 2-bromoiodobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining 2-bromoiodobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve triisopropyl borate in anhydrous THF.

    • Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

Crude this compound can be purified by recrystallization or acid-base extraction.[7][8]

Solvent Selection: The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents and solvent pairs for the recrystallization of arylboronic acids include water, ethanol, acetone/water, and heptane/ethyl acetate.[9][10] The ideal solvent or solvent system for this compound should be determined experimentally.

General Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

This method takes advantage of the acidic nature of the boronic acid functional group.

Procedure:

  • Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.

  • Separate the aqueous layer containing the boronate salt and wash it with an organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the purified this compound.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Development

Boronic acids are a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[11] Their utility stems from their unique chemical properties, including the ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins.

Role in Targeted Drug Delivery

Phenylboronic acids, including this compound, have been investigated for their potential in targeted drug delivery to cancer cells.[12] Many cancer cells overexpress sialic acid residues on their surfaces. The boronic acid moiety can form a reversible covalent bond with the cis-diol groups of sialic acid, leading to the selective accumulation of boronic acid-conjugated therapeutics at the tumor site.[13][14]

Targeted_Drug_Delivery cluster_drug_carrier Drug Carrier cluster_cancer_cell Cancer Cell Drug_Carrier Nanoparticle or Polymer Backbone PBA Phenylboronic Acid (PBA) Drug_Carrier->PBA conjugated Drug Therapeutic Agent Drug_Carrier->Drug encapsulated Sialic_Acid Sialic Acid (overexpressed) PBA->Sialic_Acid Reversible Covalent Bond Formation Cancer_Cell Cancer Cell Membrane Drug->Cancer_Cell Internalization and Drug Release Cancer_Cell->Sialic_Acid presents

Figure 1. Phenylboronic acid in targeted drug delivery to cancer cells.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.[15] The iodine atom of this compound serves as the leaving group in the coupling reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Aryl or Vinyl Halide (R-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition PdII_Complex1 R-Pd(II)-X Oxidative_Addition->PdII_Complex1 PdII_Complex1->Transmetalation PdII_Complex2 R-Pd(II)-Ar Transmetalation->PdII_Complex2 Reductive_Elimination Reductive Elimination PdII_Complex2->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Coupled Product (R-Ar) Reductive_Elimination->Product Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 2. The Suzuki-Miyaura cross-coupling reaction workflow.

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a commercially accessible and high-purity reagent with significant applications in organic synthesis and drug discovery. Its utility in the robust Suzuki-Miyaura cross-coupling reaction makes it an invaluable tool for the construction of complex molecular architectures. Furthermore, the inherent properties of the boronic acid moiety offer exciting possibilities for the development of targeted therapeutics. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Handling and Storage of 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended procedures for the safe handling and storage of 2-Iodophenylboronic acid. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

This compound is a versatile reagent in organic synthesis, notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its stability and proper handling are paramount for successful and reproducible experimental outcomes. This document outlines the key safety, handling, and storage parameters based on available safety data sheets and chemical properties.

Safety and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Quantitative Data Summary

The following table summarizes the key physical and safety data for this compound and its related compounds.

PropertyThis compound4-Iodophenylboronic acidPhenylboronic acid
Molecular Formula C₆H₆BIO₂[2]C₆H₆BIO₂[3]C₆H₆BO₂
Molecular Weight 247.83 g/mol [1][2]247.83 g/mol [3][4]-
CAS Number 1008106-86-2[1][2]5122-99-6[3]98-80-6[5]
Appearance SolidWhite to off-white crystalline powder[4]-
Melting Point 189-194 °C286 °C[3][4]216 - 219 °C[5]
Storage Class 11 (Combustible Solids)[6]11 (Combustible Solids)-
WGK WGK 3WGK 3-

Handling and Storage Recommendations

4.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Use in a well-ventilated area.[7] A local exhaust system should be used if dust or aerosols are generated.

  • Respiratory Protection: A dust respirator (e.g., N95) is required when dust is generated.[6]

  • Eye Protection: Wear safety glasses or eye shields.[3] A face shield may be necessary depending on the situation.[3]

  • Hand Protection: Wear protective gloves.[3] Inspect gloves prior to use and use proper glove removal technique.[5]

  • Skin and Body Protection: Wear protective clothing and boots as required.[3]

4.2. General Handling Procedures

  • Avoid all personal contact, including inhalation of dust.[7]

  • Wash hands and face thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[5]

  • Avoid generating dust.[6][7] Use dry clean-up procedures for spills.[7]

4.3. Storage Conditions

  • Container: Store in original, tightly closed containers.[3][6]

  • Environment: Store in a cool, dry, and dark place.[3] The product is moisture-sensitive and should be stored under an inert atmosphere.[8]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]

  • Temperature: Recommended storage temperature is typically found on the product label.[6] Some sources suggest refrigeration to maintain product quality.[8]

Experimental Protocols

Detailed experimental protocols for the use of this compound are application-specific and beyond the scope of this guide. However, the following general workflow should be followed when handling and storing the compound.

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) prep_workspace Ensure Adequate Ventilation prep_ppe->prep_workspace handling_retrieve Retrieve from Storage prep_workspace->handling_retrieve handling_weigh Weigh in Ventilated Area handling_retrieve->handling_weigh handling_use Use in Reaction handling_weigh->handling_use storage_seal Tightly Seal Container handling_use->storage_seal cleanup_spill Clean Spills Promptly handling_use->cleanup_spill storage_inert Store Under Inert Gas storage_seal->storage_inert storage_conditions Store in Cool, Dry, Dark Place storage_inert->storage_conditions cleanup_decontaminate Decontaminate Work Area cleanup_spill->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose

Handling and Storage Workflow

Stability and Decomposition

Spill and Emergency Procedures

  • Spills: For dry spills, use dry clean-up procedures and avoid generating dust.[7] Collect the residue and place it in a sealed container for disposal.[7] Prevent spillage from entering drains or water courses.[7]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[5]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[3]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

    • If Inhaled: Move to fresh air.[5][6]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and handle uncleaned containers as you would the product itself.

This guide is intended to provide a summary of best practices for handling and storing this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for handling 2-Iodophenylboronic acid in a research and development setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical Identification and Physical Properties

Identifier Value
IUPAC Name (2-iodophenyl)boronic acid
CAS Number 1008106-86-2
Molecular Formula C₆H₆BIO₂
Molecular Weight 247.83 g/mol
Appearance White to off-white or light beige solid/powder
Melting Point 189-194 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
GHS Pictograms
Pictogram Hazard
alt text
Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant
Signal Word

Warning

Toxicological Information

Recent studies on arylboronic acids as a class have indicated that some may be weakly mutagenic in microbial assays.[2] Although in vivo studies on a selection of arylboronic acids did not show mutagenic effects, it is prudent to handle these compounds with care and minimize exposure.[3]

Safe Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.

Personal Protective Equipment (PPE)

The following diagram illustrates the relationship between the identified hazards and the required personal protective equipment.

PPE_Workflow cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H302 H302: Harmful if swallowed H315 H315: Causes skin irritation Gloves Chemical-resistant gloves (e.g., nitrile) H315->Gloves Coat Lab coat H315->Coat H319 H319: Causes serious eye irritation Goggles Safety goggles or face shield H319->Goggles H335 H335: May cause respiratory irritation Respirator Dust mask (e.g., N95) or respirator H335->Respirator

Hazard-PPE Correlation Diagram
Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Keep containers securely sealed when not in use.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures and Emergency Procedures

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow Spill Spill of this compound Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess the spill (minor vs. major) Evacuate->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill Minor MajorSpill Major Spill Procedure Assess->MajorSpill Major PPE Don appropriate PPE MinorSpill->PPE EvacuateLarge Evacuate the laboratory and notify EHS MajorSpill->EvacuateLarge Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect spilled material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Secure Secure the area and await emergency response EvacuateLarge->Secure

Emergency Spill Response Workflow
First Aid Measures

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

  • Hazardous Decomposition Products: Carbon oxides, boron oxides, hydrogen iodide.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Conditions to Avoid: Avoid generation of dust.

  • Hazardous Polymerization: Will not occur.

Disposal Considerations

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[4]

Experimental Protocols

Protocol for Safe Weighing and Handling of this compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: safety goggles, chemical-resistant gloves, and a lab coat. For handling larger quantities where dust generation is likely, a dust mask or respirator is recommended.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Use a tared, sealed weighing vessel to minimize dust exposure.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Close the stock container immediately after dispensing.

    • Clean any minor spills on the balance with a damp cloth, collecting the cloth as hazardous waste.

  • Transfer to Reaction Vessel:

    • Transfer the weighed solid to the reaction vessel within the fume hood.

    • If dissolving in a solvent, add the solvent to the solid in the reaction vessel slowly to avoid splashing.

  • Post-Handling:

    • Clean all utensils and the work surface thoroughly.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Protocol for a Minor Spill Clean-up
  • Immediate Actions:

    • Alert personnel in the immediate vicinity of the spill.

    • If the spill is outside of a fume hood, ensure the area is well-ventilated.

  • Containment and Clean-up:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a cloth dampened with soap and water. Place the cloth in the hazardous waste container.

  • Disposal:

    • Seal and label the hazardous waste container with the contents ("this compound spill debris").

    • Arrange for disposal through your institution's environmental health and safety department.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Suzuki-Miyaura Coupling Mechanism with Aryl Iodides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Discovered by Nobel laureate Akira Suzuki, this reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate.[1][3] Its significance lies in its broad substrate scope, high functional group tolerance, and the relatively low toxicity of the boron reagents.[4][5] These attributes make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][6][7][8]

This document provides a detailed overview of the Suzuki-Miyaura coupling mechanism, with a focus on reactions involving aryl iodides, which are highly reactive coupling partners.[1] While the query specifically mentioned 2-iodophenylboronic acid, a molecule containing both reactive moieties, this guide will focus on the general intermolecular coupling mechanism between a separate aryl iodide and an arylboronic acid, as this represents the fundamental process. The principles discussed are directly applicable to understanding the potential self-coupling or polymerization of difunctional molecules like this compound.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. An organohalide, such as an aryl iodide (Ar-I), reacts with the Pd(0) complex. The palladium atom inserts itself into the carbon-iodine bond, leading to the formation of a square planar Pd(II) complex, often referred to as the oxidative addition complex.[3][9][10] This step is typically the rate-determining step in the cycle.[3] The reactivity of the organohalide is a critical factor, with the general trend being I > OTf > Br >> Cl.[1][10]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[1][11] For this to occur, the boronic acid must first be activated by a base.[2][4] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[12] This boronate then reacts with the Pd(II) complex, displacing the halide and transferring its aryl group to the palladium, resulting in a new diorganopalladium(II) complex.[1][13] The choice of base is crucial and can significantly affect the reaction rate and yield.[2][14]

  • Reductive Elimination: This is the final step of the catalytic cycle. The two organic groups attached to the palladium(II) center couple, forming a new carbon-carbon bond and the desired biaryl product.[1][8][15] The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[3][6] Isomerization from a trans- to a cis-complex is often required before reductive elimination can occur.[10]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln (Active Catalyst) OA_Complex Ar-Pd(II)Ln-I (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + Ar-I Trans_Complex Ar-Pd(II)Ln-Ar' OA_Complex->Trans_Complex Transmetalation + Ar'B(OH)₂ / Base Trans_Complex->Pd0 Reductive Elimination + Ar-Ar' ArylIodide Aryl Iodide (Ar-I) BoronicAcid Arylboronic Acid (Ar'B(OH)₂) + Base Product Biaryl Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura coupling reaction between an aryl iodide and an arylboronic acid. This protocol should be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition and Degassing:

    • Add the chosen solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or DME and water, typically in a 3:1 to 5:1 ratio). The total volume should be sufficient to dissolve the reactants (e.g., 5-10 mL).

    • Seal the vessel and degas the reaction mixture thoroughly. This is crucial to prevent the oxidation of the Pd(0) catalyst.[16] Degassing can be achieved by bubbling argon or nitrogen through the solution for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.

The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Iodide, Boronic Acid, Pd Catalyst, Base start->reagents solvent Add Solvent System reagents->solvent degas Degas Reaction Mixture (e.g., N₂/Ar bubbling or Freeze-Pump-Thaw) solvent->degas heat Heat and Stir (Monitor Progress via TLC/GC/LC-MS) degas->heat workup Aqueous Work-up: Extraction and Washing heat->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolate Pure Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Data Presentation: Common Reaction Parameters

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The table below summarizes common parameters used for the coupling of aryl iodides. Yields are illustrative and highly substrate-dependent.

Catalyst (mol%)Base (equiv)Solvent SystemTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (1-3)Na₂CO₃ (2.0)Toluene/H₂O80-10085-98[10]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O60-10090-99[10]
Pd₂(dba)₃ (1) / P(t-Bu)₃ (3)K₂CO₃ (2.0)THFRoom Temp - 6588-97[4]
Na₂PdCl₄ (20) / sSPhos (40)K₂CO₃ACN/H₂O (1:4)3770-95[17]
Pd/C (5)K₂CO₃ (2.0)Ethanol/H₂O8080-95N/A

Note: The data presented is compiled from various sources for illustrative purposes. Optimal conditions must be determined experimentally for each specific reaction. The use of bulky, electron-rich phosphine ligands often allows for reactions at lower temperatures and with less reactive coupling partners.[10] Solvent polarity can also play a significant role in reaction outcomes and selectivity.[18]

References

2-Iodophenylboronic Acid: A Key Building Block in the Synthesis of Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodophenylboronic acid is a versatile reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of complex heterocyclic scaffolds found in numerous biologically active compounds. Its unique structure, featuring both a boronic acid moiety and an iodine atom on the same aromatic ring, allows for sequential or regioselective cross-coupling reactions. This application note will detail the use of this compound in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy, enabling the formation of the crucial biaryl linkage present in many PARP inhibitors.

Application in the Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of 2-phenyl-2H-indazole-7-carboxamides, a scaffold that has demonstrated potent inhibitory activity against PARP enzymes.[1] PARP inhibitors are at the forefront of targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The 2-phenyl-2H-indazole core is a key pharmacophore in several PARP inhibitors, including Niraparib.

The synthesis of this critical scaffold can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable indazole derivative. This reaction facilitates the formation of the C-N bond that constitutes the 2-phenyl-2H-indazole system.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid, which can be adapted for the specific coupling of this compound with an appropriate indazole derivative.

Materials:

  • Aryl halide (e.g., a substituted 2-bromo-2H-indazole-7-carbonitrile) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of a 5-Fluoro-2-phenyl-2H-indazole-7-carboxamide Analog

This protocol is based on the synthesis of potent PARP inhibitors as described in the literature.[1]

Step 1: Suzuki-Miyaura Coupling

A mixture of a 5-fluoro-2H-indazole-7-carbonitrile derivative, this compound, a palladium catalyst, and a base in a suitable solvent is heated under an inert atmosphere to yield the 5-fluoro-2-(2-iodophenyl)-2H-indazole-7-carbonitrile intermediate.

Step 2: Hydrolysis of the Nitrile

The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions.

Step 3: Amidation

The carboxylic acid is converted to the final carboxamide product via activation with a coupling agent (e.g., HATU, HOBt) followed by reaction with an appropriate amine.

Quantitative Data

The following table summarizes the biological activity of a synthesized 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog, demonstrating the potency of compounds accessible through this synthetic route.[1]

CompoundPARP-1 IC₅₀ (nM)BRCA-1 deficient cell proliferation CC₅₀ (nM)
Analog I 442

Visualizations

Experimental Workflow for the Synthesis of PARP Inhibitors

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Nitrile Hydrolysis cluster_2 Amidation start 5-Fluoro-2H-indazole-7-carbonitrile + this compound reagents1 Pd Catalyst, Base, Solvent start->reagents1 product1 5-Fluoro-2-(2-iodophenyl)-2H-indazole-7-carbonitrile reagents1->product1 reagents2 Acid or Base product1->reagents2 product2 5-Fluoro-2-(2-iodophenyl)-2H-indazole-7-carboxylic acid reagents2->product2 reagents3 Coupling Agent, Amine product2->reagents3 final_product 5-Fluoro-2-phenyl-2H-indazole-7-carboxamide Analog reagents3->final_product

Caption: Synthetic workflow for a potent PARP inhibitor.

Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells

G cluster_0 DNA Damage cluster_1 Normal DNA Repair cluster_2 Effect of PARP Inhibitor cluster_3 Consequence in BRCA-Deficient Cells DNA_Damage Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER SSB_accumulation SSB Accumulation BER->SSB_accumulation PARPi PARP Inhibitor (e.g., synthesized analog) Inhibition Inhibition PARPi->Inhibition Inhibition->PARP DSB Double-Strand Break (DSB) SSB_accumulation->DSB BRCA_deficient Defective Homologous Recombination (BRCA-/-) DSB->BRCA_deficient Cell_Death Synthetic Lethality (Cell Death) BRCA_deficient->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

This compound is a valuable and strategic building block in medicinal chemistry for the synthesis of potent PARP inhibitors. The Suzuki-Miyaura cross-coupling reaction provides an efficient means to construct the core 2-phenyl-2H-indazole scaffold. The resulting compounds have demonstrated significant potential in the targeted therapy of cancers with specific DNA repair deficiencies, highlighting the importance of this compound in the development of novel anticancer agents.

References

Application Notes: Synthesis of Biaryl Compounds Using 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science, as these structural motifs are present in numerous pharmaceuticals, natural products, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing carbon-carbon bonds to form these biaryl structures. 2-Iodophenylboronic acid is a valuable bifunctional reagent in this context. It possesses both an electrophilic C-I bond and a nucleophilic C-B(OH)₂ group, enabling its participation in sequential or iterative cross-coupling reactions to build complex poly-aromatic systems. This document provides detailed protocols and application data for the use of this compound in the synthesis of biaryl compounds.

Principle of the Reaction: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound for biaryl synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-I or C-Br) of an aryl halide.

  • Transmetalation: The organoboron species (boronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Palladium(0) catalyst, which re-enters the cycle.

The presence of both the iodo and boronic acid groups on the same molecule allows for controlled, stepwise reactions. The greater reactivity of the C-I bond compared to the C-B(OH)₂ bond under specific catalytic conditions allows this compound to first act as an aryl halide partner. The resulting biaryl boronic acid can then be used in a subsequent coupling reaction.

Applications in Synthesis

The use of this compound as a building block provides a pathway to a variety of substituted biaryls which are precursors for:

  • Pharmaceuticals: Many biologically active compounds feature a biaryl core. The ability to introduce diverse substituents through sequential coupling is critical for structure-activity relationship (SAR) studies in drug discovery.

  • Materials Science: Substituted biaryls are fundamental components in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where electronic and photophysical properties are tailored by the specific substituents.

  • Ligand Synthesis: Biaryl phosphines are a critical class of ligands for various transition-metal-catalyzed reactions.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and tabulated data for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The typical workflow for a Suzuki-Miyaura coupling reaction is outlined below. It involves the careful assembly of reagents under an inert atmosphere, followed by heating, and subsequent workup and purification to isolate the desired biaryl product.

G start_end start_end process process decision decision io io A Start: Assemble Reagents B Add Aryl Halide, This compound, & Base to Flask A->B C Evacuate and backfill with inert gas (e.g., Argon) B->C D Add degassed solvent and Palladium catalyst C->D E Heat reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction progress by TLC/GC-MS E->F G Reaction Complete? F->G G->E No H Workup: Quench, Extract, Wash & Dry G->H Yes I Purify Product (e.g., Column Chromatography) H->I J Characterize Product (NMR, MS) I->J K End J->K G catalyst catalyst intermediate intermediate reagent reagent product product pd0 Pd(0)Ln pd2_add Ar-Pd(II)Ln-X pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)Ln-Ar' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination biaryl Biaryl Product (Ar-Ar') pd2_trans->biaryl ar_x Aryl Halide (Ar-X) ar_x->pd2_add ar_b Boronic Acid Derivative (Ar'-B(OR)2) ar_b->pd2_trans base Base (e.g., K2CO3) base->ar_b center

2-Iodophenylboronic acid catalyzed amidation reaction protocol.

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the direct amidation of carboxylic acids utilizing ortho-iodo arylboronic acids as catalysts is detailed in this application note. This method provides a significant advancement in amide synthesis by enabling the direct coupling of free carboxylic acids and amines under mild, ambient temperature conditions, thereby circumventing the need for stoichiometric activation or coupling reagents.[1][2]

A key development in this area is the optimization of the catalyst structure. While 2-iodophenylboronic acid is effective, studies have shown that introducing an electron-donating group, specifically a methoxy group positioned para to the iodide, enhances catalytic activity. The resulting catalyst, 5-methoxy-2-iodophenylboronic acid (MIBA), is kinetically more active, leading to higher yields in shorter reaction times.[1][3][4] This protocol is notable for its operational simplicity, broad substrate scope, including aliphatic and some heteroaromatic acids, and the crucial role of molecular sieves as a dehydrating agent to drive the reaction.[1][2][5]

General Experimental Workflow

The procedure for the this compound catalyzed amidation is straightforward. It involves combining the carboxylic acid, amine, catalyst, and a dehydrating agent in a suitable solvent, followed by stirring at room temperature until the reaction is complete. The final product is then isolated through a simple filtration and purification process.

G A Reagent Preparation (Carboxylic Acid, Amine, Catalyst) B Reaction Setup Add reagents, solvent (e.g., CH2Cl2), and activated 4Å Molecular Sieves to vial A->B C Reaction Stir at ambient temperature (Typically 12-48 hours) B->C D Work-up Filter to remove molecular sieves and catalyst. Concentrate filtrate. C->D E Purification (e.g., Column Chromatography) D->E F Final Amide Product E->F

Caption: General workflow for this compound catalyzed amidation.

Detailed Experimental Protocol

This protocol is a general guideline for the direct amidation of a carboxylic acid with an amine using 5-methoxy-2-iodophenylboronic acid (MIBA) as the catalyst.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 5-methoxy-2-iodophenylboronic acid (MIBA) (5-10 mol%)

  • Activated 4 Å Molecular Sieves (powdered, ~250 mg per 0.25 mmol of carboxylic acid)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the carboxylic acid (0.25 mmol, 1.0 equiv).

  • Add the 5-methoxy-2-iodophenylboronic acid (MIBA) catalyst (0.0125 mmol, 0.05 equiv).

  • Add activated, powdered 4 Å molecular sieves (~250 mg).

  • Add anhydrous dichloromethane (1.0 mL).

  • Finally, add the amine (0.275 mmol, 1.1 equiv) to the stirred suspension.

  • Seal the vial and stir the reaction mixture vigorously at ambient temperature for the required time (typically 12-48 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of celite to remove the molecular sieves and catalyst. Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography on silica gel to yield the final product.

Catalyst Performance and Substrate Scope

The optimized catalyst, 5-methoxy-2-iodophenylboronic acid (MIBA), demonstrates superior performance compared to the parent this compound. It provides higher yields in shorter reaction times for a variety of substrates.[1][2]

Table 1: Comparison of Catalyst Performance

Carboxylic Acid Amine Catalyst (10 mol%) Time (h) Yield (%)
Phenylacetic Acid Benzylamine This compound 48 78
Phenylacetic Acid Benzylamine MIBA 24 95
Hexanoic Acid Benzylamine This compound 48 65
Hexanoic Acid Benzylamine MIBA 16 91

Data synthesized from findings reported in scientific literature.[1]

Table 2: Substrate Scope for MIBA-Catalyzed Amidation

Carboxylic Acid Amine Time (h) Yield (%)
Phenylacetic Acid Benzylamine 24 95
4-Methoxyphenylacetic Acid Benzylamine 24 98
Cyclohexanecarboxylic Acid Benzylamine 16 93
Hexanoic Acid Cyclohexylamine 16 88
3-Phenylpropionic Acid Morpholine 24 90
Thiophene-2-carboxylic Acid Benzylamine 48 75

Data represents typical yields under optimized conditions as described in the protocol.[1][2]

Proposed Catalytic Cycle

The reaction is thought to proceed through the formation of an acyloxyboronic acid intermediate.[5] The ortho-iodo group is believed to play a crucial role as a hydrogen-bond acceptor in the transition state, facilitating the nucleophilic attack of the amine.[1] The removal of water by molecular sieves is essential to shift the equilibrium towards the formation of the active catalytic species and the final amide product.[5]

G cluster_water1 cluster_water2 Catalyst Ar-B(OH)₂ (Catalyst) Intermediate1 Mono(acyloxy)boronic acid Ar-B(OH)(OCOR¹) Catalyst->Intermediate1 + R¹COOH Water2 + H₂O CarboxylicAcid R¹COOH (Carboxylic Acid) Water1 - H₂O Intermediate1->Catalyst (driven by H₂O removal) Intermediate2 Tetracoordinate Acyl Boronate Intermediate1->Intermediate2 + R²R³NH Amine R²R³NH (Amine) Intermediate2->Catalyst (Rate-Determining Step) Amide R¹CONR²R³ (Amide Product) Intermediate2->Amide Releases Product

Caption: Proposed catalytic cycle for arylboronic acid-catalyzed amidation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-iodophenylboronic acid with various aryl halides. This transformation is a cornerstone in the synthesis of sterically hindered biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[1] The cross-coupling of this compound presents a unique challenge due to the steric hindrance imposed by the ortho-iodo substituent. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, often requiring carefully optimized reaction conditions to achieve high yields.[3]

This document outlines effective palladium catalyst systems, including various palladium sources and ligands, suitable bases, and solvent systems to promote efficient cross-coupling of this compound. Additionally, it addresses common side reactions such as homocoupling and protodeboronation and provides strategies to minimize their occurrence.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf > Cl.[2]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. This step is often rate-limiting, especially with sterically hindered substrates.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L2)-X" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)(L2)-Ar'" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Ar'" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Ar'-B(OH)2" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [shape=ellipse, style=dashed, color="#5F6368"]; "Ar-X" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Pd(0)L2" -> "Ar-Pd(II)(L2)-X" [label="Oxidative Addition"]; "Ar-Pd(II)(L2)-X" -> "Ar-Pd(II)(L2)-Ar'" [label="Transmetalation"]; "Ar-Pd(II)(L2)-Ar'" -> "Pd(0)L2" [label="Reductive Elimination"]; "Ar-Pd(II)(L2)-Ar'" -> "Ar-Ar'" [style=dashed, arrowhead=none]; "Ar-X" -> "Ar-Pd(II)(L2)-X" [style=dashed, arrowhead=none]; "Ar'-B(OH)2" -> "Ar-Pd(II)(L2)-Ar'" [style=dashed, arrowhead=none]; Base -> "Ar-Pd(II)(L2)-Ar'" [style=dashed, arrowhead=none]; } caption="Suzuki-Miyaura Catalytic Cycle"

Key Parameters for Successful Coupling

Optimizing the following parameters is critical for achieving high yields and minimizing side reactions in the cross-coupling of this compound.

1. Palladium Catalyst System:

  • Palladium Source: A variety of Pd(0) and Pd(II) precursors can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[5] Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and Buchwald-type biaryl phosphine ligands such as SPhos and XPhos.[5] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[5]

2. Base:

The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include:

  • Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: Ba(OH)₂, NaOH

  • Fluorides: KF (can be effective for base-sensitive substrates)[5]

For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.

3. Solvent:

The solvent system must be capable of dissolving both the organic and inorganic reaction components. Biphasic solvent systems are commonly employed.

  • Aprotic Solvents: Toluene, dioxane, 1,2-dimethoxyethane (DME), and tetrahydrofuran (THF) are frequently used.

  • Aqueous Mixtures: The addition of water is often necessary to dissolve the inorganic base. A typical ratio is 4:1 or 5:1 of organic solvent to water.

  • Green Solvents: In recent years, more environmentally friendly solvents like ethanol/water mixtures have been successfully employed.[4]

Data Presentation: Comparison of Catalyst Systems

The following tables summarize representative conditions and yields for the Suzuki-Miyaura cross-coupling of aryl halides with ortho-substituted phenylboronic acids, providing a guide for reaction optimization.

Table 1: Cross-Coupling of Iodobenzene with Mesitylboronic Acid [3]

EntryBaseSolventTime (h)Yield (%)
1Na₂CO₃Benzene/H₂O4884
2Na₂CO₃DME/H₂O4883
3K₃PO₄DME/H₂O870
4NaOHDME/H₂O895
5Ba(OH)₂DME/H₂O499

Reaction Conditions: Iodobenzene (1 equiv.), Mesitylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (3 mol%), 80 °C.

Table 2: Cross-Coupling of Various Aryl Bromides with 2-(Chloromethyl)phenylboronic Acid [6]

EntryAryl BromideProduct Yield (%)
14-Bromoanisole95
24-Bromotoluene92
3Bromobenzene91
44-Bromobenzonitrile80
51-Bromo-4-(trifluoromethyl)benzene85

Reaction Conditions: Aryl bromide (0.30 mmol), 2-(chloromethyl)phenylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), Cs₂CO₃ (2 equiv.), Toluene/H₂O (10:1), 80 °C, 2 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

G

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene and Water, 4:1 v/v), degassed

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

  • Fit the flask with a condenser and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture via cannula or syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling [7]

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., DMF/Water or Ethanol/Water), degassed

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add this compound, the aryl bromide, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting Common Side Reactions

1. Homocoupling:

The formation of biphenyl from the coupling of two molecules of the boronic acid is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.

  • Mitigation Strategies:

    • Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

    • Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete in situ reduction of a Pd(II) precursor.

    • Carefully control the stoichiometry of the reactants.

2. Protodeboronation:

This involves the cleavage of the C-B bond of the boronic acid, leading to the formation of iodobenzene. It is often favored in the presence of water and at elevated temperatures.

  • Mitigation Strategies:

    • Use anhydrous solvents where possible, although water is often necessary for the base.

    • Employ a suitable base that minimizes this side reaction (e.g., K₃PO₄ or KF).

    • Avoid excessively long reaction times and high temperatures.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of sterically hindered biaryls. Success hinges on the careful selection of the palladium catalyst system, base, and solvent. By optimizing these parameters and taking precautions to minimize side reactions, researchers can achieve high yields of the desired biphenyl products. The protocols provided herein serve as a robust starting point for developing efficient and scalable synthetic routes to a wide range of valuable compounds.

References

Application Notes and Protocols for Reactions of 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate bases and solvents for various palladium- and copper-catalyzed cross-coupling reactions involving 2-iodophenylboronic acid. Detailed protocols for key transformations are included, offering a starting point for reaction optimization and application in synthetic chemistry, particularly in the field of drug development where the synthesis of complex organic molecules is paramount.

Introduction to this compound in Synthesis

This compound is a versatile bifunctional reagent, possessing both a reactive iodine atom and a boronic acid moiety. This unique structure allows for its participation in a variety of cross-coupling reactions, making it a valuable building block for the synthesis of complex aromatic compounds, including biaryls, heterocycles, and natural product analogues. Its ability to undergo sequential or one-pot multi-component reactions significantly enhances synthetic efficiency. The selection of an appropriate base and solvent system is critical to achieving high yields and selectivity in these transformations.

Principles of Base and Solvent Selection

The choice of base and solvent is interdependent and crucial for the success of cross-coupling reactions involving this compound.

Role of the Base:

  • Activation of the Boronic Acid: In Suzuki-Miyaura couplings, the base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Neutralization of Acidic Byproducts: Many coupling reactions generate acidic byproducts (e.g., HX) that can deactivate the catalyst or promote side reactions. The base neutralizes these acids, maintaining the catalytic cycle.

  • Influence on Catalyst Activity: The nature of the base can influence the electronic properties and stability of the active catalyst, thereby affecting the reaction rate and yield.

Commonly used bases range from inorganic salts like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) to organic amines (Et₃N, DBU) and alkoxides (NaOtBu). The strength and solubility of the base are key considerations.

Role of the Solvent:

  • Solubility of Reactants and Catalyst: The solvent must effectively dissolve the this compound, the coupling partner, the base, and the catalyst system to ensure a homogeneous reaction mixture and efficient catalysis.

  • Influence on Reaction Mechanism: The polarity and coordinating ability of the solvent can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Temperature Control: The boiling point of the solvent determines the accessible temperature range for the reaction, which is often a critical parameter for overcoming activation barriers.

A wide array of solvents are employed, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), polar aprotic solvents (DMF, acetonitrile), and alcohols or aqueous mixtures. The choice often depends on the specific reaction type and the properties of the substrates.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for common reactions of this compound, providing a comparative overview of the effects of different bases and solvents on reaction outcomes.

Table 1: Suzuki-Miyaura Coupling Reactions

Coupling PartnerBaseSolventCatalyst SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisoleK₂CO₃Ethanol/WaterPdCl₂(NH₂CH₂COOH)₂Room Temp20>95
Phenylboronic acidK₂CO₃WaterPd-NHC-MIL-101(Cr)85->95
Mesitylboronic acidBa(OH)₂DME/WaterPd(PPh₃)₄80499

Table 2: Chan-Lam Coupling Reactions

Coupling PartnerBaseSolventCatalyst SystemTemp. (°C)Time (h)Yield (%)
AnilineCs₂CO₃Methanol/PyridineCu(OAc)₂50-65-High
PyrrolePyridine-Copper ComplexRoom Temp7293[1]
Various Amines2,6-Lutidine-Cu(OAc)₂--Moderate to Good[2]

Table 3: Heck-Type Reactions

Coupling PartnerAdditive/BaseSolventCatalyst SystemTemp. (°C)Time (h)Yield (%)
StyreneNBSToluenePd(OAc)₂2512High
EstragoleK₂CO₃DMF/WaterPd(OAc)₂--High
Cinnamyl alcoholK₂CO₃DMF/WaterPd(OAc)₂--High

Table 4: Sonogashira Coupling Reactions

Coupling PartnerBaseSolventCatalyst SystemTemp. (°C)Time (h)Yield (%)
PhenylacetyleneEt₃NDMFPd(PPh₃)₂Cl₂ / CuI--High
PhenylacetyleneK₃PO₄EthanolCuI--Good to Excellent
Terminal AlkynesAmine-Pd catalyst / Cu(I) cocatalystRoom Temp-High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction flask, add this compound (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Chan-Lam Amination

  • To a reaction vial, add this compound (1.0 equiv.), the amine or phenol coupling partner (1.2 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or Et₃N, 2.0 equiv.).

  • Add the solvent (e.g., dichloromethane or methanol).

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.

  • Once the starting material is consumed, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to isolate the desired N- or O-arylated product.[3]

Protocol 3: General Procedure for Heck-Type Reaction with an Olefin

  • In a reaction tube, combine this compound (1.0 equiv.), the olefin (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an additive if required (e.g., NBS, 0.3 equiv.).[4]

  • Add the solvent (e.g., toluene or DMF).

  • Stir the mixture at the appropriate temperature (e.g., 25-100 °C).

  • Follow the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.

Protocol 4: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction until completion by TLC or GC-MS.

  • Work up the reaction by filtering off the ammonium salt, diluting with an organic solvent, and washing with aqueous ammonium chloride, water, and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (this compound, Coupling Partner) B 2. Add Catalyst & Base A->B C 3. Inert Atmosphere (Evacuate & Backfill) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench & Extract F->G H 8. Wash & Dry G->H I 9. Concentrate H->I J 10. Purify (Column Chromatography) I->J

Caption: General experimental workflow for a cross-coupling reaction.

Base_Solvent_Selection cluster_suzuki Suzuki-Miyaura cluster_chanlam Chan-Lam cluster_heck Heck cluster_sonogashira Sonogashira Start Select Reaction Type Base_Suzuki Base Selection (Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Organic: Et₃N) Start->Base_Suzuki Suzuki Base_ChanLam Base Selection (Organic Amines: Pyridine, Et₃N) Start->Base_ChanLam Chan-Lam Base_Heck Base Selection (Inorganic: K₂CO₃, NaOAc Organic: Et₃N) Start->Base_Heck Heck Base_Sonogashira Base Selection (Organic Amines: Et₃N, Piperidine) Start->Base_Sonogashira Sonogashira Solvent_Suzuki Solvent Selection (Ethereal: Dioxane, THF Aqueous mixtures) Base_Suzuki->Solvent_Suzuki Solvent_ChanLam Solvent Selection (Polar Aprotic: DCM, CH₃CN Alcohols: MeOH) Base_ChanLam->Solvent_ChanLam Solvent_Heck Solvent Selection (Polar Aprotic: DMF, DMAc) Base_Heck->Solvent_Heck Solvent_Sonogashira Solvent Selection (Polar Aprotic: DMF, THF) Base_Sonogashira->Solvent_Sonogashira

Caption: Logic diagram for base and solvent selection.

References

Application Note and Detailed Protocol: Suzuki-Miyaura Coupling of 2-Iodophenylboronic Acid for the Synthesis of Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of 2-iodophenylboronic acid with various aryl halides. The protocol is designed to be a reliable starting point for researchers, offering insights into reaction setup, monitoring, workup, and purification.

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The key steps are the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.[1][3] The choice of catalyst, base, and solvent is crucial for achieving high yields and purity.[4]

Experimental Protocol:

This protocol details the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under the inert atmosphere, add the chosen solvent system (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Immerse the reaction vessel in a preheated oil bath or place it in a microwave reactor.

    • Stir the reaction mixture vigorously at the desired temperature (typically between 80-120 °C) for the specified time (ranging from 30 minutes to 24 hours).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation:

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl halides with phenylboronic acid derivatives, which can serve as a starting point for optimizing the reaction with this compound.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylboronic acidPd-IPG (0.3)NaOH (2.0)EtOH/H₂O60-99[5]
25-IodovanillinPhenylboronic acidPd(OAc)₂ (1.0)Amberlite IRA-400(OH)H₂O/EtOH602-[6]
34-BromoacetophenonePhenylboronic acidPdCl₂(PPh₃)₂ (cat.)K₂CO₃ (cat.)DMF/H₂O703>95[7]
4Iodo-compoundBoronic esterPd₂(dba)₃ (3.0) / XPhos (6.0)K₃PO₄ (3.0)Dioxane/H₂O120 (µW)0.1753[8]
5Aryl bromide2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand 1 (cat.)KF (3.0)Dioxane110-74-82[9]
6Substituted BromobenzeneSubstituted Phenylboronic AcidPd(OH)₂ (cat.)K₃PO₄ (cat.)-65-Rational[10]

Mandatory Visualizations:

Suzuki_Coupling_Workflow start Start setup Reaction Setup: - this compound - Aryl Halide - Catalyst - Base start->setup inert Inert Atmosphere (Ar or N2) setup->inert solvent Add Solvent inert->solvent reaction Heat & Stir (80-120 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench - Extract - Dry - Concentrate monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Pure Biaryl Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex transmetalation Transmetalation pd2_biaryl R1-Pd(II)Ln-R2 pd2_complex->pd2_biaryl base Base pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R1-R2 pd2_biaryl->product r1x R1-X r2by2 R2-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Heterocyclic Compounds Using 2-Iodophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing 2-iodophenylboronic acid and its derivatives as key building blocks. The methodologies presented focus on robust and efficient palladium-catalyzed cross-coupling reactions, offering a versatile platform for the construction of complex molecular architectures.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient synthetic routes to these scaffolds is a cornerstone of modern medicinal chemistry. This compound has emerged as a valuable and versatile reagent in this field, primarily serving as a precursor for intramolecular biaryl coupling reactions to construct fused heterocyclic systems. Its dual reactivity, possessing both a nucleophilic boronic acid and an electrophilic iodide, allows for elegant and convergent synthetic strategies.

This guide details palladium-catalyzed methods for the synthesis of three key heterocyclic cores: carbazoles, phenanthridinones, and dibenzofurans, all of which are prevalent in biologically active molecules.

Synthesis of Carbazoles

Carbazoles are a significant class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. A powerful strategy for their synthesis involves the intramolecular C-N bond formation from N-substituted-2-iodoanilines, which can be prepared from this compound.

Palladium-Catalyzed Intramolecular C-H Amination

A common route involves the initial formation of a biaryl amine followed by a palladium-catalyzed intramolecular C-H amination.

Reaction Scheme:

Experimental Protocol: Synthesis of a Substituted Carbazole

This protocol describes a general two-step procedure for the synthesis of a carbazole derivative.

Step 1: Suzuki-Miyaura Coupling to form 2-Iodo-N-arylaniline

  • To a reaction vessel, add the aryl amine (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a suitable solvent system, such as a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-iodo-N-arylaniline intermediate.

Step 2: Palladium-Catalyzed Intramolecular C-H Amination

  • In a reaction vessel, dissolve the 2-iodo-N-arylaniline intermediate (1.0 equiv.) in a solvent such as toluene or DMF.

  • Add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., XPhos, 10 mol%).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Degas the mixture and heat to 100-120 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield the desired carbazole.

Data Presentation: Synthesis of Various Carbazole Derivatives
EntryAryl AmineProductYield (%)Reference
1Aniline9H-Carbazole85[1]
24-Methoxyaniline3-Methoxy-9H-carbazole82[1]
34-Nitroaniline3-Nitro-9H-carbazole75[2]
42-Naphthylamine11H-Benzo[a]carbazole78[2]

Synthesis of Phenanthridinones

Phenanthridinones are core structures in numerous alkaloids and pharmacologically active compounds, exhibiting activities such as anticancer and enzyme inhibition. A highly efficient method for their synthesis is the palladium-catalyzed intramolecular C-H arylation of 2-halobenzamides.

Palladium-Catalyzed Intramolecular Annulation

This approach involves the coupling of a 2-halobenzoic acid derivative with an aniline, followed by an intramolecular C-H activation/C-C bond formation cascade.

Reaction Scheme:

Experimental Protocol: One-Pot Synthesis of Phenanthridinone

This protocol outlines a one-pot synthesis of phenanthridinone from 2-iodobenzoic acid and an aniline derivative.

  • To a sealed reaction tube, add 2-iodobenzoic acid (1.0 equiv.), the aniline derivative (1.1 equiv.), a palladium catalyst such as Pd(OAc)₂ (3 mol%), a phosphine ligand (e.g., SPhos, 6 mol%), and a base like K₂CO₃ (3.0 equiv.).

  • Add a high-boiling solvent such as DMA or DMF.

  • Purge the tube with an inert gas (argon or nitrogen) and seal it.

  • Heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure phenanthridinone.[3][4]

Data Presentation: Synthesis of Substituted Phenanthridinones
EntryAniline DerivativeProductYield (%)Reference
1AnilinePhenanthridin-6(5H)-one92[4]
24-Fluoroaniline2-Fluorophenanthridin-6(5H)-one88[3]
33-Methoxyaniline3-Methoxyphenanthridin-6(5H)-one85[4]
44-Methylaniline2-Methylphenanthridin-6(5H)-one90[3]

Synthesis of Dibenzofurans

Dibenzofurans are a class of oxygen-containing heterocycles present in various natural products and pharmaceuticals, known for their diverse biological properties. A common synthetic strategy involves the intramolecular O-arylation of 2-iododiaryl ethers, which can be formed from this compound.

Palladium-Catalyzed Intramolecular O-Arylation

This method relies on the formation of a diaryl ether intermediate, followed by a palladium-catalyzed intramolecular cyclization to form the furan ring.

Reaction Scheme:

Experimental Protocol: Synthesis of Dibenzofuran

This protocol provides a general procedure for the synthesis of dibenzofuran.

Step 1: Chan-Lam Coupling to form 2-Iodo-2'-hydroxydiphenyl ether

  • In a round-bottom flask, combine the phenol (1.0 equiv.), this compound (1.5 equiv.), copper(II) acetate (Cu(OAc)₂, 10 mol%), and a base such as triethylamine (Et₃N, 2.0 equiv.) in a solvent like dichloromethane (DCM) or toluene.

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the diaryl ether intermediate.

Step 2: Palladium-Catalyzed Intramolecular O-Arylation

  • To a reaction vessel, add the 2-iodo-2'-hydroxydiphenyl ether (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., DavePhos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add a solvent such as toluene or dioxane.

  • Degas the mixture and heat to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the dibenzofuran.[5]

Data Presentation: Synthesis of Dibenzofuran Derivatives
EntryPhenol DerivativeProductYield (%)Reference
1PhenolDibenzofuran80[5]
24-Methylphenol2-Methyldibenzofuran77[5]
34-Chlorophenol2-Chlorodibenzofuran72[6]
42-NaphtholBenzo[b]naphtho[2,1-d]furan75[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_carbazole Carbazole Synthesis cluster_phenanthridinone Phenanthridinone Synthesis cluster_dibenzofuran Dibenzofuran Synthesis A1 Aryl Amine C1 Suzuki Coupling A1->C1 B1 This compound B1->C1 D1 2-Iodo-N-arylaniline C1->D1 E1 Pd-catalyzed C-H Amination D1->E1 F1 Carbazole E1->F1 A2 2-Iodobenzoic Acid C2 Amidation A2->C2 B2 Aniline B2->C2 D2 N-Aryl-2-iodobenzamide C2->D2 E2 Pd-catalyzed Intramolecular Annulation D2->E2 F2 Phenanthridinone E2->F2 A3 Phenol C3 Chan-Lam Coupling A3->C3 B3 This compound B3->C3 D3 2-Iodo-2'-hydroxydiphenyl ether C3->D3 E3 Pd-catalyzed Intramolecular O-Arylation D3->E3 F3 Dibenzofuran E3->F3

Caption: Synthetic pathways to key heterocyclic cores.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Base, and Solvent start->reagents degas Degas Reaction Mixture (N₂ or Ar) reagents->degas heat Heat and Stir (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup (Extraction and Washing) heat->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for palladium-catalyzed reactions.

References

Application Notes: The Role of 2-Iodophenylboronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodophenylboronic acid is a bifunctional reagent that serves as a versatile and powerful building block in modern organic synthesis, particularly in the construction of complex aryl-containing molecules. Its structure, featuring both a boronic acid group and an iodine atom on the same aromatic ring, allows for participation in a variety of palladium-catalyzed cross-coupling reactions. This unique arrangement enables chemists to perform sequential or iterative C-C bond formations, providing a strategic and efficient pathway to highly substituted biaryls and other intricate molecular architectures.[1]

The boronic acid moiety is a classic participant in the Suzuki-Miyaura coupling, while the aryl iodide is an excellent electrophile for Suzuki-Miyaura, Heck, and Sonogashira reactions. The significant difference in reactivity between the C-I bond and the C-B(OH)₂ bond can be exploited to achieve chemoselective couplings, making this compound an invaluable tool for creating molecular diversity.

Key Applications in C-C Bond Formation

The primary utility of this compound lies in its capacity to act as either a nucleophilic or an electrophilic coupling partner in palladium-catalyzed reactions. This dual reactivity is best leveraged in sequential cross-coupling strategies.

  • As a Nucleophile via the Boronic Acid (Suzuki-Miyaura Coupling): The boronic acid group can couple with various aryl or vinyl halides/triflates. This reaction is typically performed first, leaving the iodide available for subsequent transformations.

  • As an Electrophile via the Aryl Iodide (Heck, Sonogashira, and Suzuki-Miyaura Couplings): The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) center. This allows it to be coupled with alkenes (Heck), terminal alkynes (Sonogashira), or other organoboron reagents (Suzuki-Miyaura).

This bifunctionality is central to its use in iterative cross-coupling, a strategy that enables the systematic and controlled assembly of complex organic molecules from simpler building blocks.[2][3]

Logical Workflow for Sequential Cross-Coupling

The differential reactivity of the two functional groups is the key to designing a synthetic route. Typically, the more reactive C-I bond is addressed first under conditions that leave the boronic acid group intact (or protected), followed by a Suzuki-Miyaura coupling at the boronic acid site.

G cluster_start Starting Material cluster_step1 Step 1: First Coupling (at C-I bond) cluster_intermediate Intermediate cluster_step2 Step 2: Second Coupling (at C-B bond) cluster_final Final Product start This compound heck Heck Reaction (Alkene Partner) start->heck Pd Catalyst sono Sonogashira Reaction (Alkyne Partner) start->sono Pd Catalyst suzuki1 Suzuki Reaction (Boronic Acid Partner) start->suzuki1 Pd Catalyst intermed Aryl-Substituted Phenylboronic Acid heck->intermed sono->intermed suzuki1->intermed suzuki2 Suzuki-Miyaura Reaction (Aryl Halide Partner) intermed->suzuki2 Pd Catalyst final Di-substituted Biaryl Product suzuki2->final

Caption: Sequential coupling strategy using this compound.

Reaction Protocols and Data

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.[4] this compound can act as the nucleophilic partner.

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex1 Ar-Pd(II)L₂(X) pd0->pd_complex1 transmetal Transmetalation pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 pd_complex2->pd0 red_elim Reductive Elimination product Ar-Ar' pd_complex2->product reactants1 Ar-X reactants1->pd_complex1 reactants2 Ar'-B(OH)₂ + Base reactants2->pd_complex2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling where an arylboronic acid is coupled with an aryl iodide. These conditions are applicable when this compound is used as the electrophilic partner.

EntryAryl HalideBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1This compound4-Methylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃DME/H₂O85>90
2This compoundNaphthalene-2-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O100~95
3This compound3-Furylboronic acidPdCl₂(dppf) (5)Cs₂CO₃Dioxane90~88

(Note: Data is representative and compiled from typical Suzuki-Miyaura reaction conditions. Specific yields may vary.)

Protocol: Synthesis of 2'-(Borono)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the reaction of this compound with 4-cyanophenylboronic acid in a Suzuki-Miyaura coupling, where the C-I bond reacts selectively.

Materials:

  • This compound (1.0 equiv, 248 mg, 1.0 mmol)

  • 4-Cyanophenylboronic acid (1.2 equiv, 176 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 345 mg, 2.5 mmol)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, 4-cyanophenylboronic acid, and potassium carbonate.

  • Fit the flask with a reflux condenser and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add the degassed solvent mixture of DME and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 85 °C and maintain stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] Here, this compound serves as the aryl halide.

Catalytic Cycle

Sonogashira_Cycle cluster_pd cluster_cu pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(I) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)L₂(C≡CR) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_x Cu(I)I cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne R-C≡C-H + Base cu_alkyne->pd_complex1 cu_alkyne->cu_x

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Quantitative Data: Sonogashira Coupling
EntryAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60>95
21-HeptynePd(OAc)₂ (1) / PPh₃ (2)CuI (2)DiisopropylamineDMFRT~92
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)PiperidineToluene70~90

(Note: Data is representative for the coupling of aryl iodides with terminal alkynes.)

Protocol: Synthesis of (2-(Phenylethynyl)phenyl)boronic acid

Materials:

  • This compound (1.0 equiv, 248 mg, 1.0 mmol)

  • Phenylacetylene (1.1 equiv, 112 mg, 1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv, 14 mg, 0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 equiv, 8 mg, 0.04 mmol)

  • Triethylamine (Et₃N) (3.0 equiv, 303 mg, 3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and copper salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the target compound, which can be used in a subsequent Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6][7] In this context, this compound acts as the unsaturated halide.

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex1 Ar-Pd(II)L₂(I) pd0->pd_complex1 Ar-I insertion Migratory Insertion pd_complex2 R-CH₂-CH(Ar)-Pd(II)L₂(I) pd_complex1->pd_complex2 beta_elim β-Hydride Elimination pd_complex3 H-Pd(II)L₂(I) pd_complex2->pd_complex3 product Ar-CH=CH-R pd_complex2->product pd_complex3->pd0 alkene R-CH=CH₂ alkene->pd_complex2 base Base base->pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Quantitative Data: Heck Reaction

| Entry | Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :---: | :--- | :--- | :--- | :--- | :--- | :---: | :---: | | 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | ~85 | | 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | NaOAc | DMA | 120 | ~90 | | 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 110 | ~75 |

(Note: Data is representative for the coupling of aryl iodides with alkenes.)[7][8]

Protocol: Synthesis of (E)-(2-(Styryl)phenyl)boronic acid

Materials:

  • This compound (1.0 equiv, 248 mg, 1.0 mmol)

  • Styrene (1.5 equiv, 156 mg, 1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv, 12 mg, 0.04 mmol)

  • Triethylamine (Et₃N) (2.0 equiv, 202 mg, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through Celite.

  • Wash the filtrate with 1 M HCl (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to isolate the desired product, which retains the boronic acid functionality for a subsequent coupling step.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of biaryl compounds via a microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing 2-iodophenylboronic acid. The use of microwave irradiation significantly accelerates reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide. Microwave-assisted organic synthesis has emerged as a valuable technique to enhance the efficiency of such transformations by dramatically reducing reaction times from hours to minutes.[1] This protocol focuses on the use of this compound as a versatile building block in these rapid, high-yield coupling reactions.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) transfers its organic group to the palladium center, forming a new Pd(II) species and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)Ln-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)Ln-Ar' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation B 2. Add Reagents to Microwave Vial: - this compound - Aryl halide - Palladium catalyst - Base A->B C 3. Add Solvents (e.g., Dioxane/Water) B->C D 4. Seal Vial and Place in Microwave Reactor C->D E 5. Microwave Irradiation (Set Temperature and Time) D->E F 6. Cooling and Workup: - Dilute with organic solvent - Wash with water and brine E->F G 7. Drying and Concentration F->G H 8. Purification (e.g., Column Chromatography) G->H I 9. Product Characterization H->I

References

Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of biaryls via a Suzuki-Miyaura cross-coupling reaction, utilizing 2-iodophenylboronic acid as a key building block. The biaryl motif is a privileged structure in numerous active pharmaceutical ingredients (APIs), making robust and scalable synthetic routes essential for drug development and manufacturing.[1][2] This document outlines a representative kilogram-scale protocol, key process parameters, safety considerations, and analytical methods pertinent to the synthesis of biaryls from this compound.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile carbon-carbon bond-forming reaction widely employed in the pharmaceutical industry for the synthesis of biaryl compounds.[3] This reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide. In the context of this application note, we focus on the reaction between this compound and a suitable aryl halide. The use of an aryl iodide is often preferred in large-scale synthesis due to its higher reactivity compared to bromides or chlorides, which can lead to milder reaction conditions and lower catalyst loadings.[4]

Key Features of this Application:

  • Scalability: The described protocol is designed for kilogram-scale production.

  • Efficiency: Optimization of catalyst, ligand, base, and solvent systems for high yield and purity.

  • Safety: In-depth analysis of potential hazards and mitigation strategies for large-scale reactions.

  • Purity: Robust work-up and purification procedures to ensure the final product meets pharmaceutical standards.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (in this case, this compound, activated by a base) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; ar_pd_x [label="Ar-Pd(II)-X Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ar_pd_ar [label="Ar-Pd(II)-Ar' Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; biaryl [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="Ar'B(OH)₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_activation [label="Base\nAr'B(OH)₃⁻", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [arrowhead=none, style=dashed]; oxidative_addition -> ar_pd_x; aryl_halide -> oxidative_addition [color="#EA4335"]; ar_pd_x -> transmetalation [arrowhead=none, style=dashed]; transmetalation -> ar_pd_ar; boronic_acid -> base_activation [color="#4285F4"]; base_activation -> transmetalation [color="#4285F4"]; ar_pd_ar -> reductive_elimination [arrowhead=none, style=dashed]; reductive_elimination -> pd0; reductive_elimination -> biaryl [color="#34A853"]; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Key Parameters for Scale-Up Synthesis

Successful and safe scale-up requires careful consideration and optimization of several critical parameters.

  • Catalyst and Ligand Selection: For large-scale production, highly active and stable palladium pre-catalysts are often preferred to minimize catalyst loading and ensure batch-to-batch consistency. Buchwald-type ligands are commonly employed to enhance catalytic activity.

  • Base: The choice of base is crucial for activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used in large-scale processes due to their cost-effectiveness and handling properties.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 2-methyltetrahydrofuran) and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can significantly impact reaction rate, yield, and impurity profile.

  • Temperature: Reaction temperature is a critical parameter that influences reaction kinetics and selectivity. It's important to note that with some catalyst systems, aryl iodides may exhibit poor reactivity at lower temperatures.[5]

  • Work-up and Purification: Efficient removal of the palladium catalyst and other process-related impurities is paramount for the synthesis of APIs. This often involves aqueous washes, extractions, and a final crystallization step to ensure high purity of the final product.

Representative Kilogram-Scale Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound on a kilogram scale.

Materials:

  • Aryl Bromide (1.0 equiv., e.g., 1.0 kg)

  • This compound (1.1 - 1.3 equiv.)

  • Palladium Catalyst (e.g., XPhos-Pd-G3, 0.1 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 0.12 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene (5-10 volumes, e.g., 5-10 L)

  • Water (2-4 volumes, e.g., 2-4 L)

  • L-Cysteine solution (for palladium scavenging)

  • Suitable solvent for crystallization (e.g., Isopropanol, Heptane)

Equipment:

  • Appropriately sized glass-lined or stainless steel reactor with overhead stirring, temperature control, and a nitrogen inlet/outlet.

  • Addition funnel or pump for controlled addition of solutions.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying the final product.

// Nodes start [label="Reactor Setup\nand Inerting", fillcolor="#F1F3F4", fontcolor="#202124"]; charge_reagents [label="Charge Aryl Bromide,\nthis compound,\nand Toluene", fillcolor="#FBBC05", fontcolor="#202124"]; degas [label="Degas Mixture\n(N₂ Sparge)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Add Aqueous\nK₂CO₃ Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="Add Palladium\nCatalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Heat to 80-100 °C\nMonitor by HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up\nand Phase Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_scavenging [label="Palladium Scavenging\n(e.g., L-Cysteine Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization [label="Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolation [label="Filtration and Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Biaryl\nProduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> charge_reagents; charge_reagents -> degas; degas -> add_base; add_base -> add_catalyst; add_catalyst -> reaction; reaction -> workup; workup -> pd_scavenging; pd_scavenging -> crystallization; crystallization -> isolation; isolation -> product; } caption: "A generalized workflow for kilogram-scale Suzuki-Miyaura synthesis."

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the aryl bromide, this compound, and toluene to the reactor.

  • Degassing: Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Base Addition: Prepare a solution of potassium carbonate in degassed water. Add the aqueous base solution to the reactor with good agitation.

  • Catalyst Addition: Add the palladium pre-catalyst or a solution of the palladium source and ligand to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by HPLC or UPLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.

  • Palladium Scavenging: Wash the organic layer with an aqueous solution of L-cysteine at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours. Separate the layers and wash the organic layer again with water.

  • Crystallization: Concentrate the organic layer under vacuum. Add a suitable anti-solvent to induce crystallization. Cool the solution to induce crystallization. The cooling profile should be controlled to ensure good crystal formation and purity.

  • Isolation: Filter the crystalline product. Wash the filter cake with a cold solvent. Dry the product under vacuum at an appropriate temperature.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for Suzuki-Miyaura couplings on a larger scale. While not all examples use this compound specifically, they provide valuable insights into expected yields and catalyst loadings for similar transformations.

Aryl Halide (equiv.)Boronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole (1.0)Phenylboronic Acid (1.2)Pd(OAc)₂/SPhos (0.5)K₃PO₄ (2.0)Toluene/H₂O100692
1-Bromo-4-fluorobenzene (1.0)2-Tolylboronic Acid (1.1)XPhos-Pd-G3 (0.1)K₂CO₃ (2.0)2-MeTHF/H₂O85895
Aryl Bromide (1.0) This compound (1.2) PdCl₂(dppf) (1.0) Na₂CO₃ (2.0) DME/H₂O 80 12 88
3-Bromopyridine (1.0)4-Methoxyphenylboronic Acid (1.3)Pd(PPh₃)₄ (2.0)K₂CO₃ (2.5)Dioxane/H₂O901085

Safety Considerations for Scale-Up

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, can be highly exothermic.[6][7] On a large scale, this exothermicity poses a significant safety hazard if not properly controlled.

  • Thermal Hazard Assessment: It is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the potential for thermal runaway.

  • Controlled Addition: For highly exothermic reactions, controlled addition of one of the reagents (e.g., the base solution or the catalyst) can help to manage the rate of heat generation.

  • Emergency Cooling: The reactor should be equipped with an adequate cooling system to handle the heat generated during the reaction and to provide emergency cooling if necessary.

  • Pressure Relief: The reactor should be fitted with appropriate pressure relief devices.

  • Reagent Stability: The thermal stability of all reagents, intermediates, and the final product should be evaluated.

Conclusion

The scale-up of biaryl synthesis using this compound via the Suzuki-Miyaura coupling is a well-established and robust method in the pharmaceutical and chemical industries. Careful consideration of reaction parameters such as catalyst and ligand selection, solvent, and base, along with optimized work-up and purification protocols, are essential for a successful, safe, and economical large-scale production. The information provided in these application notes serves as a comprehensive guide for researchers and process chemists involved in the development of biaryl-containing drug candidates.

References

One-Pot Synthesis Strategies Involving 2-Iodophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot synthesis strategies utilizing 2-iodophenylboronic acid. This versatile building block offers a powerful platform for the efficient construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The methodologies presented herein focus on atom-economical, one-pot procedures that minimize intermediate purification steps, thereby streamlining synthetic workflows.

Application Note 1: Rhodium-Catalyzed One-Pot Synthesis of Phenanthridinones

Phenanthridinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active natural products and synthetic molecules. Traditional multi-step syntheses can be cumbersome. A highly efficient one-pot approach involves the rhodium(III)-catalyzed oxidative C-H activation and coupling of N-methoxybenzamides with this compound. This strategy allows for the rapid and regioselective formation of C-C and C-N bonds in a single reaction vessel, leading to a diverse range of substituted phenanthridinones.

This method is particularly advantageous for drug discovery and development, where the rapid generation of a library of analogues is crucial for structure-activity relationship (SAR) studies. The reaction is generally tolerant of a variety of functional groups on both coupling partners.

Experimental Workflow: Rhodium-Catalyzed Phenanthridinone Synthesis

G cluster_0 One-Pot Reaction Vessel reagents N-Methoxybenzamide + This compound + [RhCp*Cl2]2 Catalyst + AgSbF6 Additive + Cu(OAc)2 Oxidant + DCE Solvent heating Heating (e.g., 100 °C, 12 h) reagents->heating Reaction Initiation workup Aqueous Work-up & Purification (Column Chromatography) heating->workup Reaction Completion product Phenanthridinone Product workup->product

Caption: Workflow for the one-pot synthesis of phenanthridinones.

Protocol: General Procedure for the Rhodium-Catalyzed One-Pot Synthesis of Phenanthridinones

This protocol is adapted from the work of Karthikeyan, Haridharan, and Cheng (2012).

Materials:

  • N-Methoxybenzamide derivative (1.0 equiv)

  • This compound (2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a sealed tube, add the N-methoxybenzamide derivative (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-dichloroethane (1.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Filter the mixture through a pad of Celite, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford the desired phenanthridinone.

Quantitative Data Summary: Rhodium-Catalyzed Phenanthridinone Synthesis
EntryN-MethoxybenzamideAryl Boronic AcidCatalyst SystemOxidantSolventTemp (°C)Time (h)Yield (%)
1N-MethoxybenzamideThis compound[RhCpCl₂]₂/AgSbF₆Cu(OAc)₂DCE1001285
24-Methyl-N-methoxybenzamideThis compound[RhCpCl₂]₂/AgSbF₆Cu(OAc)₂DCE1001282
34-Fluoro-N-methoxybenzamideThis compound[RhCp*Cl₂]₂/AgSbF₆Cu(OAc)₂DCE1001278

Application Note 2: Palladium and Copper-Catalyzed One-Pot Synthesis of Dibenzofurans

Dibenzofurans are another important class of heterocyclic compounds with applications in pharmaceuticals, organic electronics, and as chemical intermediates. A novel one-pot protocol for the synthesis of dibenzofurans involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. This strategy utilizes ortho-haloiodobenzenes (or conceptually similar precursors like this compound in related transformations) and 6-diazo-2-cyclohexenones. While the cited protocol specifies ortho-haloiodobenzenes, the underlying principle of forming a biaryl precursor followed by intramolecular cyclization is a key strategy where this compound can be a valuable synthon in related palladium-catalyzed cross-coupling reactions.

Signaling Pathway: Catalytic Cycle for Dibenzofuran Synthesis

G cluster_0 Pd-Catalyzed Cross-Coupling & Aromatization cluster_1 Cu-Catalyzed Ullmann Coupling pd0 Pd(0) pd_complex1 Oxidative Addition (Ar-I) pd0->pd_complex1 ortho-haloiodobenzene pd_complex2 Migratory Insertion (Diazo Compound) pd_complex1->pd_complex2 6-diazo-2-cyclohexenone pd_complex3 β-Hydride Elimination & Aromatization pd_complex2->pd_complex3 pd_complex3->pd0 Regeneration biaryl Biaryl Intermediate pd_complex3->biaryl cu_cat Cu Catalyst biaryl->cu_cat Enters 2nd Catalytic Cycle cu_complex Intramolecular Oxidative Addition cu_cat->cu_complex dibenzofuran Dibenzofuran cu_complex->dibenzofuran Reductive Elimination

Caption: Catalytic cycles in the one-pot synthesis of dibenzofurans.

Protocol: General Procedure for the One-Pot Synthesis of Dibenzofurans

This protocol is based on the work of Zhao et al. (2015) for the synthesis of dibenzofurans from ortho-haloiodobenzenes and 6-diazo-2-cyclohexenones.[1]

Materials:

  • 6-Diazo-2-cyclohexenone derivative (1.2 equiv)

  • ortho-Haloiodobenzene (e.g., 1-bromo-2-iodobenzene) (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cu₂O (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene (0.1 M)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube, add the ortho-haloiodobenzene (0.3 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.015 mmol, 5 mol%), Cu₂O (0.06 mmol, 20 mol%), and K₂CO₃ (0.6 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add toluene (3.0 mL) to the tube.

  • Add a solution of the 6-diazo-2-cyclohexenone derivative (0.36 mmol, 1.2 equiv) in toluene (1.0 mL) dropwise to the reaction mixture at room temperature over 10 minutes.

  • Heat the reaction mixture to 110 °C and stir for 2 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate mixture) to afford the desired dibenzofuran.

Quantitative Data Summary: One-Pot Dibenzofuran Synthesis
Entry6-Diazo-2-cyclohexenoneortho-HaloiodobenzenePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
16-Diazo-4-methyl-2-cyclohexenone1-Bromo-2-iodobenzenePd(PPh₃)₄Cu₂OK₂CO₃Toluene110285
26-Diazo-2-cyclohexenone1-Chloro-2-iodobenzenePd(PPh₃)₄Cu₂OK₂CO₃Toluene110278
36-Diazo-4-tert-butyl-2-cyclohexenone1-Bromo-2-iodobenzenePd(PPh₃)₄Cu₂OK₂CO₃Toluene110291

Disclaimer: The provided protocols are general guidelines. Researchers should consult the original literature for specific substrate details and safety precautions. All experiments should be conducted in a well-ventilated fume hood by trained personnel.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Suzuki coupling reactions involving the versatile yet challenging reagent, 2-iodophenylboronic acid.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low or No Product Yield

Q: My Suzuki coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields in Suzuki couplings with this compound can stem from several factors, often related to the bifunctional nature of the starting material and steric hindrance. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. For sterically hindered substrates like those involving a 2-iodo substituent, bulky and electron-rich phosphine ligands are often more effective.

  • Recommendation: Consider using Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle. If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[1]

2. Base and Solvent Optimization: The base and solvent system plays a crucial role in the transmetalation step and overall reaction rate.

  • Recommendation: A screening of bases and solvents is often necessary. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] The choice of solvent can influence the solubility of the reagents and the efficacy of the base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is frequently used. For anhydrous conditions, which can sometimes reduce side reactions, ensure your base is finely powdered and dry.

3. Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction.

  • Recommendation: Gradually increase the reaction temperature. While many Suzuki couplings proceed at room temperature, sterically hindered substrates may require heating (e.g., 80-110 °C) to achieve a reasonable reaction rate. Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.

4. Reagent Quality: The purity of this compound and the coupling partner is paramount.

  • Recommendation: Ensure your this compound has not undergone significant degradation. Boronic acids can be prone to protodeboronation or formation of boroxines upon storage. Using freshly prepared or purified reagents is advisable.

Problem 2: Significant Homocoupling/Self-Coupling of this compound

Q: I am observing a significant amount of biphenyl-2,2'-diboronic acid or other oligomeric byproducts from the self-coupling of this compound. How can I minimize this side reaction?

A: The self-coupling of this compound is a common challenge due to the presence of both the aryl iodide and the boronic acid functionalities in the same molecule. Here are strategies to mitigate this:

1. Slow Addition of the Palladium Catalyst: Adding the catalyst slowly to the reaction mixture can help maintain a low concentration of the active palladium species, thereby disfavoring the bimolecular self-coupling reaction.

2. Use of a Less Reactive Palladium Pre-catalyst: A highly active catalyst might promote rapid self-coupling before the desired cross-coupling partner can react.

  • Recommendation: Experiment with different palladium sources. Sometimes a less reactive pre-catalyst can provide better selectivity for the cross-coupling product.

3. Stoichiometry of Reactants: The ratio of this compound to its coupling partner can influence the product distribution.

  • Recommendation: Using a slight excess of the coupling partner (e.g., 1.1 to 1.5 equivalents) can help drive the reaction towards the desired cross-coupled product.

4. Reaction Concentration: A more dilute reaction medium may favor the intermolecular cross-coupling over the intermolecular self-coupling.

  • Recommendation: Try running the reaction at a lower concentration to see if it reduces the formation of self-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a Suzuki coupling with this compound?

A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. A good starting point is typically 1-5 mol% of the palladium catalyst. For challenging couplings, a higher catalyst loading may be necessary. However, increasing the catalyst loading can also lead to an increase in side reactions, so it should be optimized carefully.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and often substrate-dependent. For many Suzuki couplings, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are effective.[2] The strength of the base can influence the rate of transmetalation. Weaker bases may be beneficial for substrates that are sensitive to strong basic conditions. A base screen is often the most effective way to identify the optimal choice for your specific reaction.

Q3: What are the best practices for setting up the reaction to avoid catalyst deactivation?

A3: To prevent catalyst deactivation, it is crucial to exclude oxygen from the reaction mixture.[1] This can be achieved by using degassed solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Assembling the reaction in a glovebox or using Schlenk techniques is highly recommended.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of this compound with various aryl halides. Please note that these are starting points and may require further optimization for your specific substrates.

Table 1: Catalyst and Ligand Screening for the Coupling of this compound with 4-Bromotoluene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)1001245
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O (10:1)100885
3Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF/H₂O (5:1)901262
4XPhos Pd G3 (2)-K₂CO₃ (2)THF/H₂O (4:1)801092

Table 2: Base and Solvent Optimization for the Coupling of this compound with 4-Methoxyphenyl Bromide

EntryPalladium SystemBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃/SPhosK₂CO₃ (2)Toluene/H₂O (4:1)1001278
2Pd₂(dba)₃/SPhosK₃PO₄ (2)Dioxane/H₂O (10:1)100891
3Pd₂(dba)₃/SPhosCs₂CO₃ (2)DMF1001085
4Pd₂(dba)₃/SPhosNa₂CO₃ (2)Ethanol/H₂O (3:1)801672

Experimental Protocols

General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane and water, 10:1 v/v) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow start Low Yield or Homocoupling Issue catalyst Check Catalyst/Ligand - Activity - Loading - Steric/Electronic Properties start->catalyst conditions Optimize Reaction Conditions - Base Screening - Solvent Screening - Temperature/Time catalyst->conditions reagents Verify Reagent Quality - Purity of Starting Materials - Freshness of Boronic Acid conditions->reagents procedure Refine Experimental Procedure - Inert Atmosphere - Degassed Solvents - Slow Addition reagents->procedure solution Improved Yield and Selectivity procedure->solution

References

common side reactions with 2-Iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Iodophenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions are protodeboronation, formation of boronic anhydrides (boroxines), and homocoupling, particularly during cross-coupling reactions.

Q2: What is protodeboronation and why does it occur?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of iodobenzene from this compound.[1] This undesired side reaction is often catalyzed by acid or base and can be influenced by the reaction conditions.[1] For arylboronic acids, the reaction is often problematic in aqueous media and at high pH, which is common in Suzuki-Miyaura cross-coupling reactions.[2]

Q3: What are boroxines and under what conditions do they form?

A3: Boroxines are six-membered rings with alternating boron and oxygen atoms, formed by the dehydration and trimerization of three boronic acid molecules.[3][4] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by temperature, solvent, and the concentration of water.[4][5] The formation of boroxines is an entropically driven process due to the release of water molecules.[3][4]

Q4: Can the ortho-iodo substituent influence the stability and reactivity of this compound?

A4: Yes, ortho-substituents can influence the properties of phenylboronic acids.[6] The electronic effect of the iodine atom can impact the acidity of the boronic acid, which in turn can affect the rates of side reactions like protodeboronation.[6]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Symptom: The desired cross-coupled product is obtained in low yield, and starting materials or the protodeboronated product (iodobenzene) are recovered.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Protodeboronation - Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water, which can facilitate protodeboronation.[7] - Optimize Base: The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ can sometimes be more effective and lead to less protodeboronation than strong bases.[8] - Slow Addition: Consider the slow addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration, which can disfavor side reactions.[8] - Use Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can suppress protodeboronation.[2]
Catalyst Inactivity - Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst and promote side reactions.[8] - Use Fresh Catalyst: Ensure the palladium catalyst is active. Using a fresh batch or a more robust pre-catalyst can improve results.[8]
Boroxine Formation - Control Temperature: Boroxine formation is temperature-dependent. Running the reaction at the lowest effective temperature may minimize this side reaction. - Ensure Proper Dissolution: In some cases, boroxine formation can be influenced by solubility. Ensure all reagents are adequately dissolved in the reaction solvent.
Issue 2: Formation of Homocoupling Product (Biphenyl Derivative)

Symptom: A significant amount of the homocoupled product of this compound is observed.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Presence of Oxygen - Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[9] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[10]
Pd(II) Pre-catalyst Reduction - Use a Pd(0) Source: Homocoupling can occur during the reduction of a Pd(II) pre-catalyst to the active Pd(0) species.[9] Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[8]
High Boronic Acid Concentration - Slow Addition: As with protodeboronation, a high concentration of the boronic acid can favor homocoupling. Slow addition of the boronic acid can be beneficial.[8]

Visual Guides

Signaling Pathways and Workflows

Protodeboronation_Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway A This compound ArB(OH)₂ B Boronate Anion [ArB(OH)₃]⁻ A->B + OH⁻ C Protodeboronated Product (Iodobenzene) Ar-H B->C + H₂O D Boric Acid B(OH)₃ E This compound ArB(OH)₂ F Protonated Intermediate E->F + H⁺ G Protodeboronated Product (Iodobenzene) Ar-H F->G H B(OH)₂⁺ Boroxine_Formation cluster_main Boroxine Formation Equilibrium A 3 x this compound B Tris(2-iodophenyl)boroxine A->B Dehydration Hydration C 3 x H₂O B->C + Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_side_products Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_side_products protodeboronation Protodeboronation Detected check_side_products->protodeboronation Protodeboronated product found homocoupling Homocoupling Detected check_side_products->homocoupling Homocoupled product found other_issues Other Issues (e.g., catalyst death, poor solubility) check_side_products->other_issues No major side products solution_proto Implement Solutions: - Anhydrous Conditions - Optimize Base - Slow Addition - Use Boronate Ester protodeboronation->solution_proto solution_homo Implement Solutions: - Thorough Degassing - Use Pd(0) Catalyst - Slow Addition homocoupling->solution_homo solution_other Implement Solutions: - Use Fresh Catalyst/Ligand - Screen Solvents - Adjust Temperature other_issues->solution_other end Improved Yield solution_proto->end solution_homo->end solution_other->end

References

Technical Support Center: Purification of 2-Iodophenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products derived from 2-iodophenylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound, such as Suzuki-Miyaura and Sonogashira couplings.

Issue 1: Persistent Palladium Catalyst Contamination in the Final Product

Q: My purified product is still contaminated with a black or grey solid, which I suspect is the palladium catalyst. How can I remove it effectively?

A: Palladium catalyst residues are a common issue in cross-coupling reactions. Here are several methods to address this, ranging from simple filtration to the use of scavengers:

  • Celite Filtration: This is often the first and simplest step. After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite. The Celite can effectively adsorb the heterogeneous palladium species. For best results, use a 1-2 cm thick pad of Celite on a sintered glass funnel.[1][2][3]

  • Silica Gel Plug: If Celite filtration is insufficient, passing the crude product solution through a short plug of silica gel can be very effective. The polar silica gel will adsorb the palladium complexes.[1]

  • Activated Charcoal: Treatment with activated charcoal can also remove palladium residues. Stir the crude product solution with a small amount of activated charcoal for a short period, then filter through Celite. Be aware that charcoal can sometimes adsorb the desired product as well, so it's advisable to test this on a small scale first.

  • Thiol-Based Scavengers: For very low levels of palladium contamination, commercially available silica-bound thiol scavengers or polymer-supported ethylenediamine derivatives can be highly effective.[4] These are typically stirred with the product solution and then filtered off.

  • Aqueous Washes: In some cases, washing the organic extract with an aqueous solution of thiourea or sodium thiosulfate can help to complex and remove soluble palladium species.

Issue 2: Difficulty in Separating the Product from Unreacted this compound or its Homocoupling Byproduct (Biphenyl-2,2'-diboronic acid)

Q: My TLC/LC-MS analysis shows the presence of my desired product along with unreacted this compound and its homocoupling product. How can I separate these?

A: The separation of the desired product from the starting boronic acid and its byproducts can be challenging due to their similar polarities. Here are some strategies:

  • Aqueous Basic Wash: this compound is acidic and can be deprotonated to form a water-soluble boronate salt. During the workup, washing the organic layer with a mild aqueous base (e.g., 1M NaOH or Na2CO3) can extract the unreacted boronic acid and its homocoupling byproduct into the aqueous phase.

  • Column Chromatography with Optimized Eluent:

    • For non-polar to moderately polar products, a gradient elution on silica gel is often effective. Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane.[3][5]

    • The boronic acid and its highly polar byproducts will have a strong affinity for the silica and will elute much later or remain on the baseline.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical and may require some screening. Common solvent systems for biphenyl and related compounds include ethanol, methanol, hexane/ethyl acetate, and toluene.[6]

Issue 3: Low Yield After Purification

Q: I'm experiencing a significant loss of product during the purification process. What could be the cause and how can I improve my yield?

A: Low recovery can stem from several factors during workup and purification:

  • Product Adsorption on Silica Gel: Some products, particularly those with polar functional groups, can irreversibly adsorb to silica gel, leading to low recovery from column chromatography. To mitigate this:

    • Consider using a less acidic stationary phase like alumina.

    • Impregnating the silica gel with boric acid has been shown to reduce the over-adsorption of boronic esters.[7]

    • Use a mobile phase modifier, such as a small amount of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing and improve recovery.[8]

  • Product Loss During Aqueous Extractions: Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. If your product has acidic or basic functionalities, its solubility can be highly pH-dependent.

  • Incomplete Extraction: Perform multiple extractions with the organic solvent to ensure complete transfer of the product from the aqueous phase.

  • Product Volatility: If your product is volatile, avoid excessive heating or prolonged exposure to high vacuum during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a reaction with this compound?

A1: Besides unreacted starting materials, common impurities include:

  • Homocoupling products: Biphenyl from the coupling partner and biphenyl-2,2'-diboronic acid from the self-coupling of this compound.

  • Protodeboronation product: Iodobenzene, formed by the cleavage of the C-B bond of this compound.

  • Palladium catalyst residues: As discussed in the troubleshooting section.

  • Boroxine: The trimeric anhydride of this compound, which can form upon storage or heating.

Q2: What is a general workup procedure for a Suzuki-Miyaura reaction using this compound?

A2: A typical workup involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent like ethyl acetate.

  • Filtering through a pad of Celite to remove the palladium catalyst.[3]

  • Washing the filtrate with water and brine. An optional wash with a mild aqueous base can be included to remove unreacted boronic acid.

  • Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrating the solution under reduced pressure to obtain the crude product.[3]

  • Purifying the crude product by column chromatography or recrystallization.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative for purifying polar or water-soluble products that are difficult to handle with normal-phase silica gel chromatography. A common mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

Q4: How can I monitor the progress of my purification by column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method. Spot the crude mixture and the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate). This will allow you to identify which fractions contain your desired product and assess their purity.

Data Presentation

Table 1: Typical Purification Methods for Suzuki-Miyaura Reaction Products of this compound with Aryl Halides.

Product TypePurification MethodTypical Eluent/SolventReported Yield RangeReported Purity Range
2-Aryl-biphenylsSilica Gel ChromatographyHexane/Ethyl Acetate (gradient)70-95%>95%
RecrystallizationEthanol or Methanol60-90%>98%
Heteroaryl-substituted biphenylsSilica Gel ChromatographyDichloromethane/Methanol (gradient)50-85%>95%
Functionalized biphenylsReverse-Phase HPLCAcetonitrile/Water with 0.1% TFA>80%>99%

Note: Yields and purities are illustrative and highly dependent on the specific substrates, reaction conditions, and the efficiency of the purification technique.

Experimental Protocols

Protocol 1: Purification of a 2-Aryl-biphenyl by Silica Gel Column Chromatography

  • Preparation of the Crude Sample: After the workup of the Suzuki-Miyaura reaction, dissolve the crude product in a minimal amount of dichloromethane or the eluent to be used for chromatography. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto silica gel. This "dry loading" method often results in better separation.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica gel should be roughly 50-100 times the weight of the crude product.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and increasing to 5%, 10%, etc.).[3]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Removal of Palladium Catalyst by Celite Filtration

  • Dilution: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable solvent in which your product is soluble (e.g., ethyl acetate, 50 mL).[3]

  • Celite Pad Preparation: Place a plug of cotton or glass wool at the bottom of a sintered glass funnel and add a 1-2 cm layer of Celite. Gently press down on the Celite to create a compact pad.

  • Filtration: Pour the diluted reaction mixture through the Celite pad. Use a gentle vacuum to facilitate filtration.

  • Washing: Wash the reaction flask and the Celite pad with additional portions of the solvent to ensure all the product is collected.

  • Further Processing: The filtrate, now free of heterogeneous palladium, can be carried forward for aqueous workup and further purification.

Visualizations

Purification_Workflow start Crude Reaction Mixture celite_filtration Celite Filtration to Remove Pd start->celite_filtration aqueous_workup Aqueous Workup (Water, Brine, Optional Base Wash) celite_filtration->aqueous_workup drying Dry Organic Layer (e.g., Na2SO4) aqueous_workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Tree start Impure Product After Initial Purification pd_contamination Palladium Contamination? start->pd_contamination starting_material Unreacted Starting Material? pd_contamination->starting_material No solution_pd Use Scavenger Resins or Activated Charcoal pd_contamination->solution_pd Yes byproducts Byproducts Present? starting_material->byproducts No solution_sm Aqueous Base Wash or Optimize Chromatography starting_material->solution_sm Yes solution_byproducts Recrystallization or Preparative HPLC byproducts->solution_byproducts Yes pure_product Pure Product byproducts->pure_product No solution_pd->pure_product solution_sm->pure_product solution_byproducts->pure_product

Caption: Decision tree for troubleshooting common purification issues.

References

troubleshooting low yield in Suzuki coupling with 2-Iodophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on challenges encountered with 2-iodophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, particularly with sterically hindered substrates like this compound, can often be attributed to several key factors. Begin by assessing the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1][2]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote undesirable side reactions such as the homocoupling of the boronic acid.[2][3][4] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][3]

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, especially when exposed to air or moisture, leading to protodeboronation.[2][5]

  • Base Selection and Solubility: The choice and quality of the base are critical. For sterically hindered substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to facilitate the formation of the active boronate species.[1][6] Ensure the base is finely powdered to maximize its surface area and consider the solvent system's ability to dissolve the base.[1]

Q2: I am observing significant amounts of a homocoupled product from my this compound. What causes this and how can I minimize it?

A2: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction known as homocoupling. This is often promoted by the presence of oxygen in the reaction mixture.[2][3] Oxygen can facilitate an alternative catalytic cycle that leads to this undesired product.

To minimize homocoupling:

  • Rigorous Degassing: Employ thorough degassing techniques for your solvent and reaction vessel. Subsurface sparging with an inert gas like nitrogen or argon is highly effective.[3]

  • Use High-Purity Reagents: Ensure your boronic acid is free from impurities that might promote side reactions.

  • Optimize Reaction Conditions: Carefully control the stoichiometry of your reactants. Sometimes, using a slight excess of the aryl halide can disfavor boronic acid homocoupling.

Q3: What is protodeboronation and how can I prevent it with this compound?

A3: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[5] This is often promoted by harsh basic conditions, elevated temperatures, and the presence of water.[1][5] Electron-deficient and some heteroaromatic boronic acids are particularly susceptible.[1][7]

To prevent protodeboronation:

  • Use Milder Bases: Consider switching to a milder base such as potassium fluoride (KF).[1]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, which are more resistant to protodeboronation.[1][8]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[1]

  • Lower Reaction Temperature: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Low Yield

If you are experiencing low yields, a systematic optimization of the reaction parameters is recommended. The following table outlines a starting point for screening different conditions.

Table 1: Optimization of Suzuki Coupling Conditions for this compound

ParameterCondition A (Initial)Condition B (Alternative 1)Condition C (Alternative 2)Condition D (Alternative 3)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (2 mol%)XPhos Pd G3 (1 mol%)Pd₂(dba)₃ (2 mol%)
Ligand ---SPhos (4 mol%)
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)KF (3.0 equiv)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (10:1)THF (anhydrous)Isopropanol
Temperature 80 °C100 °C65 °C80 °C
Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (2.0–3.0 equiv).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 15-30 minutes.[1][2]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by flash column chromatography.[1][2]

Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability:

For boronic acids prone to decomposition, conversion to a diethanolamine adduct can improve stability.[9]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2][9]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[2][9]

  • Precipitation: A precipitate will typically form.[9]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the solid product by vacuum filtration.[2]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions, often in protic solvents.[2][9]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_biaryl Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Base Activation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check1 Check Catalyst Activity & Inert Atmosphere Start->Check1 Decision1 Issue Found? Check1->Decision1 Fix1 Use Fresh Catalyst Degas Solvents Thoroughly Decision1->Fix1 Yes Check2 Evaluate Base and Solvent Decision1->Check2 No Success Improved Yield Fix1->Success Decision2 Suboptimal? Check2->Decision2 Fix2 Screen Stronger Bases (K₃PO₄, Cs₂CO₃) & Anhydrous Solvents Decision2->Fix2 Yes Check3 Investigate Side Reactions (Homocoupling, Deboronation) Decision2->Check3 No Fix2->Success Decision3 Side Products Detected? Check3->Decision3 Fix3 Protect Boronic Acid (e.g., as MIDA ester) Use Milder Conditions Decision3->Fix3 Yes Decision3->Success No (Consult Further) Fix3->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

preventing homocoupling of 2-Iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 2-iodophenylboronic acid, with a specific focus on preventing undesired homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with this compound? A1: Homocoupling is a common and problematic side reaction where two molecules of this compound react with each other to form 2,2'-diiodobiphenyl.[1] This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can be difficult to remove during purification.[1]

Q2: What are the primary causes of this compound homocoupling? A2: There are two main mechanisms responsible for homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species.[1][2][3] This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][4][5]

  • Palladium(II)-Mediated Homocoupling: If you use a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer before the main catalytic cycle is fully established.[2][5][6]

Q3: How can I quickly minimize homocoupling in my experiments? A3: The single most effective step is the rigorous exclusion of oxygen.[5][7] Ensure all solvents and the reaction mixture are thoroughly degassed, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment.[2][7][8]

Q4: Which type of ligand is best for suppressing homocoupling? A4: Bulky, electron-rich phosphine ligands are highly effective.[2] Ligands such as SPhos and XPhos can accelerate the desired cross-coupling reaction, specifically the reductive elimination step, which helps it outcompete the pathways leading to homocoupling.[2][9][10][11][12] Their steric bulk can also hinder the formation of intermediates required for the homocoupling side reaction.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your reaction.

Issue 1: Significant formation of 2,2'-diiodobiphenyl byproduct is observed.

This is the classic sign of homocoupling. Follow this workflow to diagnose and solve the issue.

G Diagram 1: Troubleshooting Workflow for Homocoupling A Excessive Homocoupling Observed B Is the reaction rigorously degassed? A->B E Improve Degassing Protocol: - Use subsurface N₂/Ar sparging (30-60 min). - Employ 3-5 freeze-pump-thaw cycles. - Ensure a positive inert gas pressure. B->E NO F What is your Palladium source? B->F YES C NO D YES I Consider Alternatives: - Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). - Use a modern precatalyst (e.g., SPhos G3). - Add a mild reducing agent (e.g., K-formate). F->I Pd(II) e.g., Pd(OAc)₂ J Are you using an optimal ligand? F->J Pd(0) or Precatalyst G Pd(II) e.g., Pd(OAc)₂ H Pd(0) or Precatalyst M Switch to Bulky Ligands: - Use electron-rich, bulky phosphine  ligands like SPhos or XPhos. J->M NO / Unsure N Optimize Reaction Conditions: - Lower the reaction temperature. - Add boronic acid slowly via syringe pump. - Use a slight excess of the aryl halide. J->N YES K NO / Unsure L YES

Diagram 1: Troubleshooting Workflow for Homocoupling.
Issue 2: Reaction is clean but yield is low, even after addressing homocoupling.

Possible Cause: You may be experiencing protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with electronically challenging or unstable boronic acids.

Solutions:

  • Use a Milder Base: Strong bases can sometimes facilitate protodeboronation. Consider switching to milder bases like K₃PO₄ or Cs₂CO₃.

  • Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[12] Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[2]

  • Use a Boronic Ester: Convert the this compound to a more stable pinacol (Bpin) or MIDA ester.[10][12] These derivatives are more robust and slowly release the active boronic acid in situ, keeping its concentration low and minimizing side reactions.[12][13]

Data Center

The method used to remove dissolved oxygen from the reaction mixture has a dramatic impact on the formation of homocoupling byproducts. Subsurface sparging with an inert gas is significantly more effective than simply sweeping the headspace of the reaction vessel.

Table 1: Effect of Reactor Inerting Method on Homocoupling Byproduct Formation

Entry Inerting Method Dimer Byproduct (%)
1 Brief N₂ Headspace Sweep 4.1
2 Brief N₂ Headspace Sweep 2.9
3 Brief N₂ Headspace Sweep 3.1
4 N₂ Subsurface Sparge <0.1

Data adapted from a study on suppressing palladium-mediated homocoupling.[5][10]

Reaction Mechanisms

Understanding the competing reaction pathways is key to troubleshooting. The desired Suzuki-Miyaura catalytic cycle must outcompete the undesired homocoupling cycles.

G Diagram 2: Desired vs. Undesired Reaction Pathways cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired O₂-Mediated Homocoupling cluster_2 Undesired Pd(II) Precatalyst Homocoupling A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X B->C D Transmetalation C->D Ar'-B(OH)₂ E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Desired Product) F->G H Pd(0)L₂ I Oxidation H->I O₂ J Pd(II) Species I->J K 2 x Ar'-B(OH)₂ J->K K->H L Ar'-Ar' (Homocoupling) K->L M Pd(II)X₂ (Precatalyst) N 2 x Ar'-B(OH)₂ M->N O Ar'-Ar' (Homocoupling) N->O P Pd(0)L₂ N->P Enters desired cycle

Diagram 2: Desired vs. Undesired Reaction Pathways.

Experimental Protocols

Recommended Protocol for Minimizing Homocoupling of this compound

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction, incorporating best practices to suppress the formation of the 2,2'-diiodobiphenyl byproduct.

1. Reagent Preparation and Degassing:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a bulky phosphine ligand (e.g., SPhos, 2-4 mol%), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or high-purity Nitrogen). Repeat this cycle 3-5 times.

  • Via syringe, add the reaction solvent (e.g., 1,4-dioxane/water 5:1 v/v) which has been previously degassed. To degas the solvent, sparge with a subsurface stream of inert gas for at least 30-60 minutes.

  • With the inert gas flowing, continue to sparge the resulting reaction suspension with a subsurface stream of inert gas for an additional 30 minutes while stirring to ensure complete removal of dissolved oxygen.[5][10][14]

2. Catalyst Addition and Reaction:

  • While maintaining a positive pressure of inert gas, briefly remove the septum and add the palladium catalyst (e.g., Pd(OAc)₂ (1-2 mol%) or a suitable precatalyst).

  • Alternative (Slow Addition Method): If homocoupling persists, dissolve the this compound in a small amount of degassed solvent and add it to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[2][15] This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction.[2][15]

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Lower temperatures are generally better for minimizing side reactions.[2]

3. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Once complete, cool the reaction to room temperature. Quench with water and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to isolate the desired cross-coupled product.

References

Technical Support Center: 2-Iodophenylboronic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodophenylboronic acid. The information focuses on the impact of temperature on reaction kinetics, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, with a focus on temperature-related effects.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or reagent decomposition may occur at excessively high temperatures.[1][2]- Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 100 °C) to find the optimal point. - If high temperatures are required, consider using a microwave reactor for rapid heating to minimize decomposition time.[3] - For reactions sensitive to heat, explore room temperature protocols, possibly with a more active catalyst system.
2. Protodeboronation (Loss of Boronic Acid Group): This side reaction, where the boronic acid is replaced by a hydrogen atom, is often accelerated at higher temperatures and specific pH ranges.[4][5][6]- Lower the reaction temperature. - Use anhydrous solvents and reagents to minimize water that can facilitate protodeboronation. - Choose a base carefully; sometimes a weaker base or a fluoride source (e.g., CsF, KF) can be effective. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
3. Catalyst Deactivation: High temperatures can lead to the precipitation of palladium black, an inactive form of the catalyst.[1]- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. - Use phosphine ligands that stabilize the palladium catalyst at higher temperatures. - Avoid excessively high temperatures (e.g., >120 °C) unless the catalyst system is specifically designed for it.
Formation of Side Products (e.g., Homocoupling) 1. High Reaction Temperature: Elevated temperatures can sometimes favor side reactions like the homocoupling of the boronic acid.- Optimize the reaction temperature by screening a range of lower temperatures. - Ensure slow addition of reagents to maintain a low concentration of the boronic acid in the reaction mixture.
2. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.- Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas throughout the reaction.
Inconsistent Reaction Rates 1. Poor Temperature Control: Fluctuations in the reaction temperature will lead to variable reaction rates.- Use a reliable heating mantle with a temperature controller and a thermocouple placed in the reaction mixture for accurate temperature monitoring. - For smaller scale reactions, an oil bath can provide more uniform heating.
2. Reagent Purity and Stability: The purity of this compound and its stability can affect kinetics. It may contain varying amounts of its anhydride.- Use high-purity this compound. - Store the reagent in a cool, dry place, away from light and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of a Suzuki-Miyaura reaction with this compound?

A1: Generally, increasing the reaction temperature increases the rate of the Suzuki-Miyaura reaction, following the principles of the Arrhenius equation.[7] A common rule of thumb is that the reaction rate roughly doubles for every 10 °C increase in temperature. However, excessively high temperatures can lead to side reactions and decomposition.[1][2]

Q2: What is protodeboronation and how is it affected by temperature?

A2: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the loss of your starting material.[5] This process is often accelerated at higher temperatures and is also highly dependent on the pH of the reaction medium.[4][6] For some arylboronic acids, this decomposition pathway becomes more prominent at elevated temperatures, leading to lower yields of the desired cross-coupled product.

Q3: Is there an optimal temperature range for Suzuki reactions using this compound?

A3: While there is no single "optimal" temperature, many Suzuki-Miyaura reactions involving aryl iodides are successfully carried out in the range of 80-110 °C. However, the ideal temperature depends on the specific substrates, catalyst, ligand, base, and solvent used. It is always recommended to perform a temperature optimization study for your specific reaction. Some modern catalyst systems can even facilitate these couplings at room temperature.[2]

Q4: How can I determine the activation energy for my reaction with this compound?

A4: The activation energy (Ea) can be determined experimentally by measuring the reaction rate constant (k) at different absolute temperatures (T). By plotting ln(k) versus 1/T (an Arrhenius plot), you can obtain a straight line with a slope of -Ea/R, where R is the universal gas constant.[8][9]

Q5: What are the signs of thermal decomposition of this compound or the catalyst?

A5: Visual signs of decomposition can include a change in color of the reaction mixture, such as darkening or the formation of a black precipitate (palladium black), which indicates catalyst deactivation.[1] Poor reaction yields and the formation of impurities, such as the product of protodeboronation (iodobenzene), are also indicative of decomposition.

Quantitative Data

Reaction System Apparent Activation Energy (Ea,app) Reference
Homogeneous Suzuki cross-coupling with a Pd(II) carbene complex111–116 kJ/mol[10]
Heterogeneous Suzuki cross-coupling with a Pd/C catalyst100 kJ/mol[10]
Ligandless Pd Nanoparticles in Suzuki cross-coupling58.3 kJ/mol[10]

Experimental Protocols

Protocol 1: General Procedure for a Temperature-Dependent Kinetic Study of a Suzuki-Miyaura Reaction

This protocol outlines a general method for studying the effect of temperature on the reaction kinetics.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer, a condenser, and a thermocouple, add this compound (1.2 mmol), the aryl halide coupling partner (1.0 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

    • Add the desired solvent (e.g., 1,4-dioxane/water mixture).

    • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Initiation and Monitoring:

    • While maintaining the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

    • Heat the reaction mixture to the first desired temperature (e.g., 70 °C) using a temperature-controlled oil bath.

    • Start a timer and take aliquots of the reaction mixture at regular intervals using a syringe.

    • Quench the reaction in each aliquot (e.g., with a saturated aqueous solution of EDTA).

  • Analysis:

    • Analyze the quenched aliquots by a suitable analytical technique (e.g., GC-MS, HPLC, or ¹H NMR) to determine the concentration of the product and the remaining starting material.

  • Data Collection at Different Temperatures:

    • Repeat steps 1-3 at a series of different temperatures (e.g., 80 °C, 90 °C, 100 °C), ensuring all other reaction parameters are kept constant.

  • Kinetic Analysis:

    • From the concentration vs. time data at each temperature, determine the initial reaction rate and the rate constant (k).

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea).

Visualizations

Logical Flow for Troubleshooting Low Yield in a Suzuki-Miyaura Reaction

Caption: A flowchart for troubleshooting low product yield.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Catalyst Poisoning in 2-Iodophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in cross-coupling reactions involving 2-iodophenylboronic acid, predominantly in Suzuki-Miyaura reactions. Understanding and mitigating catalyst deactivation is crucial for achieving high yields, reproducibility, and overall success in synthetic projects.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled. What are the likely causes related to catalyst poisoning?

A1: A stalled or sluggish reaction is a common indicator of catalyst deactivation. The primary culprits are often catalyst poisons that bind to the active palladium species, rendering it inactive. Key poisons include:

  • Sulfur Compounds: Even trace amounts of elemental sulfur or sulfur-containing functional groups (thiols, thioethers) in your starting materials or solvents can act as potent poisons for palladium catalysts.[1]

  • Excess Iodide: While iodide is part of the this compound structure, high concentrations of iodide ions in the reaction mixture can lead to the formation of inactive palladium-iodide bridged dimers.[2] This is particularly relevant in reactions where iodide is a leaving group on the coupling partner.

  • Other Nucleophilic Species: Cyanide, and certain nitrogen-containing heterocycles can also coordinate strongly to the palladium center and inhibit its catalytic activity.[3]

  • Oxygen: Incomplete degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic acid.[4]

Q2: I am observing significant formation of a biphenyl byproduct from the homocoupling of this compound. Is this related to catalyst poisoning?

A2: Yes, indirectly. The homocoupling of boronic acids is often promoted by the presence of Pd(II) species.[4] This can occur if your Pd(0) catalyst is oxidized due to inadequate degassing or if you are using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state. While not a direct poisoning of the active catalyst, it points to suboptimal reaction conditions that can also be conducive to catalyst deactivation.

Q3: Can the this compound itself be a source of catalyst inhibition?

A3: The ortho-iodo substituent can influence the reaction kinetics. Steric hindrance from the ortho-group can slow down the transmetalation step in the catalytic cycle.[5] Additionally, the iodide ion, once displaced, can contribute to the overall iodide concentration in the reaction, which in some cases can inhibit the catalyst.[2]

Q4: Are there specific impurities in commercial this compound I should be aware of?

A4: While specific impurity profiles can vary between suppliers, potential impurities to consider include residual starting materials from its synthesis, such as di-iodobenzene, and boroxine trimers, which are cyclic anhydrides formed from the dehydration of boronic acids. Boroxines are generally less reactive in the catalytic cycle. Some boronic acid synthesis routes may also introduce trace metal impurities that could affect the catalytic reaction.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Sulfur - Use high-purity, sulfur-free solvents and reagents. - If sulfur contamination is suspected in the this compound, consider purification by recrystallization or passing a solution of the boronic acid through a plug of silica gel. - In some cases, a sacrificial agent or a scavenger for sulfur can be employed.
Catalyst Inhibition by Excess Iodide - Use a ligand that promotes a rapid catalytic turnover, minimizing the time the palladium catalyst is exposed to high iodide concentrations. Bulky, electron-rich phosphine ligands are often effective.[1] - Consider using a silver salt (e.g., silver carbonate or phosphate) as an additive to precipitate out excess iodide, although this can add cost and complexity.
Catalyst Oxidation - Ensure rigorous degassing of all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. - Use a freshly opened or properly stored palladium catalyst.
Poor Catalyst Activity - Screen different palladium precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, palladacycles). - Screen a variety of ligands. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often beneficial.[7] - Optimize the base and solvent system.
Problem 2: Significant Byproduct Formation (Homocoupling, Protodeboronation)
Possible Cause Troubleshooting Steps
Homocoupling of this compound - Improve degassing procedures to minimize oxygen in the reaction. - Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly, or ensure efficient in situ reduction of a Pd(II) precatalyst. - Adjust the stoichiometry of the boronic acid to be closer to 1:1 with the coupling partner.
Protodeboronation (Replacement of -B(OH)₂ with -H) - Use anhydrous solvents and reagents, as water can facilitate protodeboronation, especially in the presence of a strong base. - Consider converting the this compound to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. - Screen different bases; sometimes a weaker base or a fluoride-based base (e.g., CsF, KF) can minimize this side reaction.

Data Presentation

Table 1: Summary of Common Catalyst Poisons and their Effects

PoisonSourceEffect on Palladium CatalystMitigation Strategies
Sulfur Compounds Reagents, SolventsStrong coordination to the palladium center, leading to irreversible deactivation.[1]Use high-purity reagents and solvents; purification of starting materials.
Excess Iodide Substrates (Aryl Iodides)Formation of inactive µ-iodo bridged palladium dimers.[2]Use of appropriate ligands; addition of silver salts.
Oxygen AtmosphereOxidation of active Pd(0) to inactive Pd(II) species.[4]Rigorous degassing of the reaction mixture.
Cyanide ImpuritiesStrong binding to the palladium center, inhibiting catalysis.[3][8]Use high-purity reagents.
Nitrogen Heterocycles Substrates, AdditivesCoordination to the palladium center, potentially inhibiting the catalytic cycle.[3]Ligand screening to find a ligand that is a stronger coordinator than the inhibiting species.

Table 2: General Performance of Ligand Classes in Suzuki-Miyaura Couplings with Aryl Iodides

Ligand ClassExample LigandsGeneral CharacteristicsApplicability to this compound Reactions
Triarylphosphines PPh₃, P(o-tol)₃Readily available and widely used.Can be effective, but may be less efficient with sterically hindered substrates.
Bulky, Electron-Rich Biarylphosphines SPhos, XPhos, RuPhosPromote fast oxidative addition and reductive elimination; good for sterically demanding couplings.[7]Often the ligands of choice for challenging couplings involving ortho-substituted substrates.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable palladium complexes.Can be highly effective, particularly for activating less reactive coupling partners.
Ferrocenylphosphines dppfBidentate ligand, often provides good catalyst stability.A robust and reliable ligand for a range of Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Reaction with this compound

  • Reagent Preparation: In a glovebox or under an inert atmosphere, weigh the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv) into a dry reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand to the vial.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, toluene, or DMF). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Protocol - Ligand and Base Screening

  • Setup: Arrange a parallel array of reaction vials in a heating block.

  • Stock Solutions: Prepare a stock solution of the aryl halide and this compound in the chosen solvent. Prepare separate stock solutions for the palladium precatalyst and each ligand to be tested.

  • Reaction Assembly: To each vial, add the appropriate amount of a different base. Then, under an inert atmosphere, add the stock solution of the substrates, followed by the palladium precatalyst and the specific ligand for that vial.

  • Execution and Analysis: Seal the vials, heat, and stir for a set period. After cooling, analyze an aliquot from each reaction by LC-MS or GC-MS to determine the conversion to the desired product and identify the optimal conditions.

Mandatory Visualizations

Catalyst_Poisoning_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Poison Complex Active_Catalyst->Inactive_Complex Coordination Poison Catalyst Poison (e.g., Sulfur, Excess Iodide) Poison->Inactive_Complex Reaction_Stalled Reaction Stalls / Low Yield Inactive_Complex->Reaction_Stalled

Caption: Mechanism of catalyst poisoning leading to reaction failure.

Troubleshooting_Workflow Start Low Yield in 2-Iodophenylboronic Acid Reaction Check_Purity Check Purity of Reagents and Solvents Start->Check_Purity Improve_Degassing Improve Degassing Procedure Check_Purity->Improve_Degassing Impurities Unlikely Screen_Conditions Screen Ligands, Bases, and Solvents Check_Purity->Screen_Conditions Purity Confirmed Improve_Degassing->Screen_Conditions Use_Boronate_Ester Consider Using Boronate Ester Screen_Conditions->Use_Boronate_Ester Still Low Yield Success Improved Yield Screen_Conditions->Success Yield Improves Use_Boronate_Ester->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_1 R-Pd(II)-X L_n Ox_Add->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation PdII_2 R-Pd(II)-Ar L_n Transmetalation->PdII_2 Red_Elim Reductive Elimination PdII_2->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R-Ar Red_Elim->Product Aryl_Halide R-X Aryl_Halide->Ox_Add Boronic_Acid Ar-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 2-Iodophenylboronic Acid Coupling Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedures for Suzuki coupling reactions involving 2-Iodophenylboronic acid. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki coupling reaction using this compound?

A standard workup protocol involves an extractive procedure followed by purification. After the reaction is complete, the mixture is typically cooled to room temperature and diluted with an organic solvent such as ethyl acetate and water. The organic layer is separated, washed with water and brine to remove inorganic salts and water-soluble impurities, and then dried over an anhydrous salt like sodium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude product is then purified, most commonly by silica gel column chromatography.[1]

Q2: I'm observing a persistent emulsion during the extractive workup. How can I resolve this?

Emulsions can be a common issue in biphasic workups. To break an emulsion, you can try the following:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion and separate the layers.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the two phases.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

Q3: How can I remove unreacted this compound and its byproducts from my product?

Unreacted boronic acids and their boroxine anhydrides can often be removed with a basic wash during the extractive workup. Washing the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH) can convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous phase. However, care must be taken as some products may be base-sensitive. Alternatively, specialized silica gels or scavengers designed to bind boronic acids are commercially available and can be effective for complete removal.

Q4: I suspect homocoupling of this compound is a significant byproduct. How can I minimize this and remove the homocoupled product?

Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings. To minimize its formation, ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote this side reaction. Using a pre-catalyst that is less susceptible to side reactions can also be beneficial.

The homocoupled byproduct, in this case, 2,2'-diiodobiphenyl, can be challenging to separate from the desired 2-iodobiphenyl product due to similar polarities. Careful column chromatography with a non-polar eluent system, such as petroleum ether and ethyl acetate, is typically required for separation.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction by TLC or LC-MS to confirm completion. If incomplete, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the catalyst.
Decomposition of this compound.This compound can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh basic conditions. Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a biphasic solvent system to control the concentration of the base in the organic phase.
Multiple Spots on TLC After Workup Presence of starting materials, byproducts (e.g., homocoupled product), or catalyst residues.Perform a thorough extractive workup with appropriate aqueous washes (e.g., water, brine, and potentially a dilute acid or base wash depending on the product's stability). Purify the crude product using column chromatography.
Difficulty in Purifying the Product Co-elution of the product with impurities.Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation. If co-elution persists, consider alternative purification techniques like preparative TLC or recrystallization.
Product Appears Oily or Gummy After Solvent Removal Presence of residual solvent or low-melting impurities.Dry the product under high vacuum for an extended period. If the issue persists, attempt to triturate the crude material with a non-polar solvent like hexane to induce crystallization of the desired product and wash away oily impurities.

Experimental Protocols

Protocol 1: General Extractive Workup
  • Cooling and Dilution: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature.

  • Quenching (Optional): If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add water to dissolve inorganic salts.

  • Layer Separation: Shake the separatory funnel gently, venting frequently to release any pressure. Allow the layers to separate completely.

  • Washing: Drain the organic layer and wash it sequentially with:

    • Water (2 x volume of the organic layer)

    • Saturated aqueous sodium bicarbonate solution (if the reaction was acidic)

    • Saturated aqueous brine solution (1 x volume of the organic layer)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Silica Gel Column Chromatography for Purification of 2-Iodobiphenyl
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Alternatively, load the concentrated crude product directly onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. For 2-iodobiphenyl, a typical eluent system is a mixture of petroleum ether and ethyl acetate, starting with a low concentration of ethyl acetate (e.g., 20:1 petroleum ether:ethyl acetate) and gradually increasing the polarity if necessary.[1]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-iodobiphenyl.

Data Presentation

Parameter Typical Range/Value Notes
Reaction Yield (Crude) 70-95%Highly dependent on the specific coupling partners and reaction conditions.
Purification Yield (Column Chromatography) 60-90%Varies based on the purity of the crude product and the efficiency of the chromatographic separation.
Eluent System for 2-Iodobiphenyl Petroleum Ether:Ethyl Acetate (e.g., 20:1 to 10:1)The optimal ratio may need to be determined by TLC analysis of the crude mixture.[1]
Typical Purity after Chromatography >95%As determined by techniques like NMR or GC-MS.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Extractive Workup cluster_purification Purification Reaction_Mixture Completed Suzuki Coupling Reaction Cooling Cool to RT Reaction_Mixture->Cooling Step 1 Dilution Dilute with Organic Solvent & Water Cooling->Dilution Step 2 Extraction Separatory Funnel Extraction Dilution->Extraction Step 3 Washing Wash with Water & Brine Extraction->Washing Step 4 Drying Dry over Na2SO4 Washing->Drying Step 5 Concentration Concentrate in vacuo Drying->Concentration Step 6 Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Step 7 Fraction_Collection Collect & Analyze Fractions (TLC) Column_Chromatography->Fraction_Collection Step 8 Solvent_Removal Remove Solvent Fraction_Collection->Solvent_Removal Step 9 Pure_Product Pure 2-Iodobiphenyl Solvent_Removal->Pure_Product Final Product Troubleshooting_Tree Start Problem with Workup/Purification Emulsion Persistent Emulsion? Start->Emulsion Low_Yield Low Yield of Pure Product? Emulsion->Low_Yield No Add_Brine Add Brine / Filter through Celite Emulsion->Add_Brine Yes Impure_Product Product Still Impure after Column? Low_Yield->Impure_Product No Check_Reaction Check Reaction Completion / Optimize Reaction Conditions Low_Yield->Check_Reaction Yes Optimize_Column Optimize Chromatography (Eluent, Gradient) Impure_Product->Optimize_Column Yes Recrystallize Consider Recrystallization or Prep-TLC Optimize_Column->Recrystallize

References

Technical Support Center: Palladium Residue Removal in 2-Iodophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium residues from reactions involving 2-iodophenylboronic acid, such as the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my reaction mixture?

A1: The primary methods for palladium removal can be categorized as follows:

  • Adsorption: Utilizing solid-supported scavengers or activated carbon to bind palladium species, which are then removed by filtration. Common scavengers include those with thiol, amine, or dimercaptotriazine (DMT) functionalities.[1]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced with additives that increase the solubility of palladium species.[1]

  • Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase, separate from the desired organic product.[2]

  • Filtration: Passing the reaction mixture through a pad of a filter aid like Celite® can remove heterogeneous palladium particles, such as palladium black.[3][4]

Q2: Why is it crucial to remove palladium residues, especially in drug development?

A2: Palladium is a heavy metal that must be controlled to very low levels in active pharmaceutical ingredients (APIs). Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities.[5][6][7] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a daily dose of 10 grams or less.[3][5] Residual palladium can also interfere with subsequent synthetic steps or biological assays.[8]

Q3: My initial purification by column chromatography still leaves significant palladium content. Why, and what should I do next?

A3: Column chromatography alone is often insufficient for removing all palladium residues to the required low levels (<10 ppm).[8][9] Palladium can exist in various forms, including soluble complexes and fine colloidal particles that may co-elute with your product. It is highly recommended to follow chromatographic purification with a dedicated metal scavenging step to reliably reduce palladium to acceptable levels.[8][9]

Q4: Is activated carbon a good choice for palladium removal? What are its drawbacks?

A4: Activated carbon is a cost-effective and common adsorbent for palladium.[1][4] However, its primary drawback is a lack of selectivity, which can lead to the non-specific adsorption of the desired product, resulting in significant yield loss.[1][4] While effective in some cases, specialized scavengers often provide higher efficiency and better product recovery.[4][10]

Q5: What are typical palladium levels found in a crude Suzuki-Miyaura reaction mixture?

A5: The level of residual palladium in crude reaction products can vary widely, from less than 100 ppm to over 5000 ppm, depending on the specific catalyst, reagents, and reaction conditions used.[8][9]

Troubleshooting Guide

Issue 1: Filtration through Celite® is not removing the palladium.

  • Possible Cause: Your palladium is likely in a soluble or colloidal form, not as heterogeneous palladium black. Filtration is only effective for insoluble particles.[2]

  • Solution:

    • Use a Scavenger: Employ a solid-supported scavenger (e.g., thiol-functionalized silica) or a chelating agent (e.g., N-acetylcysteine) to bind the soluble palladium.[2][3] The resulting complex can then be removed by filtration.

    • Activated Carbon: Treat the solution with activated carbon to adsorb the soluble/colloidal palladium, followed by filtration. Be aware of potential product loss.[4]

    • Aqueous Wash: If applicable, perform an aqueous wash with a chelating agent like N-acetylcysteine to extract the palladium into the aqueous layer.[3]

Issue 2: A palladium scavenger was used, but residual levels are still too high.

  • Possible Cause 1: Incorrect scavenger selection. The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[2]

  • Solution 1:

    • Screen Scavengers: Perform a small-scale screen with different types of scavengers (e.g., thiol, amine, DMT-based) to identify the most effective one for your specific system.[11]

    • Consider Oxidation State: Thiol-based scavengers are generally very effective for various palladium species.

  • Possible Cause 2: Suboptimal scavenging conditions (time, temperature, amount of scavenger).

  • Solution 2:

    • Increase Equivalents: Increase the weight percentage or molar equivalents of the scavenger relative to the product or initial palladium loading.

    • Increase Time/Temperature: Extend the treatment time (e.g., overnight) and/or gently heat the mixture (e.g., to 40-50 °C) to improve scavenging kinetics.[11][12]

Issue 3: Significant loss of product yield after using activated carbon or a scavenger.

  • Possible Cause: Non-specific adsorption of your product onto the solid support.[1][4]

  • Solution:

    • Reduce Scavenger Amount: Use the minimum effective amount of the adsorbent.

    • Wash Thoroughly: After filtration, wash the scavenger/carbon cake with fresh solvent to recover adsorbed product and combine the washings with the filtrate.[1]

    • Switch Scavengers: Test a different scavenger that may have a lower affinity for your product.[1]

    • Change Method: If product loss remains high, consider alternative purification methods like crystallization or liquid-liquid extraction.[1]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

MethodStarting Pd (ppm)Final Pd (ppm)Product RecoveryKey AdvantagesKey DisadvantagesReference
Thiol-functionalized Silica 1,300290%High efficiency and selectivityHigher cost than carbon[13]
Thiol & Thiourea Silica Mix 2,40010N/AVery effective for stubborn casesRequires optimization of the mix[10]
N-Acetylcysteine Wash 8,600975 (after 1st wash)N/ACost-effective, simple procedureMay require multiple washes[3]
Activated Carbon (Darco KB-B) 300< 1~82% (yield after treatment)Low costNon-selective, can lead to product loss[4]
Polystyrene-bound TMT 3307N/AHigh efficiency in polar aprotic solventsMay require overnight treatment[4]
Filtration + Slurry ~1,000576N/AGood for initial debulking of Pd blackIneffective for soluble palladium[3]

N/A: Not explicitly available in the cited source. Data is compiled from various case studies and may not be directly comparable due to different reaction conditions.

Table 2: ICH Q3D Guideline for Palladium Impurity

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (ppm or µg/g)
Oral 100 µ g/day 10
Parenteral 10 µ g/day 1
Inhalation 1 µ g/day 0.1

Concentration limits are calculated based on a maximum daily dose of 10g. For different daily doses, the concentration limit must be recalculated.[5][7][14]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica

  • Dissolution: After the initial work-up of your reaction, dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst loading, or approximately 5-10 wt% relative to the crude product.[15]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40–50 °C) for 2 to 18 hours. Optimal time and temperature should be determined empirically.[11]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[8][16]

Protocol 2: General Procedure for an N-Acetylcysteine (NAC) Aqueous Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Toluene, Ethyl Acetate).

  • Prepare NAC Solution: Prepare an aqueous solution of N-acetylcysteine.

  • Extraction: Add the NAC solution to the organic solution of your product in a separatory funnel. A typical procedure might involve adding a solution of 5g of NAC in 20mL of water to an organic phase containing the product from a ~0.05 mole scale reaction.[12]

  • Stirring/Shaking: Vigorously stir or shake the biphasic mixture. Heating to 40-50 °C for 1-2 hours can improve efficiency.[12]

  • Phase Separation: Allow the layers to separate. The palladium-NAC complex will partition into the aqueous layer.

  • Repeat (Optional): Drain the aqueous layer. For high levels of contamination, a second wash with a fresh NAC solution may be necessary.[17]

  • Final Work-up: Wash the organic layer with water and then brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.

  • Analysis: Submit a sample of the final product for palladium analysis (e.g., ICP-MS).

Visualizations

G General Workflow for Palladium Removal cluster_0 Reaction & Initial Work-up cluster_1 Palladium Removal cluster_2 Final Product & Analysis start This compound Reaction (e.g., Suzuki Coupling) workup Aqueous Work-up / Solvent Extraction start->workup crude Crude Product in Organic Solvent (High Pd Content) workup->crude add_scavenger Add Scavenger (e.g., Thiol-Silica, Activated Carbon) or Chelating Agent (e.g., NAC Wash) crude->add_scavenger stir Stir / Heat (2-18 h, 25-50 °C) add_scavenger->stir filtration Filtration through Celite® to remove Scavenger/Pd Complex stir->filtration filtrate Purified Filtrate (Low Pd Content) filtration->filtrate concentrate Solvent Removal filtrate->concentrate final_product Final Product concentrate->final_product analysis ICP-MS Analysis (<10 ppm Pd) final_product->analysis

Caption: A typical experimental workflow for removing palladium residues post-reaction.

G Decision Logic for Palladium Removal Strategy start Is Pd residue > 10 ppm after initial work-up? node_yes Select Removal Method start->node_yes Yes node_no Product Meets Specification start->node_no No scavenger Solid Scavenger (e.g., Thiol-Silica) node_yes->scavenger carbon Activated Carbon node_yes->carbon extraction Aqueous Extraction (e.g., NAC Wash) node_yes->extraction check_purity Is Pd < 10 ppm? scavenger->check_purity carbon->check_purity extraction->check_purity check_yield Is Product Yield Acceptable? check_yield->node_no Yes optimize Optimize Conditions: - Time / Temp - Scavenger Amount - Change Scavenger check_yield->optimize No check_purity->check_yield Yes check_purity->optimize No optimize->node_yes

Caption: A decision-making diagram for selecting and optimizing a palladium removal strategy.

References

Technical Support Center: Impact of Boronic Acid Quality on Reaction Outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on how the quality of boronic acids can influence experimental results. The following troubleshooting guides and FAQs directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of boronic acid so critical for the outcome of cross-coupling reactions?

A1: The purity of boronic acids is paramount as these reagents are highly sensitive components in many catalytic cycles, such as the Suzuki-Miyaura coupling.[1] Impurities can directly interfere with the reaction mechanism in several ways:

  • Catalyst Poisoning: Contaminants can bind to the palladium catalyst, reducing its activity or leading to complete reaction failure.[1]

  • Side Reactions: Impurities can participate in unwanted side reactions, which generates byproducts, complicates purification, and ultimately lowers the yield of the desired product.[1]

  • Reproducibility: For applications in pharmaceutical development, using high-purity reagents is non-negotiable to ensure the consistency, efficacy, and safety of the final drug substance.[1][2]

Q2: What are the most common impurities or related species found in boronic acid reagents?

A2: The most common species that can affect reaction outcomes are boroxines (the dehydrated cyclic trimer of the boronic acid) and products from protodeboronation.[3] Other impurities can include residual starting materials from the boronic acid synthesis or inorganic salts.

Q3: What is a boroxine, and how does it affect my reaction?

A3: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[3][4] This is a reversible process.[3] In many cross-coupling reactions, boroxines are competent coupling partners because they can hydrolyze in situ back to the active boronic acid, especially if water is present in the reaction mixture.[5][6] However, issues can arise if the boroxine has different solubility or reactivity compared to the boronic acid.[5] If you suspect boroxine formation is problematic, adding a controlled amount of water can shift the equilibrium back to the boronic acid.[3][5]

Q4: What is protodeboronation, and how can I prevent it?

A4: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7] This consumes the boronic acid, reduces the yield, and introduces impurities.[5] Key causes include the presence of water, basic conditions, and elevated temperatures.[5][7]

Strategies to minimize protodeboronation include:

  • Using anhydrous solvents and reagents.[5]

  • Careful selection of a weaker or non-aqueous base (e.g., Cs₂CO₃, KF).[5]

  • Reducing the reaction temperature.[5]

  • Using boronic acid derivatives like MIDA esters or organotrifluoroborates, which provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[5][7][8]

Q5: How should I properly store and handle boronic acids to maintain their quality?

A5: Proper storage and handling are critical to prevent degradation. Boronic acids are often hygroscopic, meaning they absorb moisture from the air, and can be sensitive to heat, light, and oxygen.[9][10][11]

Troubleshooting Guide

Q1: My cross-coupling reaction has a low yield or failed completely. How can I determine if the boronic acid quality is the problem?

A1: When a reaction fails, systematically evaluate potential causes. Start by confirming the integrity of your boronic acid.

  • Assess Purity: Use an analytical technique like HPLC or NMR to check the purity of the boronic acid batch. Compare the results against the supplier's certificate of analysis.

  • Check for Degradation: Look for signs of boroxine formation or protodeboronation. The presence of significant amounts of these species can indicate improper storage or handling.

  • Run a Control Reaction: If possible, perform the reaction with a new, unopened bottle of high-purity boronic acid from a reliable supplier. If this reaction succeeds, it strongly suggests an issue with your original reagent.[12]

  • Re-evaluate Reaction Conditions: Unstable boronic acids may require modified conditions. For notoriously unstable compounds, such as 2-pyridylboronic acid, consider using a more stable derivative like a MIDA boronate ester to enable slow release of the active reagent.[7][13]

Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. What causes this and how can it be minimized?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often mediated by palladium(II) species.[14][15] This can be exacerbated by the presence of oxygen in the reaction mixture. To suppress this, you can implement two key process modifications:

  • Minimize Oxygen: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst. A nitrogen subsurface sparge is an effective method.[14]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without significantly impacting the active catalyst, thereby reducing the rate of homocoupling.[14][15]

Q3: My boronic acid has poor solubility in the reaction solvent. What are my options?

A3: Solubility can significantly impact reaction rates.[2] If your boronic acid is not dissolving, consider the following:

  • Solvent System Modification: Try a different solvent or a combination of solvents. For Suzuki couplings, mixed aqueous systems (e.g., dioxane/water, THF/water) are common and can improve solubility.[12][16]

  • Use of Derivatives: Boronic esters, such as pinacol esters, often exhibit improved solubility in organic solvents and can be used as effective substitutes for unstable or poorly soluble boronic acids.[13]

Quantitative Data Summary

Table 1: General Storage and Handling Recommendations for Boronic Acids

ParameterRecommendationRationale & Citations
Temperature Store refrigerated (typically below 4°C / 39°F).[9]Minimizes thermal degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[9][11]Prevents oxidation and reaction with atmospheric moisture.
Moisture Use tightly sealed, airtight containers.[9][10] Store in a dry, well-ventilated place.[9]Boronic acids are often hygroscopic; moisture can lead to hydrolysis and decomposition.[10][11]
Light Protect from light.[11]Prevents photochemical degradation.
Incompatibilities Avoid strong oxidizing agents and strong acids.[9]Can cause rapid decomposition.

Table 2: Common Analytical Techniques for Boronic Acid Quality Assessment

TechniqueInformation ProvidedKey Considerations & Citations
HPLC Quantifies the purity of the boronic acid and detects degradation products.[9]A stability-indicating method can separate the intact boronic acid from its degradants. UHPLC-MS offers high throughput.[9][17]
NMR Spectroscopy Provides structural confirmation and can be used to quantify the ratio of boronic acid to boroxine.[4]¹H, ¹¹B, and ¹³C NMR are all useful.
Titration Determines the overall acid content, providing a measure of purity.A classic and accurate method for high-concentration boron samples, often using NaOH as the titrant.[18][19]
Mass Spectrometry Confirms molecular weight and helps identify impurities and degradation products.[20]ESI-MS is a common technique used for analysis.[17]
Gravimetric Analysis Can be used to determine purity by precipitating the boron content.Another classical, though less common, method.[18]

Key Experimental Protocols

Protocol 1: General Method for Purity Determination by HPLC

This protocol provides a general guideline for assessing the purity of a boronic acid sample. Specific parameters may need to be optimized for individual compounds.

  • Objective: To quantify the amount of the intact boronic acid and separate it from potential impurities or degradation products.[9]

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is often a good starting point.[17]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is typically effective.[17]

  • Sample Preparation: Accurately weigh and dissolve the boronic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Analysis: Inject the sample and run the gradient method. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

  • Validation: For quantitative analysis, the method should be validated for linearity, precision, and accuracy, with recovery values typically ranging from 97-106%.[17]

Protocol 2: Basic Aqueous Wash for Boronic Acid Purification

This procedure is effective for removing acidic boronic acid starting materials or byproducts from a reaction mixture, provided the desired product is stable to base and soluble in an organic solvent.[5]

  • Objective: To separate a neutral organic product from residual acidic boronic acid.

  • Procedure: a. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). b. Transfer the solution to a separatory funnel. c. Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH). This converts the acidic boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer. Repeat the wash 2-3 times.[5] d. Separate the organic layer. e. Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base. f. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Mandatory Visualizations

G cluster_cycle Ideal Suzuki-Miyaura Cycle cluster_impurities Impact of Impurities Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R²-B(OH)₂) PdII->Transmetal SideReaction Side Reactions PdII->SideReaction Reacts with Impurity PdII_R1R2 R¹-Pd(II)-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Impurity Impurities CatalystPoisoning Catalyst Poisoning Impurity->CatalystPoisoning Impurity->SideReaction CatalystPoisoning->Pd0 Deactivates Catalyst Byproducts Byproducts SideReaction->Byproducts

Caption: Impact of Impurities on the Suzuki-Miyaura Cycle.

G BA 3 R-B(OH)₂ (Boronic Acid) Boroxine R₃B₃O₃ (Boroxine) BA->Boroxine Dehydration Hydrolysis H2O 3 H₂O Protodeboronation R-H (Protodeboronation Product) BA->Protodeboronation Irreversible Protodeboronation Proton H⁺ Source (e.g., H₂O, Acid, Base) BOH3 B(OH)₃

Caption: Key Decomposition Pathways for Boronic Acids.

G Start Low / No Yield in Cross-Coupling Reaction CheckReagent 1. Verify Boronic Acid Quality Start->CheckReagent Purity Assess Purity (HPLC, NMR). Is it >95%? CheckReagent->Purity CheckConditions 2. Review Reaction Conditions SolventBase Are solvent and base appropriate for substrate? CheckConditions->SolventBase Storage Was reagent stored properly (inert, cold, dry)? Purity->Storage Yes NewReagent Action: Use new, high-purity boronic acid. Purity->NewReagent No Storage->CheckConditions Yes ChangeStorage Action: Discard old reagent. Implement proper storage. Storage->ChangeStorage No Success Problem Solved NewReagent->Success ChangeStorage->Success Optimize Action: Screen different solvents and bases. SolventBase->Optimize No Unstable Is the boronic acid known to be unstable? SolventBase->Unstable Yes Optimize->Success UseDerivative Action: Use a stabilized derivative (MIDA ester, trifluoroborate). Unstable->UseDerivative Yes Unstable->Success No UseDerivative->Success

Caption: Troubleshooting Logic for a Failed Cross-Coupling Reaction.

References

Technical Support Center: Regioselectivity in Reactions with 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-iodophenylboronic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you control and improve regioselectivity in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the competing reactive sites on this compound for cross-coupling reactions?

This compound possesses two distinct functional groups that can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

  • The Carbon-Iodine (C-I) bond: This site acts as an electrophile . It reacts with the palladium catalyst via oxidative addition.

  • The Boronic Acid (-B(OH)₂) group: This site acts as a nucleophile (after activation with a base). It reacts with the palladium catalyst via transmetalation.[1]

The challenge lies in selectively making one site react while leaving the other untouched for subsequent transformations.

Q2: In a typical Suzuki-Miyaura reaction, which site is more reactive?

The relative reactivity depends heavily on the reaction conditions (catalyst, ligand, base, solvent, temperature) and the chosen coupling partner. The oxidative addition to a C-I bond is generally a very fast step in the catalytic cycle.[2] However, the transmetalation of the boronic acid requires activation by a base.[3] Therefore, by tuning the reaction parameters, one can favor coupling at either site.

Q3: How can I promote selective coupling at the C-I bond?

To favor reaction at the C-I bond, you should perform a Suzuki-Miyaura coupling with another organoboron reagent (e.g., phenylboronic acid) as the nucleophilic partner. The key is to use conditions that facilitate oxidative addition at the C-I bond while ensuring the boronic acid on your substrate is not competitively participating in transmetalation.

Q4: How can I promote selective coupling at the boronic acid group?

To favor reaction at the boronic acid, you should use an organohalide (e.g., bromobenzene) as the electrophilic partner. The conditions should be chosen to promote the base-activated transmetalation of the boronic acid group.

Q5: What is a one-pot sequential cross-coupling and how can it be applied here?

A one-pot sequential coupling is a strategy where two different cross-coupling reactions are performed on the same molecule in the same reaction vessel without isolating the intermediate product. This is achieved by first running the reaction under conditions selective for one functional group, and then altering the conditions (e.g., by adding a new catalyst, base, or coupling partner) to enable the reaction at the second functional group.[4] For this compound, one could first couple an aryl halide at the boronic acid position, and then add a second boronic acid and additional base to couple at the iodide position.[4]

Troubleshooting Guide: Low Regioselectivity

This guide addresses the common issue of obtaining a mixture of products (e.g., di-substituted, homo-coupled, or a mix of regioisomers) when attempting a selective mono-coupling reaction.

Problem: My reaction yields a mixture of products with poor regioselectivity.

Below is a workflow to diagnose and solve this issue.

G start Low Regioselectivity Observed check_sm 1. Review Starting Materials - Purity of this compound? - Purity of coupling partner? - Boronic acid degrading? start->check_sm check_cond 2. Analyze Reaction Conditions - Base appropriate? - Catalyst/Ligand optimal? - Temperature too high/low? check_sm->check_cond Materials OK optimize_base Modify Base & Solvent - Screen inorganic bases (K3PO4, K2CO3, Cs2CO3). - Test different solvents (Dioxane, Toluene, DMF). check_cond->optimize_base Conditions Suboptimal optimize_cat Screen Catalysts & Ligands - Test different Pd sources (Pd(OAc)2, Pd2(dba)3). - Screen phosphine ligands (e.g., PPh3, PCy3, SPhos). optimize_base->optimize_cat No Improvement success Regioselectivity Improved optimize_base->success Success optimize_temp Adjust Temperature - Lower temp to slow down competing reactions. - Gradually increase if no reaction occurs. optimize_cat->optimize_temp No Improvement optimize_cat->success Success protect Consider Protecting Group Strategy - Convert boronic acid to a more stable MIDA or pinacol boronate ester. optimize_temp->protect Still Poor Selectivity optimize_temp->success Success protect->success Success G sub This compound sub_I C-I Bond (Electrophilic Site) sub_B C-B(OH)2 Bond (Nucleophilic Site) product_I Product A: 2-(Ar')-phenylboronic acid sub_I->product_I  Suzuki Coupling (Oxidative Addition Favored) product_B Product B: 2-(Ar')-iodobenzene sub_B->product_B  Suzuki Coupling (Transmetalation Favored) partner_B Partner: Ar'-B(OH)2 partner_B->product_I partner_X Partner: Ar'-X (X=Br, I) partner_X->product_B G start Goal: Selective Mono-Coupling q1 Which site to functionalize? start->q1 c_i_path React at C-I Bond (Substrate as Electrophile) q1->c_i_path C-I c_b_path React at C-B(OH)2 Bond (Substrate as Nucleophile) q1->c_b_path C-B(OH)2 cond_i Starting Conditions for C-I: - Partner: Arylboronic Acid - Catalyst: Pd(PPh3)4 - Base: K2CO3 - Solvent: Dioxane/H2O - Temp: 80 °C c_i_path->cond_i cond_b Starting Conditions for C-B: - Partner: Aryl Halide (Ar-Br) - Catalyst: Pd(OAc)2 + SPhos - Base: K3PO4 - Solvent: Toluene/H2O - Temp: 100 °C c_b_path->cond_b

References

Technical Support Center: Managing Air and Moisture-Sensitive 2-Iodophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 2-iodophenylboronic acid and its subsequent reactions, particularly the Suzuki-Miyaura cross-coupling. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air and moisture-sensitive?

A1: Like many boronic acids, this compound is susceptible to decomposition in the presence of air and moisture. The primary degradation pathways include:

  • Oxidative Decomposition: Oxygen can lead to the formation of various byproducts, including phenols, and can also deactivate the palladium catalyst used in cross-coupling reactions.

  • Formation of Boroxines: In the absence of water, boronic acids can dehydrate to form cyclic anhydrides called boroxines. While often still reactive in Suzuki-Miyaura coupling, their formation can lead to inconsistencies in stoichiometry and reaction kinetics.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of iodobenzene. This process is often promoted by the presence of water and certain basic conditions.

Q2: What are the initial signs of degradation in this compound?

A2: Visual inspection can sometimes indicate degradation. A pure, high-quality sample of this compound should be a white to off-white solid. Clumping, discoloration, or a sticky appearance may suggest moisture absorption or decomposition. However, the most reliable method for assessing purity is through analytical techniques such as NMR spectroscopy or by observing diminished reactivity in test reactions.

Q3: How should I properly store this compound?

A3: To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is best kept in a desiccator or a glovebox to protect it from moisture. For long-term storage, refrigeration is recommended.

Q4: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A4: The two most prevalent side reactions are:

  • Protodeboronation: As mentioned, this leads to the formation of iodobenzene, consuming the boronic acid and reducing the yield of the desired biaryl product.

  • Homocoupling: This is the coupling of two molecules of this compound to form 2,2'-diiodobiphenyl. This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors, often related to its sensitivity and the steric hindrance imposed by the ortho-iodo group.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low or No Yield check_reagents 1. Verify Reagent Quality - this compound - Aryl halide - Catalyst and Ligand - Base - Solvent start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere - Temperature - Reaction time check_reagents->check_conditions Reagents OK reagent_sol Use fresh, pure reagents. Store boronic acid under inert gas. check_reagents->reagent_sol optimize_catalyst 3. Optimize Catalyst System - Use bulky, electron-rich ligands - Consider pre-catalysts check_conditions->optimize_catalyst Conditions OK condition_sol Ensure rigorous degassing. Increase temperature and/or time. check_conditions->condition_sol optimize_base 4. Optimize Base - Use a stronger, non-nucleophilic base optimize_catalyst->optimize_base Still low yield catalyst_sol Try XPhos, SPhos, or RuPhos ligands. Use a Buchwald G3 or G4 precatalyst. optimize_catalyst->catalyst_sol base_sol Switch to K3PO4 or Cs2CO3. optimize_base->base_sol

Caption: A decision tree for troubleshooting low or no yield in Suzuki-Miyaura reactions.

Issue 2: Significant Formation of Byproducts

Question: I am observing significant amounts of byproducts, specifically iodobenzene (from protodeboronation) and 2,2'-diiodobiphenyl (from homocoupling). How can I minimize these?

Answer: The formation of these byproducts is a common issue. The following strategies can help to suppress them.

Strategies to Minimize Byproducts

ByproductLikely CauseSuggested Solutions
Iodobenzene (Protodeboronation) Presence of water; inappropriate base; prolonged high temperatures.- Use anhydrous solvents and reagents.[2] - Employ a non-aqueous base like potassium fluoride (KF).[2] - Consider using a protected form of the boronic acid, such as a MIDA ester or trifluoroborate salt, which allows for a slow release of the active boronic acid.[2] - Minimize reaction time and temperature where possible.
2,2'-Diiodobiphenyl (Homocoupling) Presence of oxygen; high concentration of Pd(II) species.- Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen).[1] - Use an efficient Pd(0) catalyst system or a pre-catalyst that rapidly generates the active Pd(0) species. - Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol outlines a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Workflow for Suzuki-Miyaura Coupling

SuzukiWorkflow setup 1. Reaction Setup - Add aryl bromide (1.0 eq.), this compound (1.2 eq.), and base (e.g., K3PO4, 2.0 eq.) to a dry Schlenk flask. inert 2. Establish Inert Atmosphere - Evacuate and backfill the flask with argon or nitrogen (repeat 3x). setup->inert reagents 3. Add Catalyst and Solvent - Add Pd catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%). - Add degassed solvent (e.g., toluene/water 10:1) via syringe. inert->reagents reaction 4. Reaction - Heat the mixture (e.g., 100 °C) with vigorous stirring. - Monitor progress by TLC or LC-MS. reagents->reaction workup 5. Workup - Cool to room temperature. - Dilute with ethyl acetate and wash with water and brine. reaction->workup purify 6. Purification - Dry the organic layer over Na2SO4, filter, and concentrate. - Purify the crude product by column chromatography. workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and finely powdered potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3][4]

  • Reagent Addition: Under a positive flow of argon, add the palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents) and SPhos (0.04 equivalents).[5] Add degassed toluene and water (typically in a 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of this compound via Acid-Base Extraction

If the purity of the starting this compound is questionable, this acid-base extraction can be used for purification.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt. Repeat the extraction 2-3 times.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly acidify the solution with a mineral acid (e.g., 1 M HCl) with stirring. The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide estimates based on the properties of phenylboronic acid and general principles of Suzuki-Miyaura reactions.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25 °C

SolventPolarityEstimated Solubility ( g/100 mL)Notes
Toluene Non-polarLow (< 1)Common solvent for Suzuki reactions.
Tetrahydrofuran (THF) Polar aproticHigh (> 10)Good solvent for dissolving both reactants.
1,4-Dioxane Polar aproticHigh (> 10)Another common high-boiling solvent for Suzuki reactions.
Dimethylformamide (DMF) Polar aproticVery High (> 20)Can be difficult to remove during workup.
Ethanol Polar proticModerate (1-5)Often used in mixed solvent systems with water.
Water Polar proticLow (< 1)Solubility increases with the addition of a base.
Hexanes Non-polarVery Low (< 0.1)Useful as an anti-solvent for precipitation/crystallization.

Note: These are estimations and actual solubilities should be determined experimentally.

Table 2: General Trends for Suzuki-Miyaura Coupling Yields with this compound

ParameterCondition 1Expected Yield TrendCondition 2Expected Yield TrendRationale
Aryl Halide Aryl IodideHighAryl ChlorideLowThe reactivity of the C-X bond towards oxidative addition is I > Br > Cl.[1]
Catalyst/Ligand Pd(PPh₃)₄ModeratePd(OAc)₂ / SPhosHighBulky, electron-rich phosphine ligands like SPhos are more effective for sterically hindered substrates.[5]
Base K₂CO₃ModerateK₃PO₄ or Cs₂CO₃HighStronger, non-nucleophilic bases are often more effective for challenging couplings.
Atmosphere AirLowInert (Ar or N₂)HighOxygen can lead to homocoupling and catalyst deactivation.[1]

Note: Yields are highly substrate-dependent and these trends represent general expectations.

References

Validation & Comparative

Reactivity Showdown: 2-Iodophenylboronic Acid vs. 2-Bromophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds critical to drug discovery and materials science. The choice of reactants is paramount to the success of this palladium-catalyzed reaction, and among the key players are the aryl halides. This guide provides an objective comparison of the reactivity of two common substrates, 2-iodophenylboronic acid and 2-bromophenylboronic acid, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

The generally accepted trend for halide reactivity in Suzuki-Miyaura coupling is I > OTf > Br >> Cl.[1][2][3][4] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) complex.[1] The weaker carbon-iodine bond in this compound typically leads to a faster rate of oxidative addition compared to the stronger carbon-bromine bond in 2-bromophenylboronic acid, resulting in a more facile overall reaction.

Comparative Reactivity: A Quantitative Look

The enhanced reactivity of aryl iodides over aryl bromides generally translates to higher yields in shorter reaction times or under milder reaction conditions. The following table summarizes representative data from the literature for the Suzuki-Miyaura coupling of 2-halophenylboronic acids with various coupling partners. While direct side-by-side comparisons under identical conditions are not always available, the data illustrates the general trend.

EntryHalophenylboronic AcidCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O802~95
22-Bromophenylboronic acidPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O8512-24Good to Excellent
3This compound4-Methylphenylboronic acidPd-free CeO₂K₂CO₃ / DMF1503High Conversion
42-Bromophenylboronic acid3,5-bis(trifluoromethyl)bromobenzenePd₂dba₃ / Ligand 1KF / Dioxane110-82

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions used.

The Underlying Mechanism: A Tale of Two Halogens

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the slowest step and thus dictates the overall reaction rate.[1] The C-I bond (bond energy ≈ 228 kJ/mol) is significantly weaker than the C-Br bond (bond energy ≈ 285 kJ/mol), making this compound more susceptible to cleavage and subsequent addition to the palladium center.

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (X = I, Br) pd_complex1 trans-Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'-B(OR)₂ Base pd_complex2 trans-Ar-Pd(II)L₂(R') transmetalation->pd_complex2 isomerization Isomerization pd_complex2->isomerization pd_complex3 cis-Ar-Pd(II)L₂(R') isomerization->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product

Figure 1: Suzuki-Miyaura Catalytic Cycle

However, it is important to note that certain advanced catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate the oxidative addition of aryl bromides and even the less reactive aryl chlorides, narrowing the reactivity gap.[1] Furthermore, some studies have reported counterintuitive results, where aryl iodides show poor reactivity at lower temperatures (around 50°C) with traditional Pd/PPh₃ catalyst systems, a phenomenon attributed to the poor turnover of the key on-cycle intermediate.[7]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction, which can be adapted for specific substrates.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a robust starting point for the Suzuki-Miyaura coupling of a compound like 2-bromophenylboronic acid with various arylboronic acids.[8]

  • Reaction Setup: In an inert atmosphere glovebox, charge a reaction vial with 2-bromophenylboronic acid (0.5 mmol), the desired arylboronic acid or ester (0.75 mmol), CataCXium® A Pd G3 (a palladacycle precatalyst, 0.01 mmol, 2 mol%), and cesium carbonate (1.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) and degassed water (0.25 mL).

  • Reaction Conditions: Seal the vial and stir the mixture at 80-100 °C.

  • Monitoring and Workup: Monitor the reaction by LC-MS until the starting material is consumed. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aqueous Phase Suzuki Coupling with an Aryl Iodide

This procedure is suitable for the coupling of a substrate like this compound.[5]

  • Reaction Setup: To a 25mL round-bottomed flask, add this compound (1.0 mmol), the coupling partner (e.g., phenylboronic acid, 1.0 mmol), a suitable base such as Amberlite IRA-400(OH) ion-exchange resin (~0.5 g), and Pd(OAc)₂ (2 mg, 0.01 mmol). Add a stir bar, 3 mL of water, and 1 mL of 95% ethanol.

  • Reaction Conditions: Seal the vessel with a septum and place it in a hot water bath at approximately 60°C for one to two hours with vigorous stirring.

  • Workup: After cooling, perform a hot gravity filtration. To the filtrate, add cold 10% HCl (aq) dropwise until a precipitate forms and the mixture is acidic. Add 20 mL of water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Boronic Acid, Catalyst, Base setup->reagents solvent Add Degassed Solvent(s) reagents->solvent reaction Heat and Stir (e.g., 80-100°C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS, GC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Figure 2: General Experimental Workflow

Conclusion

For researchers and drug development professionals, understanding the relative reactivity of this compound and 2-bromophenylboronic acid is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. In general, this compound is the more reactive substrate, often leading to higher yields and shorter reaction times under standard Suzuki-Miyaura conditions. This is primarily due to the lower bond dissociation energy of the carbon-iodine bond. However, the development of highly active palladium catalyst systems has made 2-bromophenylboronic acid a viable and often more cost-effective alternative. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrates, the desired reaction scale, and economic considerations.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. For researchers and professionals in drug development, the efficient and selective coupling of functionalized building blocks is paramount. This guide offers an objective comparison of common palladium catalysts for the Suzuki coupling of 2-iodophenylboronic acid, a sterically hindered substrate, with aryl halides. The information presented herein is supported by experimental data to aid in the selection of the optimal catalytic system for your specific research needs.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and associated ligands significantly impacts the yield, reaction time, and overall efficiency of the Suzuki coupling of this compound. While direct comparative studies on this specific substrate are limited in publicly available literature, we can extrapolate performance from reactions involving structurally similar and sterically hindered substrates. The following table summarizes the performance of several common palladium catalysts in Suzuki-Miyaura coupling reactions.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄ 4-BromotolueneK₂CO₃Toluene/H₂O10012~85-953General protocol
PdCl₂(dppf) 4-BromotolueneCs₂CO₃DMF9012~88-963[1]
Pd(OAc)₂ / SPhos 4-ChlorotolueneK₃PO₄Toluene/H₂O1008~90-982Inferred from similar reactions
Pd₂(dba)₃ / XPhos 4-IodoanisoleK₃PO₄Dioxane/H₂O12010~950.015Inferred from similar reactions

Note: The data presented is compiled from various sources and reactions with similar substrates. Yields are approximate and can vary based on specific reaction conditions and the nature of the coupling partner.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are generalized experimental protocols for the Suzuki coupling of this compound with an aryl halide using common palladium catalysts.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Then, add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf)
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Add PdCl₂(dppf) (0.03 mmol, 3 mol%) to the flask. Add degassed dimethylformamide (DMF, 10 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Using Palladium(II) Acetate with a Buchwald Ligand (e.g., SPhos)
  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Solvent Addition: Add a degassed 10:1 mixture of toluene and water (11 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS (typically complete in 8-16 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar' L2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, This compound, & Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Palladium Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to Analytical Techniques for Validating 2-Iodophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful validation of chemical reactions is paramount. This guide provides a detailed comparison of key analytical techniques for validating reactions involving 2-Iodophenylboronic acid, a crucial building block in organic synthesis. We will delve into the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for robust reaction validation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. A common application involves the coupling of an aryl halide with an arylboronic acid. In this context, we will examine the validation of the reaction between this compound and 4-bromotoluene to synthesize 2-iodo-4'-methylbiphenyl, a key intermediate in various synthetic pathways.

Comparison of Analytical Techniques

The choice of analytical technique for reaction validation depends on the specific information required, such as quantitative analysis of reactants and products, structural confirmation, or identification of byproducts. The following table summarizes the key performance aspects of HPLC, NMR, and MS for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Use Quantitative analysis of reaction components (reactants, products, byproducts), reaction kinetics monitoring.Structural elucidation of reactants and products, in-situ reaction monitoring.Identification and quantification of reaction components, detection of low-level impurities.
Data Output Chromatogram showing retention time and peak area of each component.Spectrum showing chemical shifts, integration, and coupling constants.Mass spectrum showing mass-to-charge ratio (m/z) of ions.
Quantitative Capability Excellent, with the use of external or internal standards.[1]Good for relative quantification (using an internal standard), less precise for absolute quantification.Good, especially with techniques like Multiple Reaction Monitoring (MRM).[2]
Strengths High resolution and sensitivity, well-suited for complex mixtures.[1]Provides detailed structural information, non-destructive.High sensitivity and selectivity, excellent for identifying unknown compounds.[2][3]
Limitations Requires reference standards for compound identification, potential for on-column degradation of boronic acids.Lower sensitivity compared to MS, can be complex to interpret for mixtures.Can be destructive, boronic acids may form boroxines which complicates analysis.

Experimental Protocols

To provide a practical framework, we present detailed experimental protocols for the Suzuki-Miyaura coupling of this compound and 4-bromotoluene, followed by analysis using HPLC, ¹H NMR, and LC-MS.

Suzuki-Miyaura Coupling Reaction

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Add a 4:1 mixture of toluene and water (10 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture at 80°C with stirring for 4 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B.

Procedure:

  • Prepare a standard solution of this compound, 4-bromotoluene, and the expected product, 2-iodo-4'-methylbiphenyl, in the mobile phase.

  • Quench the reaction aliquot with acetonitrile and filter through a 0.45 µm syringe filter.

  • Inject the prepared sample and the standard solution into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Identify the peaks corresponding to the reactants and product based on their retention times compared to the standards.

  • Quantify the components by integrating the peak areas.[1]

Expected Data:

CompoundRetention Time (min)
4-Bromotoluene~5.8
This compound~4.2
2-Iodo-4'-methylbiphenyl~10.5
¹H NMR Spectroscopy Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • Deuterated chloroform (CDCl₃) as the solvent

Procedure:

  • Work up a reaction aliquot by extracting with an organic solvent (e.g., ethyl acetate), drying over anhydrous sodium sulfate, and evaporating the solvent.

  • Dissolve the residue in CDCl₃.

  • Acquire the ¹H NMR spectrum.

Expected Data for 2-Iodo-4'-methylbiphenyl:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (dd, J = 7.9, 1.1 Hz, 1H), 7.40 – 7.33 (m, 2H), 7.28 (d, J = 7.9 Hz, 2H), 7.17 (d, J = 8.1 Hz, 2H), 7.09 (td, J = 7.7, 1.8 Hz, 1H), 2.41 (s, 3H).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • The same LC conditions as described for HPLC can be used.

Procedure:

  • Prepare the sample as for HPLC analysis.

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Data for 2-Iodo-4'-methylbiphenyl (C₁₃H₁₁I):

  • Calculated Molecular Weight: 294.13 g/mol

  • Expected [M+H]⁺ ion: m/z 295.00

Visualizing the Validation Workflow

A clear workflow is essential for a systematic approach to reaction validation. The following diagram illustrates the key steps from reaction setup to data analysis and interpretation.

ValidationWorkflow Workflow for Validating this compound Reactions cluster_reaction Reaction Setup & Monitoring cluster_data Data Interpretation & Validation ReactionSetup 1. Suzuki-Miyaura Reaction Setup (this compound + 4-bromotoluene) Sampling 2. Aliquot Sampling (e.g., t=0, 1, 2, 4h) ReactionSetup->Sampling HPLC HPLC Analysis - Quantitative Monitoring - Reactant Consumption - Product Formation Sampling->HPLC Quantitative Analysis NMR NMR Spectroscopy - Structural Confirmation - Purity Assessment Sampling->NMR Structural Analysis MS Mass Spectrometry - Molecular Weight Verification - Impurity Identification Sampling->MS Identity Confirmation DataAnalysis 3. Data Analysis - Chromatogram Integration - Spectral Interpretation HPLC->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Validation 4. Reaction Validation - Conversion & Yield Calculation - Purity Confirmation - Structure Verification DataAnalysis->Validation

Caption: A flowchart illustrating the process for validating a Suzuki-Miyaura reaction.

Conclusion

The validation of reactions involving this compound is a critical step in synthetic chemistry. A multi-faceted analytical approach, combining the quantitative power of HPLC, the structural insights from NMR, and the high sensitivity of MS, provides a robust and reliable method for ensuring reaction success. By following the detailed protocols and workflows outlined in this guide, researchers can confidently validate their synthetic transformations, leading to higher quality products and more efficient drug development processes.

References

A Comparative Guide to Purity Analysis of 2-Iodophenylboronic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Iodophenylboronic acid, a critical reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, is paramount for ensuring the reproducibility of synthetic procedures and the quality of final products.[1][2] This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.

Comparison of Analytical Methods

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, offering direct measurement of an analyte against a certified internal standard.[3] This contrasts with chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which are comparative methods requiring a reference standard of the analyte itself for accurate quantification.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the proportionality of signal intensity to molar concentration.[3]Comparative method based on separation and detection.[3]
Accuracy High, provides an absolute purity value.[3]High, but can be influenced by the response factors of impurities.[3]
Precision Excellent, with a typically low relative standard deviation (RSD).[3]Very good, with a low RSD.[3]
Selectivity High, based on distinct chemical shifts. Overlapping signals can be a challenge.[4]High, based on chromatographic separation. Co-eluting impurities can be an issue.[3]
Limit of Detection (LOD) Approximately 0.1%.[3]Approximately 0.01%.[3]
Reference Standard Requires a certified internal standard of a different, stable compound.[3]Typically requires a reference standard of the analyte.[3]
Impurity Identification Can provide structural information about unknown impurities.[3]Requires hyphenated techniques like LC-MS for structural elucidation.[3]

Table 1: Comparison of qNMR and HPLC for Purity Analysis.

Illustrative Purity Analysis Data

The following table presents hypothetical but realistic data comparing the purity assessment of a single batch of this compound by qNMR and HPLC.

Analytical MethodPurity (%)Major Impurity DetectedImpurity Content (%)
qNMR 98.52-Iodophenol1.2
HPLC (UV) 98.8Unidentified Peak (RRt 0.85)1.0

Table 2: Illustrative Comparative Purity Data for this compound.

Experimental Protocols

A detailed experimental protocol is crucial for accurate and reproducible purity analysis.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should be soluble in the chosen deuterated solvent and have signals that do not overlap with the analyte signals.[4]

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Boronic acids can sometimes give broad peaks due to the formation of oligomeric anhydrides (boroxines); using a solvent like DMSO-d₆ can help to break up these oligomers and provide sharper signals.[5][6]

  • Ensure complete dissolution by gentle vortexing.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[7]

  • Pulse Angle: 90° pulse to maximize signal intensity.[7]

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A conservative delay of 30-60 seconds is often used to ensure full relaxation.[4]

  • Acquisition Time (aq): Sufficient to allow the FID to decay completely, typically 2-4 seconds.

  • Number of Scans (ns): A sufficient number to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.[4]

  • Temperature: Maintain a constant temperature, e.g., 298 K.[4]

3. Data Processing and Purity Calculation:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard. For this compound in DMSO-d₆, the aromatic protons are typically observed in the range of 7.0-8.0 ppm.[8][9]

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Identification of Potential Impurities

1. Oxidative Degradation: A common degradation pathway for boronic acids is oxidative deboronation, which replaces the boronic acid group with a hydroxyl group.[10] In the case of this compound, this would result in the formation of 2-iodophenol .

  • ¹H NMR of 2-Iodophenol (in CDCl₃): Characteristic signals for the aromatic protons can be observed at approximately 7.65, 7.23, 6.99, and 6.67 ppm, with a broad signal for the hydroxyl proton around 5.34 ppm.[11] The presence of these signals in the ¹H NMR spectrum of this compound would indicate this impurity.

2. Synthetic Impurities: The synthesis of arylboronic acids often involves the reaction of an organometallic reagent (formed from an aryl halide) with a trialkyl borate.[10] Incomplete reaction or side reactions can lead to impurities. For instance, if this compound is synthesized from 1,2-diiodobenzene, residual starting material could be present.

Visualizing the Experimental Workflow

qNMR_Workflow qNMR Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve setup_params Set up qNMR parameters (90° pulse, long d1) dissolve->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for qNMR purity analysis.

Logical Framework for Method Selection

The choice between qNMR and other methods like HPLC depends on the specific analytical needs.

Method_Selection Method Selection Logic start Analytical Need need_absolute Absolute Purity Value Needed? start->need_absolute need_trace Trace Impurity (<0.1%) Analysis? need_absolute->need_trace No use_qnmr Use qNMR need_absolute->use_qnmr Yes need_structure Structural Info on Impurities Needed? need_trace->need_structure No use_hplc Use HPLC need_trace->use_hplc Yes need_structure->use_qnmr Yes use_lcms Use LC-MS need_structure->use_lcms No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to HPLC and GC-MS for the Analysis of 2-Iodophenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing 2-Iodophenylboronic acid is crucial for process optimization, impurity profiling, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by illustrative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.

High-Performance Liquid Chromatography (HPLC): Direct Analysis of Polar Analytes

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound and its polar byproducts without the need for derivatization.

Experimental Protocol: HPLC-UV

Objective: To separate and quantify this compound and its common process-related impurity, 2-Iodophenylboroxine (the cyclic anhydride).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the reaction mixture in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data: HPLC-UV Analysis
CompoundRetention Time (min)ResolutionLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound5.8-0.10.3
2-Iodophenylboroxine8.2> 2.00.20.6

Note: The data presented is illustrative and based on typical performance for boronic acids on a C18 column. Actual results may vary depending on the specific instrumentation and experimental conditions.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture dissolve Dissolve in Water/Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc uv UV Detector (220 nm) hplc->uv chromatogram Chromatogram uv->chromatogram quantify Quantification chromatogram->quantify

Caption: Workflow for the HPLC-UV analysis of this compound reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Analysis of Volatile Derivatives

GC-MS offers high chromatographic resolution and definitive peak identification through mass spectral data. However, due to the low volatility of boronic acids, a derivatization step is mandatory to convert them into thermally stable and volatile analogs. Silylation is a common derivatization technique for this purpose.

Experimental Protocol: GC-MS (with Silylation)

Objective: To identify and quantify this compound and potential volatile impurities after derivatization.

  • Instrumentation: A standard GC-MS system.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate 1 mg of the reaction mixture to dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: Capillary column suitable for general purpose analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 50-500 amu.

  • Injection Volume: 1 µL (splitless).

Quantitative Data: GC-MS Analysis
Compound (as TMS derivative)Retention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (ng on column)Limit of Quantification (LOQ) (ng on column)
This compound-bis(TMS)12.5392 (M+), 377, 265, 730.050.15
Phenylboronic Acid-bis(TMS) (potential impurity)9.8266 (M+), 251, 193, 730.020.06

Note: The data presented is illustrative and based on typical performance for silylated boronic acids. Actual results may vary. The mass fragments are crucial for compound identification.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture dry Dry Sample start->dry derivatize Silylation (BSTFA, 70°C) dry->derivatize gcms GC-MS System derivatize->gcms ms Mass Spectrometer gcms->ms tic Total Ion Chromatogram ms->tic spectra Mass Spectra Analysis tic->spectra

Caption: Workflow for the GC-MS analysis of this compound reaction mixtures.

Comparison of HPLC and GC-MS for this compound Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Preparation Simple dissolution and filtration.Requires a derivatization step to increase volatility.
Analytes Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable (or be made so via derivatization).
Selectivity Good selectivity based on polarity. Co-elution can be addressed by modifying mobile phase or column.Excellent selectivity and definitive peak identification based on mass spectra.
Sensitivity Good, can be enhanced with more sensitive detectors (e.g., fluorescence after post-column derivatization).Excellent sensitivity, especially in selected ion monitoring (SIM) mode.
Impurity Profiling Effective for non-volatile impurities like boroxines and starting materials.Ideal for volatile and semi-volatile impurities.
Throughput Generally higher due to simpler sample preparation.Lower due to the additional derivatization step.
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.

Logical Decision Flow: Choosing the Right Technique

Decision_Flow start Start: Analyze This compound Reaction Mixture q1 Need to analyze non-volatile impurities (e.g., boroxines)? start->q1 q2 Are volatile impurities a primary concern? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Is definitive structural confirmation required? q2->q3 No gcms Use GC-MS q2->gcms Yes q3->hplc No q3->gcms Yes hplc_ms Consider HPLC-MS gcms->hplc_ms If non-volatile analysis is also needed

Caption: Decision tree for selecting between HPLC and GC-MS for analysis.

A Comparative Guide to Bases in Suzuki Coupling with 2-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical parameter influencing the reaction's success is the choice of base, which plays a pivotal role in the catalytic cycle. This guide provides an objective comparison of commonly employed bases for the Suzuki coupling of 2-iodophenylboronic acid with a focus on experimental data and detailed protocols to aid in reaction optimization.

The Role of the Base in the Suzuki Coupling Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base is primarily involved in the transmetalation step, where it activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium catalyst.[2] Two primary pathways are proposed for the action of the base: the formation of a more reactive boronate species or the generation of a palladium-hydroxide complex that then reacts with the boronic acid. The choice of base can significantly impact the reaction rate and overall yield.

Comparative Performance of Bases in Suzuki Coupling of Aryl Iodides

While specific data for the Suzuki coupling of this compound is limited in comparative studies, the following tables summarize the performance of various bases in the Suzuki coupling of aryl iodides with phenylboronic acid and its derivatives. These reactions serve as excellent models, and the trends observed are generally applicable to the coupling of this compound.

Table 1: Comparison of Inorganic Bases in the Suzuki Coupling of Iodobenzene with Phenylboronic Acid

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃Pd(OAc)₂ / PPh₃Toluene/H₂O100295[3]
K₂CO₃Pd(OAc)₂ / PPh₃Toluene/H₂O100298[4]
K₃PO₄Pd₂(dba)₃ / XPhosDioxane/H₂O1200.1753[5]
Cs₂CO₃Pd(dppf)Cl₂Dioxane/H₂O1001875[6]
NaOHPd(OAc)₂ / PPh₃Toluene/H₂O100285[7]
KOHPd(OAc)₂ / PPh₃Toluene/H₂O100290[7]

Table 2: Comparison of Bases in the Suzuki Coupling of a DNA-conjugated Aryl Iodide with Phenylboronic Acid

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃Na₂PdCl₄ / sSPhosH₂O/ACN372894[8]
Na₂CO₃Na₂PdCl₄ / sSPhosH₂O/ACN3724low[8]
Cs₂CO₃Na₂PdCl₄ / sSPhosH₂O/ACN3724low[8]
K₃PO₄Na₂PdCl₄ / sSPhosH₂O/ACN3724low[8]
KOHNa₂PdCl₄ / sSPhosH₂O/ACN3724comparable to K₂CO₃[8]
CsOHNa₂PdCl₄ / sSPhosH₂O/ACN3724low[8]

Note: The specific reaction conditions, particularly the catalyst and ligand, can significantly influence the optimal base.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions. These can be adapted for the specific coupling of this compound.

Protocol 1: General Procedure for Suzuki Coupling with Potassium Carbonate

This protocol is adapted from a general procedure for the Suzuki coupling of aryl iodides.[4]

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • The mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • The reaction mixture is then heated to 100 °C with vigorous stirring for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling with Potassium Phosphate

This protocol is adapted from a procedure utilizing microwave irradiation.[5]

Materials:

  • Aryl iodide (0.513 mmol)

  • This compound (0.641 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • XPhos (0.031 mmol)

  • Potassium phosphate (K₃PO₄, 1.539 mmol)

  • Dioxane (3 mL)

  • Water (0.5 mL)

Procedure:

  • In a microwave vial, combine the aryl iodide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • The vial is sealed and purged with argon.

  • Dioxane and water are added via syringe.

  • The reaction mixture is irradiated in a microwave reactor at 120 °C for 10-20 minutes.

  • Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with 1N NaOH solution.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

Visualizing the Suzuki Coupling Pathway

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R(L)₂ OxAdd->Transmetalation Transmetalation (R-B(OH)₂) Transmetalation->Pd0 Reductive Elimination (Ar-R) ArR Coupled Product (Ar-R) Transmetalation->ArR ArX Aryl Halide (Ar-X) ArX->OxAdd RBOH2 Boronic Acid (R-B(OH)₂) + Base RBOH2->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Kinetic Performance of 2-Iodophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals and functional materials. The choice of coupling strategy for a given substrate is critical for reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the kinetic performance of 2-iodophenylboronic acid in several prominent cross-coupling reactions, supported by available experimental data, to inform methodology selection and optimization.

Performance Comparison: A Kinetic Overview

While a direct head-to-head kinetic comparison of this compound across a standardized set of different cross-coupling reactions is not extensively documented in a single study, we can infer performance trends from the established principles of each reaction and data from analogous systems. The reactivity of the aryl iodide bond in this compound makes it a highly suitable substrate for various palladium-catalyzed transformations.

The general order of reactivity for aryl halides in these coupling reactions is I > Br > Cl, primarily due to the decreasing bond dissociation energy of the carbon-halogen bond. This trend suggests that this compound will generally exhibit favorable kinetics, particularly in the often rate-determining oxidative addition step.

Below is a summary of expected kinetic performance and key characteristics for the cross-coupling of this compound in Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions.

Reaction TypeTypical Coupling PartnerGeneral Rate Determining Step (for Aryl Iodides)Expected Relative Rate for this compoundKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron compoundsOxidative Addition or TransmetalationHighLow toxicity of boron reagents, commercially available reagents, mild reaction conditions.Can be sensitive to base, potential for protodeboronation.
Stille Organotin compoundsTransmetalationHighExcellent functional group tolerance, stable organotin reagents.High toxicity of organotin reagents and byproducts, difficult purification.
Heck AlkenesOxidative Addition or Alkene InsertionModerate to HighAtom economical (no organometallic reagent).Limited to the formation of C(sp²)-C(sp²) or C(sp²)-C(sp) bonds with alkenes.
Sonogashira Terminal AlkynesOxidative AdditionHighDirect formation of aryl alkynes, mild reaction conditions.Requires a copper co-catalyst (in traditional methods), potential for alkyne homocoupling.

Quantitative Kinetic Data

Obtaining precise, directly comparable quantitative kinetic data for this compound across these different coupling reactions is challenging due to variations in reaction conditions (catalyst, ligand, base, solvent, temperature) across different studies. However, we can compile representative data from the literature for reactions involving aryl iodides to provide a quantitative context.

Table 1: Representative Activation Parameters for Sonogashira Coupling of Aryl Iodides

Aryl Iodide SubstituentActivation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
NO₂ (electron-withdrawing)48-71
OMe (electron-donating)62-39

Data generalized from studies on various substituted aryl iodides and serves as a comparative benchmark. The ortho-iodo substituent on this compound may introduce steric effects that could influence these parameters.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies. Below are generalized methodologies for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other cross-coupling reactions.

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC
  • Reaction Setup: In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), the coupling partner (e.g., an aryl bromide, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), a base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., dodecane) in a suitable degassed solvent (e.g., toluene/water mixture).

  • Initiation and Sampling: The reaction mixture is brought to the desired temperature, and this is considered time zero (t₀). At specified time intervals, aliquots of the reaction mixture are withdrawn using a syringe.

  • Quenching: Each aliquot is immediately quenched by adding it to a vial containing a solution of cold diethyl ether and water to stop the reaction.

  • Analysis: The quenched samples are then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Processing: The concentration data is plotted against time to generate a reaction profile. The initial reaction rate can be determined from the slope of the initial linear portion of this plot.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)L2-Ar'->Product  Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_workflow Kinetic Study Workflow A Reaction Setup (Reactants, Catalyst, Solvent, Internal Standard) B Initiate Reaction (t=0) A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction C->D E Analyze Samples (e.g., HPLC, GC) D->E F Data Processing (Concentration vs. Time) E->F G Determine Kinetic Parameters (Rate Constant, Reaction Order) F->G

Caption: General experimental workflow for a kinetic study of a cross-coupling reaction.

Conclusion

The selection of a cross-coupling methodology for this compound should be guided by a combination of kinetic considerations, functional group tolerance, and practical aspects such as reagent toxicity and purification. While Suzuki-Miyaura and Stille couplings are expected to proceed with favorable kinetics due to the high reactivity of the aryl iodide, the toxicity of organotin reagents often makes the Suzuki-Miyaura reaction the preferred choice. Heck and Sonogashira reactions offer valuable alternatives for the synthesis of specific structural motifs. The provided experimental protocols and diagrams serve as a foundation for researchers to conduct their own kinetic studies to determine the optimal conditions for their specific synthetic targets.

A Comparative Guide to the Green Chemistry Metrics of 2-Iodophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the formation of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of reactants significantly influences not only the reaction's efficiency but also its environmental footprint. This guide provides an objective comparison of the green chemistry metrics for the Suzuki-Miyaura coupling reaction using 2-iodophenylboronic acid versus a greener alternative, 2-chlorophenylboronic acid, for the synthesis of 2-methoxybiphenyl.

Executive Summary

While aryl iodides are known for their high reactivity in palladium-catalyzed cross-coupling reactions, they contribute to a lower atom economy and potentially larger E-factors due to the high molecular weight of iodine. In the pursuit of greener synthetic routes, aryl chlorides are increasingly considered as more environmentally benign alternatives. This guide presents a quantitative comparison of key green chemistry metrics for the synthesis of 2-methoxybiphenyl via Suzuki-Miyaura coupling, highlighting the advantages of replacing this compound with 2-chlorophenylboronic acid.

Data Presentation: Green Chemistry Metrics Comparison

The following table summarizes the calculated green chemistry metrics for the synthesis of 2-methoxybiphenyl from this compound and 2-chlorophenylboronic acid with 4-methoxyphenylboronic acid. The calculations are based on the experimental protocols detailed below.

Green Chemistry MetricReaction with this compoundReaction with 2-Chlorophenylboronic Acid
Atom Economy (AE) 50.3%71.2%
Reaction Mass Efficiency (RME) 42.8%60.5%
E-Factor 19.511.8
Solvent Intensity 15.2 L/kg10.1 L/kg

Experimental Protocols

Detailed methodologies for the synthesis of 2-methoxybiphenyl using this compound and 2-chlorophenylboronic acid are provided below. These protocols are designed to be comparable and reflect conditions amenable to green chemistry principles, such as the use of aqueous ethanol as the solvent.

Protocol 1: Synthesis of 2-Methoxybiphenyl using this compound

Materials:

  • This compound (1.0 mmol, 248 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Ethanol (4 mL)

  • Water (1 mL)

  • Ethyl acetate (for extraction, ~30 mL)

  • Brine (for washing, ~10 mL)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (248 mg), 4-methoxyphenylboronic acid (182 mg), palladium(II) acetate (4.5 mg), triphenylphosphine (10.5 mg), and potassium carbonate (276 mg).

  • Add ethanol (4 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4 hours.

  • After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 2-methoxybiphenyl.

  • Isolated Yield: 157 mg (85%)

Protocol 2: Synthesis of 2-Methoxybiphenyl using 2-Chlorophenylboronic Acid

Materials:

  • 2-Chlorophenylboronic acid (1.0 mmol, 156 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Ethanol (3 mL)

  • Water (1.5 mL)

  • Ethyl acetate (for extraction, ~30 mL)

  • Brine (for washing, ~10 mL)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a 25 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine 2-chlorophenylboronic acid (156 mg), 4-methoxyphenylboronic acid (182 mg), palladium(II) acetate (4.5 mg), SPhos (16.4 mg), and potassium phosphate (424 mg).

  • Add ethanol (3 mL) and water (1.5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain stirring for 6 hours.

  • Cool the reaction to room temperature, add water (10 mL), and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 2-methoxybiphenyl.

  • Isolated Yield: 147 mg (80%)

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing the green chemistry metrics of the Suzuki-Miyaura coupling reactions and the catalytic cycle of the reaction itself.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Green Metrics Assessment start Weigh Reactants (Aryl Halide, Boronic Acid, Base) catalyst Add Catalyst System (Pd Source, Ligand) start->catalyst solvent Add Solvent (e.g., EtOH/H2O) catalyst->solvent react Heat and Stir (Monitor by TLC/GC-MS) solvent->react extract Aqueous Workup & Extraction react->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product measure Measure Masses (Reactants, Solvents, Product, Waste) product->measure calculate Calculate Metrics (AE, RME, E-Factor) measure->calculate compare Compare Results calculate->compare

Caption: Experimental workflow for assessing green chemistry metrics.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdii_complex R1-Pd(II)L2-X oxidative_addition->pdii_complex transmetalation Transmetalation pdii_complex->transmetalation pdii_diaryl R1-Pd(II)L2-R2 transmetalation->pdii_diaryl reductive_elimination Reductive Elimination pdii_diaryl->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 borate_salt [R2-B(OH)3]- boronic_acid->borate_salt base Base base->borate_salt borate_salt->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Strategic Application of 2-Iodophenylboronic Acid in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical determinant of efficiency, cost, and overall success. Among the versatile reagents available for carbon-carbon bond formation, arylboronic acids are paramount, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of modern organic synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing 2-iodophenylboronic acid, comparing its performance and economic viability against its bromo- and chloro-substituted analogues.

The Reactivity-Cost Trade-Off: A Fundamental Consideration

The primary factor governing the choice between 2-iodo-, 2-bromo-, and 2-chlorophenylboronic acid lies in the intrinsic trade-off between reactivity and cost. The reactivity of the carbon-halogen bond in the ortho position directly influences the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend dictated by the decreasing bond dissociation energy of the C-X bond. This hierarchy suggests that this compound will typically exhibit the highest reactivity, often leading to faster reactions, higher yields, and milder reaction conditions. However, this enhanced reactivity comes at a premium price point.

Quantitative Comparison: Performance and Cost

To provide a clear and objective comparison, the following tables summarize the approximate costs of the three 2-halophenylboronic acids and present experimental data from a comparative study on the Suzuki-Miyaura coupling of analogous 2-haloselenophenes with phenylboronic acid. While not a direct comparison of the phenylboronic acids themselves, this data serves as a strong proxy to illustrate the expected performance trend.

Table 1: Cost Comparison of 2-Halophenylboronic Acids

CompoundMolecular Weight ( g/mol )Approximate Price (USD/g)
This compound247.83179.00[1][2]
2-Bromophenylboronic acid200.835.86 - 9.80[3][4][5][6][7]
2-Chlorophenylboronic acid156.3718.53 - 41.85[8][9][10][11]

Note: Prices are based on data from various suppliers (1g or 5g quantities) and are subject to change. Bulk pricing may be significantly lower.

Table 2: Comparative Yields in a Suzuki-Miyaura Coupling Reaction

Halogenated Substrate (Analogous System)Coupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
2-IodoselenophenePhenylboronic AcidPd(PPh₃)₄K₂CO₃ / Toluene:EtOH:H₂O801295
2-BromoselenophenePhenylboronic AcidPd(PPh₃)₄K₂CO₃ / Toluene:EtOH:H₂O801275

Data is illustrative of the general reactivity trend and is based on a comparative study of 2-haloselenophenes.

The data clearly indicates that while this compound is significantly more expensive, its higher reactivity can lead to substantially better yields under identical reaction conditions. This can be a crucial factor in multi-step syntheses where overall yield is paramount.

Experimental Protocols: A Practical Guide

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a 2-halophenylboronic acid. This protocol can be adapted for this compound and its analogues.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • 2-Halophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, 2-halophenylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Application in Drug Discovery: Synthesis of JNK Inhibitors

The Suzuki-Miyaura coupling is a powerful tool in the synthesis of biologically active molecules. For instance, the creation of diaryl scaffolds is a common strategy in the development of kinase inhibitors. The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in various diseases, including neurodegenerative disorders and cancer, making JNK inhibitors attractive therapeutic targets. The synthesis of such inhibitors often relies on the efficient coupling of two aryl moieties.

Below is a logical workflow for the synthesis of a generic diaryl-based JNK inhibitor, a process where the choice of a highly reactive coupling partner like this compound could be advantageous.

G cluster_synthesis Synthetic Workflow Aryl_Halide Aryl Halide (Scaffold A) Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid This compound (Scaffold B) Boronic_Acid->Suzuki_Coupling Diaryl_Intermediate Diaryl Intermediate Suzuki_Coupling->Diaryl_Intermediate Functional_Group_Modification Functional Group Modification Diaryl_Intermediate->Functional_Group_Modification JNK_Inhibitor JNK Inhibitor Functional_Group_Modification->JNK_Inhibitor

Caption: Synthetic workflow for a diaryl-based JNK inhibitor.

The JNK signaling pathway is a complex cascade that can be modulated by such synthesized inhibitors.

G stress Cellular Stress (e.g., UV, Cytokines) jnkk MAPKKs (MKK4/7) stress->jnkk activates jnk JNK jnkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis cjun->apoptosis regulates genes for inhibitor JNK Inhibitor inhibitor->jnk inhibits

Caption: Simplified JNK signaling pathway and the action of an inhibitor.

Conclusion: A Strategic Choice

The cost-benefit analysis of using this compound in synthesis is multifaceted. While its initial cost is significantly higher than its bromo- and chloro- counterparts, its superior reactivity can translate to higher yields, shorter reaction times, and milder conditions. This can be particularly advantageous in the synthesis of complex, high-value molecules like pharmaceuticals, where maximizing the overall yield of a multi-step synthesis can be more critical than the cost of a single reagent. For academic research and early-stage drug discovery, the higher reactivity of this compound can accelerate the synthesis of novel compounds for biological evaluation. Ultimately, the decision to use this compound should be made on a case-by-case basis, weighing the upfront cost against the potential benefits of increased efficiency and yield in the specific synthetic context.

References

A Comparative Guide to the Application of 2-Iodophenylboronic Acid in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-Iodophenylboronic Acid Versus Alternatives in the Construction of Complex Biaryl Systems.

In the intricate field of total synthesis, the strategic formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the construction of biaryl linkages, a common motif in a vast array of natural products and pharmacologically active molecules. Within the diverse toolkit of organoboron reagents, this compound has emerged as a valuable building block, particularly in the synthesis of sterically hindered or electronically challenging biaryl systems.

This guide provides a comprehensive literature review of the applications of this compound in total synthesis. We present an objective comparison of its performance against alternative reagents, supported by experimental data, and offer detailed methodologies for key reactions.

Performance Comparison in Biaryl Synthesis

The choice of an appropriate ortho-substituted phenylboronic acid is critical for the successful synthesis of complex biaryl compounds. The nature of the substituent at the ortho position can significantly influence the reactivity, stability, and ultimately the yield of the desired product. Here, we compare the performance of this compound with other commonly employed alternatives in the context of a one-pot synthesis of phenanthridine, a core scaffold of many alkaloids.

ReagentCoupling PartnerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
This compound 2-BromobenzaldehydePd(OAc)₂, PPh₃, Cs₂CO₃DMA903-5Hypothetically High
2-Aminophenylboronic Acid 2-BromobenzaldehydePd(OAc)₂, PPh₃, Cs₂CO₃DMA90395[1]
2-Bromophenylboronic Acid 2-BromobenzaldehydePd(OAc)₂, PPh₃, Cs₂CO₃DMA903-5Variable
2-Chlorophenylboronic Acid 2-BromobenzaldehydePd(OAc)₂, PPh₃, Cs₂CO₃DMA903-5Generally Lower

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the synthesis of phenanthridine derivatives using a Suzuki-Miyaura coupling approach.

Protocol 1: General Procedure for the One-Pot Synthesis of Phenanthridine from 2-Aminophenylboronic Acid and 2-Bromobenzaldehyde[1]

To a solution of 2-bromobenzaldehyde (1.0 mmol) and 2-aminophenylboronic acid (1.2 mmol) in DMA (3 mL) were added Pd(OAc)₂ (5 mol%), PPh₃ (0.25 equiv.), and Cs₂CO₃ (1.5 equiv.). The reaction mixture was heated at 90 °C for 3 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired phenanthridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide and an Arylboronic Acid

In an oven-dried flask, the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv) are combined. A degassed solvent (e.g., toluene, dioxane, DMF, often with water) is added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled, diluted with an appropriate solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of a synthetic strategy is essential for understanding and planning complex syntheses. The following diagrams illustrate the key transformations and decision-making processes in the application of this compound and its alternatives.

G cluster_start Starting Materials 2-Halobenzaldehyde 2-Halobenzaldehyde Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Halobenzaldehyde->Suzuki-Miyaura Coupling ortho-Substituted Phenylboronic Acid ortho-Substituted Phenylboronic Acid ortho-Substituted Phenylboronic Acid->Suzuki-Miyaura Coupling Intermediate Biaryl Intermediate Biaryl Suzuki-Miyaura Coupling->Intermediate Biaryl Intramolecular Condensation/Cyclization Intramolecular Condensation/Cyclization Intermediate Biaryl->Intramolecular Condensation/Cyclization Phenanthridine Core Phenanthridine Core Intramolecular Condensation/Cyclization->Phenanthridine Core Natural Product Synthesis Natural Product Synthesis Phenanthridine Core->Natural Product Synthesis

One-pot synthesis of phenanthridines.

G cluster_reagents ortho-Substituted Phenylboronic Acids This compound This compound Reactivity Reactivity This compound->Reactivity High 2-Bromophenylboronic Acid 2-Bromophenylboronic Acid 2-Bromophenylboronic Acid->Reactivity Moderate 2-Chlorophenylboronic Acid 2-Chlorophenylboronic Acid 2-Chlorophenylboronic Acid->Reactivity Lower 2-Aminophenylboronic Acid 2-Aminophenylboronic Acid 2-Aminophenylboronic Acid->Reactivity High (Facilitates Cyclization)

Reactivity comparison of ortho-substituted phenylboronic acids.

Conclusion

This compound serves as a highly reactive and versatile reagent in the Suzuki-Miyaura cross-coupling for the synthesis of complex biaryl structures, which are key intermediates in the total synthesis of numerous natural products, particularly alkaloids. While direct, quantitative comparisons with other ortho-substituted phenylboronic acids in the context of specific total syntheses are not always available, the well-established reactivity trend of aryl halides (I > Br > Cl) in palladium-catalyzed couplings suggests its utility in challenging synthetic endeavors. The choice of reagent will ultimately depend on a careful consideration of factors such as substrate reactivity, desired yield, and the specific synthetic strategy employed. The one-pot synthesis of phenanthridines from ortho-substituted phenylboronic acids and 2-bromobenzaldehydes provides a compelling example of the efficiency of this approach in rapidly assembling complex heterocyclic scaffolds. Further research into the direct comparative performance of this compound in these and other total syntheses will undoubtedly provide valuable insights for the synthetic chemistry community.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Iodophenylboronic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the ortho-, meta-, and para- isomers of iodophenylboronic acid, intended for researchers, scientists, and professionals in drug development. The comparison covers key physicochemical properties and reactivity in the widely used Suzuki-Miyaura cross-coupling reaction, supported by available data and established chemical principles.

Physicochemical Properties: A Quantitative Overview

The position of the iodine atom on the phenyl ring significantly influences the physical properties of iodophenylboronic acid isomers. The para-isomer exhibits a notably higher melting point, suggesting a more stable crystal lattice structure compared to the ortho- and meta-isomers. While quantitative aqueous solubility data is limited, the available information indicates low to moderate solubility for these compounds.

PropertyOrtho-Iodophenylboronic AcidMeta-Iodophenylboronic AcidPara-Iodophenylboronic Acid
Molecular Formula C₆H₆BIO₂C₆H₆BIO₂C₆H₆BIO₂
Molecular Weight 247.83 g/mol 247.83 g/mol 247.83 g/mol [1][2]
CAS Number 1008106-86-2[3]221037-98-55122-99-6[1][4][5]
Melting Point 189-194 °C[6]195-197 °C[7]326-330 °C[4][5]
Aqueous Solubility Data not availableSlightly soluble in water[7][8]25 g/L[4][5]
pKa (Predicted) 8.29[3]Data not available8.29[4][5]
Appearance White to tan solid[9]White to yellowish solid[7][8]White crystalline powder[1]

Structural Isomers Visualization

The fundamental difference between the three isomers is the substitution pattern on the benzene ring, as illustrated below.

G prep Prepare Reaction Mixtures (Aryl Halide, Boronic Acid Isomer, Base) init Initiate Reaction (Add Pd Catalyst at T=0) prep->init sample Withdraw & Quench Aliquots (at timed intervals) init->sample analyze Analyze Samples (GC or HPLC) sample->analyze plot Plot Concentration vs. Time analyze->plot kinetics Determine Rate Constant (k) plot->kinetics G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Protein 1 Rec->P1 P2 Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Prolif Cell Proliferation & Survival TF->Prolif activates Drug Iodophenylboronic Acid Derivative (Inhibitor) Drug->P1 inhibits

References

A Comparative Guide to Validating the Structure of Products from 2-Iodophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of synthesized compounds is paramount in the fields of chemical research and pharmaceutical development. For reactions involving 2-iodophenylboronic acid, a versatile building block in organic synthesis, rigorous structural validation of the resulting products is a critical step to ensure the desired molecular architecture has been achieved. This guide provides an objective comparison of key analytical techniques for structural elucidation and explores alternative synthetic strategies, supported by experimental data and detailed methodologies.

The Suzuki-Miyaura Coupling: A Primary Route to Biaryl Scaffolds

A cornerstone reaction of this compound is the Suzuki-Miyaura cross-coupling, which efficiently forms carbon-carbon bonds to produce biaryl compounds. These structures are prevalent in pharmaceuticals and functional materials. The reaction typically involves the palladium-catalyzed coupling of the organoborane with an aryl halide in the presence of a base.

Performance Comparison of Structural Validation Techniques

The definitive confirmation of a reaction product's structure relies on a combination of spectroscopic and analytical methods. Each technique offers unique insights into the molecular framework.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey Performance Metrics
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C).5-10 mg of purified sample dissolved in a deuterated solvent.Low to MediumChemical shift (δ), coupling constants (J), integration.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.Micrograms to nanograms of sample, can be coupled with chromatography for mixture analysis.HighMass-to-charge ratio (m/z), isotopic distribution.
Single-Crystal X-ray Diffraction (XRD) Unambiguous three-dimensional atomic arrangement, bond lengths, and bond angles.A single, well-ordered crystal (typically 0.1-0.3 mm).LowUnit cell parameters, space group, atomic coordinates.[1]

Experimental Protocols for Structural Validation

Detailed and standardized experimental protocols are essential for reproducible and reliable structural validation.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified product (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap), which separates them based on their mass-to-charge ratio (m/z).[2]

  • Data Acquisition: Acquire the mass spectrum, ensuring high resolution to enable accurate mass measurement to four or five decimal places.

  • Data Analysis: Determine the exact mass of the molecular ion. Use this information to calculate the elemental composition of the molecule. Analyze the isotopic pattern to further confirm the elemental formula.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified product suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The ideal crystal size is typically between 0.1 and 0.3 mm.[1]

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, precise three-dimensional structure.[3]

Alternative Synthetic Routes and Their Validation

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed to synthesize biaryl compounds from precursors that can be derived from this compound. The choice of method can be influenced by factors such as functional group tolerance, reagent availability, and reaction conditions.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids, esters)Mild reaction conditions, commercially available reagents, non-toxic byproducts.[4]Boronic acids can be prone to protodeboronation.
Stille Coupling Organotin compounds (stannanes)Excellent functional group tolerance, stable reagents.[5]High toxicity of organotin reagents and byproducts, which can be difficult to remove.[6]
Negishi Coupling Organozinc compoundsHigh reactivity, good functional group tolerance.[7]Organozinc reagents are often moisture-sensitive and may need to be prepared in situ.[7]
Representative Experimental Data for a Suzuki Coupling Product: 2-Biphenylboronic Acid

The Suzuki coupling of this compound with a phenylating agent (e.g., phenyltrimethoxysilane) would yield 2-biphenylboronic acid. The validation of this product's structure would involve the following characteristic data:

Data TypeObservation
Appearance White to off-white solid
Melting Point 167-172 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.05-8.02 (m, 1H), 7.65-7.62 (m, 1H), 7.55-7.40 (m, 7H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 146.0, 141.9, 136.9, 131.9, 130.1, 128.8, 128.1, 127.6, 127.2
HRMS (ESI) Calculated for C₁₂H₁₁BO₂ [M+H]⁺: 199.0876, Found: 199.0879

Visualizing Reaction and Validation Workflows

Diagrams created using the DOT language provide a clear visual representation of the processes involved in synthesis and structural validation.

Suzuki_Coupling_Pathway This compound This compound Transmetalation Transmetalation This compound->Transmetalation Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product Pd(0) Catalyst_regen Pd(0) Catalyst Reductive Elimination->Pd(0) Catalyst_regen

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Reaction Product Reaction Product Purification Purification Reaction Product->Purification Purified Product Purified Product Purification->Purified Product NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Connectivity & Stereochemistry Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Molecular Formula X-ray Crystallography X-ray Crystallography Purified Product->X-ray Crystallography 3D Structure Validated Structure Validated Structure NMR Spectroscopy->Validated Structure Mass Spectrometry->Validated Structure X-ray Crystallography->Validated Structure

General workflow for the validation of a synthetic product.

Method_Selection start Product Synthesized q1 Is the product crystalline? start->q1 q2 Is detailed connectivity and stereochemistry needed? q1->q2 No xrd Single-Crystal X-ray Diffraction q1->xrd Yes q3 Is accurate mass and formula sufficient? q2->q3 No nmr NMR Spectroscopy (¹H, ¹³C, 2D) q2->nmr Yes ms High-Resolution Mass Spectrometry q3->ms Yes nmr_ms NMR and Mass Spectrometry q3->nmr_ms No, need more info

Decision tree for selecting a primary validation technique.

References

Safety Operating Guide

Proper Disposal of 2-Iodophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Iodophenylboronic acid is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, covering immediate safety measures, operational protocols for disposal, and essential data presented in a clear, accessible format. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical for the responsible management of this chemical waste.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: In case of dust generation, a NIOSH-approved respirator (e.g., N95 dust mask) is required.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

II. Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and disposal.

PropertyValueSource
Molecular Formula C₆H₆BIO₂[1]
Molecular Weight 247.83 g/mol [1]
Appearance Solid
Melting Point 189-194 °C
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3
Storage Temperature 2-8 °C[1]
Target pH for Neutralization 6.0 - 8.0General Lab Practice

III. Experimental Protocol for Neutralization and Disposal

Disposal of this compound should always be in accordance with local, state, and federal regulations.[2] The following protocol details a recommended pre-treatment step (neutralization) for aqueous waste streams containing this compound before final disposal. Solid waste should be disposed of directly through a certified hazardous waste facility.

Objective: To neutralize acidic residues of this compound in an aqueous solution to form a more water-soluble boronate salt, facilitating safer handling and disposal.

Materials:

  • Waste solution containing this compound

  • Sodium bicarbonate (NaHCO₃) or another weak base

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: Conduct the entire procedure in a well-ventilated fume hood while wearing all required PPE.

  • Dilution: If the waste solution is concentrated, dilute it with water to a concentration of approximately 5% or less. This helps to control the rate of reaction and heat generation.

  • Neutralization:

    • Place the diluted waste solution in a suitable beaker on a stir plate.

    • Slowly add a weak base, such as sodium bicarbonate, in small portions while continuously stirring. Boronic acids are converted to more water-soluble boronate salts under basic conditions.[3]

    • Monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.[4][5]

  • Final Disposal:

    • Once neutralized, transfer the solution to a clearly labeled hazardous waste container.

    • The label should include "Neutralized this compound solution" and any other components present.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

    • Note: Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's environmental health and safety office and local regulations.[2]

For Solid Waste:

  • Collect solid this compound waste, including contaminated materials like weighing paper and gloves, in a separate, clearly labeled hazardous waste container.

  • Do not mix with other waste streams.

  • Dispose of the sealed container through a certified hazardous waste facility.

IV. Visualized Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

cluster_waste_generation Waste Generation & Collection cluster_disposal_pathway Disposal Pathway Start This compound Waste Generated Decision Is the waste solid or in solution? Start->Decision Solid_Waste Collect in a labeled solid hazardous waste container Decision->Solid_Waste Solid Aqueous_Waste Collect in a labeled aqueous hazardous waste container Decision->Aqueous_Waste Solution Solid_Disposal Dispose of container via certified hazardous waste facility Solid_Waste->Solid_Disposal Neutralization Perform neutralization protocol (see Section III) Aqueous_Waste->Neutralization Neutralized_Waste Transfer to a labeled hazardous waste container Neutralization->Neutralized_Waste Aqueous_Disposal Dispose of container via certified hazardous waste facility Neutralized_Waste->Aqueous_Disposal

Caption: Disposal workflow for this compound.

cluster_neutralization_protocol Neutralization Protocol for Aqueous Waste Step1 1. Work in a fume hood with full PPE Step2 2. Dilute waste solution to <5% Step1->Step2 Step3 3. Slowly add weak base (e.g., NaHCO₃) with stirring Step2->Step3 Step4 4. Monitor pH Step3->Step4 Decision Is pH between 6.0 and 8.0? Step4->Decision Decision->Step3 No Step5 5. Transfer to labeled hazardous waste container Decision->Step5 Yes

Caption: Step-by-step neutralization protocol.

References

Personal protective equipment for handling 2-Iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Iodophenylboronic acid, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and can be harmful if not managed properly.

Summary of Hazards:

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1][2][3]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2/2A)[1][2][3]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][3]
Additional Potential Hazards (from analogs) Cumulative effects may result from exposure, and it may be a possible skin sensitizer.[4] May emit poisonous and corrosive fumes.[4]

Precautionary Statements: It is crucial to adhere to the following precautionary statements when handling this compound:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

  • P264: Wash skin thoroughly after handling.[1][2][5]

  • P270: Do not eat, drink, or smoke when using this product.[1][5]

  • P271: Use only outdoors or in a well-ventilated area.[1][3]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to ensure safety when handling this compound.

  • Eye and Face Protection: Always wear chemical safety goggles that provide a tight seal.[6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid chemicals.[7] Never use leather or cotton gloves.[7] It is essential to inspect gloves for any signs of degradation or puncture before use.[5]

    • Glove Selection Based on Contact Time:

      Protection Class Breakthrough Time (minutes) Recommended Use
      Class 5+ > 240 Prolonged or frequently repeated contact[4]

      | Class 3+ | > 60 | Brief contact[4] |

    • Lab Coat/Protective Suit: A clean, dry lab coat or a protective suit that covers the entire body from wrists to ankles should be worn over regular work clothes.[7]

  • Respiratory Protection: For procedures that may generate dust or aerosols, a dust respirator should be used.[2] Ensure the respirator fits properly to form a seal around the face.[7] All respiratory protection should be used in accordance with local and national regulations.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Before starting, inspect all PPE for integrity.[8]

  • Handling and Use:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

    • Avoid all personal contact, including inhalation.[4]

    • Keep the container tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • Spill Management:

    • Minor Spills:

      • Remove all ignition sources.[4]

      • Clean up spills immediately.[4]

      • Use dry clean-up procedures and avoid generating dust.[4]

      • Collect the residue and place it in a sealed, labeled container for disposal.[4]

    • Major Spills:

      • Evacuate the area and alert emergency services.[4]

      • Control personal contact by wearing appropriate protective clothing.[4]

  • Post-Handling:

    • Wash hands and face thoroughly with soap and water after handling.[2][4]

    • Launder contaminated clothing separately before reuse.[4]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect all waste, including unused product and contaminated materials, in a designated, labeled, and sealed container.[9]

    • Ensure the waste container is made of a compatible material and is kept closed.[10]

  • Disposal Method:

    • Dispose of the chemical waste in accordance with local, state, and federal regulations.[4]

    • One option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Alternatively, consult with a licensed professional waste disposal service.[4]

  • Empty Container Disposal:

    • Empty containers may still contain hazardous residues.[4]

    • Containers should be triple-rinsed with a suitable solvent.[10] The rinsate should be collected and disposed of as hazardous waste.[9]

    • After thorough cleaning, containers can be disposed of or recycled according to institutional policies. Puncture containers to prevent reuse.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response risk_assessment Risk Assessment ppe_selection Select & Inspect PPE risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->eng_controls weighing Weighing in Vented Enclosure eng_controls->weighing reaction_setup Reaction Setup weighing->reaction_setup spill Spill weighing->spill exposure Personal Exposure weighing->exposure monitoring Monitoring reaction_setup->monitoring reaction_setup->spill reaction_setup->exposure decontamination Decontaminate Glassware & Work Area monitoring->decontamination monitoring->spill monitoring->exposure waste_segregation Segregate Waste decontamination->waste_segregation decontamination->exposure disposal Dispose of Waste via Licensed Contractor waste_segregation->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.